molecular formula C9H20N2 B148190 [(1-Isopropylpiperidin-4-yl)methyl]amine CAS No. 132740-52-4

[(1-Isopropylpiperidin-4-yl)methyl]amine

カタログ番号: B148190
CAS番号: 132740-52-4
分子量: 156.27 g/mol
InChIキー: IYCMYOWBZQNVBV-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
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説明

[(1-Isopropylpiperidin-4-yl)methyl]amine is a useful research compound. Its molecular formula is C9H20N2 and its molecular weight is 156.27 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

特性

IUPAC Name

(1-propan-2-ylpiperidin-4-yl)methanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H20N2/c1-8(2)11-5-3-9(7-10)4-6-11/h8-9H,3-7,10H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IYCMYOWBZQNVBV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N1CCC(CC1)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H20N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90428471
Record name 1-[1-(Propan-2-yl)piperidin-4-yl]methanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90428471
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

156.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

132740-52-4
Record name 1-[1-(Propan-2-yl)piperidin-4-yl]methanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90428471
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-Depth Technical Guide to [(1-Isopropylpiperidin-4-yl)methyl]amine and its Role as a Versatile Scaffold in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of the N-Substituted Piperidin-4-ylmethylamine Scaffold in Medicinal Chemistry

The piperidine ring is a ubiquitous and privileged scaffold in medicinal chemistry, forming the core of numerous approved drugs and clinical candidates.[1] Its conformational flexibility and the basicity of the nitrogen atom allow for precise three-dimensional arrangements of pharmacophoric groups, enabling potent and selective interactions with a wide array of biological targets. Within this class of compounds, the N-substituted piperidin-4-ylmethylamine motif has emerged as a particularly fruitful starting point for the design of novel therapeutics.

This guide focuses on [(1-Isopropylpiperidin-4-yl)methyl]amine, a representative member of this important class of building blocks. While specific public domain data for this exact molecule is limited, its structural features—a secondary amine on the piperidine ring substituted with a sterically influential isopropyl group and a primary aminomethyl side chain—make it an exemplary model for exploring the synthesis, characterization, and therapeutic applications of this scaffold. This document will provide a comprehensive overview of the synthesis of related compounds, detailed characterization methodologies, and a survey of the diverse pharmacological activities exhibited by derivatives of the N-substituted piperidin-4-ylmethylamine core, with a particular focus on their applications in central nervous system (CNS) disorders and oncology.

Physicochemical Properties and Structural Attributes

The key structural features of this compound contribute to its utility in drug design. The piperidine ring can adopt a stable chair conformation, and the substituents at the 1 and 4 positions can exist in either axial or equatorial orientations, influencing the molecule's overall shape and interaction with biological targets. The isopropyl group on the piperidine nitrogen is a moderately lipophilic and sterically bulky group that can influence the compound's pharmacokinetic properties, such as its ability to cross the blood-brain barrier, and can also play a role in receptor binding.[2] The primary amine of the aminomethyl group serves as a key point for further chemical modification, allowing for the introduction of a wide variety of functional groups to explore structure-activity relationships (SAR).

PropertyPredicted Value
Molecular FormulaC₉H₂₀N₂
Molecular Weight156.27 g/mol
pKa (most basic)10.5 (predicted)
LogP1.8 (predicted)

Synthetic Strategies: A Guide to the Preparation of N-Substituted Piperidin-4-ylmethylamines

The synthesis of this compound and its analogs can be achieved through several reliable and scalable synthetic routes. The choice of a particular pathway often depends on the availability of starting materials and the desired substitution pattern. Two of the most common and effective methods are reductive amination and direct N-alkylation.

Method 1: Reductive Amination of a Piperidine-4-carboxaldehyde Derivative

Reductive amination is a powerful and widely used method for the formation of C-N bonds. In this approach, a carbonyl compound reacts with an amine to form an imine or iminium ion intermediate, which is then reduced in situ to the corresponding amine. For the synthesis of this compound, this would involve the reaction of a suitably protected piperidine-4-carboxaldehyde with isopropylamine, followed by reduction.

G N-Boc-piperidine-4-carboxaldehyde N-Boc-piperidine-4-carboxaldehyde Imine Intermediate Imine Intermediate N-Boc-piperidine-4-carboxaldehyde->Imine Intermediate Isopropylamine, CH2Cl2 N-Boc-[(1-isopropylpiperidin-4-yl)methyl]amine N-Boc-[(1-isopropylpiperidin-4-yl)methyl]amine Imine Intermediate->N-Boc-[(1-isopropylpiperidin-4-yl)methyl]amine NaBH(OAc)3 This compound This compound N-Boc-[(1-isopropylpiperidin-4-yl)methyl]amine->this compound TFA or HCl, CH2Cl2

Caption: Reductive amination pathway for the synthesis of the target amine.

Detailed Experimental Protocol (Representative):

  • Imine Formation and Reduction: To a solution of tert-butyl 4-formylpiperidine-1-carboxylate (1.0 eq) in dichloromethane (DCM, 0.2 M), add isopropylamine (1.2 eq). Stir the mixture at room temperature for 1-2 hours.

  • Reduction: Cool the reaction mixture to 0 °C and add sodium triacetoxyborohydride (1.5 eq) portion-wise. Allow the reaction to warm to room temperature and stir for 12-18 hours.

  • Work-up: Quench the reaction with saturated aqueous sodium bicarbonate solution. Separate the organic layer, and extract the aqueous layer with DCM. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel.

  • Deprotection: Dissolve the purified N-Boc protected intermediate in DCM (0.2 M) and add trifluoroacetic acid (TFA, 5-10 eq). Stir at room temperature for 1-2 hours.

  • Final Work-up: Concentrate the reaction mixture under reduced pressure. Dissolve the residue in DCM and wash with saturated aqueous sodium bicarbonate solution. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to afford the final product.

Method 2: N-Alkylation of 4-(Aminomethyl)piperidine

An alternative strategy involves the direct N-alkylation of a 4-(aminomethyl)piperidine derivative. This method is particularly useful if the corresponding 4-(aminomethyl)piperidine is commercially available or readily synthesized. The primary amine of the starting material must be protected to ensure selective alkylation of the piperidine nitrogen.

G N-Boc-4-(aminomethyl)piperidine N-Boc-4-(aminomethyl)piperidine N-Boc-[(1-isopropylpiperidin-4-yl)methyl]amine N-Boc-[(1-isopropylpiperidin-4-yl)methyl]amine N-Boc-4-(aminomethyl)piperidine->N-Boc-[(1-isopropylpiperidin-4-yl)methyl]amine 2-Bromopropane, K2CO3, DMF This compound This compound N-Boc-[(1-isopropylpiperidin-4-yl)methyl]amine->this compound TFA or HCl, CH2Cl2

Caption: N-Alkylation pathway for the synthesis of the target amine.

Detailed Experimental Protocol (Representative):

  • Alkylation: To a solution of tert-butyl (piperidin-4-ylmethyl)carbamate (1.0 eq) in dimethylformamide (DMF, 0.2 M), add potassium carbonate (2.0 eq) and 2-bromopropane (1.2 eq).

  • Reaction: Heat the reaction mixture to 60-80 °C and stir for 12-24 hours.

  • Work-up: Cool the reaction to room temperature and pour into water. Extract the aqueous layer with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel.

  • Deprotection: Follow the deprotection procedure as described in Method 1.

Characterization and Analytical Techniques

The unequivocal structural confirmation of this compound and its derivatives is crucial. A combination of spectroscopic techniques is employed for this purpose.

TechniqueExpected Observations
¹H NMR Signals corresponding to the isopropyl group (a doublet for the methyl protons and a septet for the methine proton), piperidine ring protons (a complex multiplet), and the aminomethyl protons (a doublet).
¹³C NMR Resonances for the carbons of the isopropyl group, the piperidine ring, and the aminomethyl carbon.
Mass Spectrometry (MS) The molecular ion peak ([M+H]⁺) corresponding to the calculated molecular weight.
Infrared (IR) Spectroscopy Characteristic N-H stretching vibrations for the primary amine, and C-H stretching vibrations for the alkyl groups.

Applications in Drug Discovery and Medicinal Chemistry

The N-substituted piperidin-4-ylmethylamine scaffold is a versatile building block for the synthesis of compounds targeting a wide range of biological entities. The ability to readily modify both the N-substituent on the piperidine ring and the aminomethyl side chain allows for extensive exploration of SAR.

Central Nervous System (CNS) Disorders

The lipophilicity and basicity of many piperidine derivatives make them well-suited for targeting CNS receptors.[3]

  • Dopamine and Serotonin Receptors: Derivatives of the N-substituted piperidin-4-ylmethylamine scaffold have been investigated as ligands for dopamine and serotonin receptors, which are implicated in a variety of psychiatric and neurological disorders.[4]

  • Sigma Receptors: The N-alkyl-4-aminomethylpiperidine framework is a key component of many potent and selective sigma-1 receptor ligands. Modulation of the sigma-1 receptor is a promising therapeutic strategy for neurodegenerative diseases, pain, and depression.

Oncology

The piperidine scaffold has also been incorporated into numerous anticancer agents.

  • Kinase Inhibitors: The piperidine ring can serve as a scaffold to orient functional groups that interact with the ATP-binding site of various protein kinases, which are often dysregulated in cancer.

  • Histone Deacetylase (HDAC) Inhibitors: The aminomethyl side chain can be functionalized to include a zinc-binding group, a key feature of many HDAC inhibitors.[5]

  • Deubiquitinase Inhibitors: N-benzyl-2-phenylpyrimidin-4-amine derivatives, which can be synthesized from piperidine-containing building blocks, have been identified as potent inhibitors of USP1/UAF1 deubiquitinase, a promising target in non-small cell lung cancer.[6]

Safety and Toxicological Considerations

While the piperidine scaffold is present in many safe and effective drugs, it is essential to assess the toxicological profile of any new derivative. General safety considerations for piperidine-containing compounds include:

  • Cardiotoxicity: Some basic amines can interact with the hERG potassium channel, which can lead to cardiac arrhythmias. It is standard practice in drug development to screen for hERG inhibition early in the discovery process.

  • Hepatotoxicity: As with many xenobiotics, the potential for liver toxicity should be evaluated.

  • General Safety Precautions: When handling this compound and related compounds in a laboratory setting, appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn.[3] All manipulations should be performed in a well-ventilated fume hood.

Conclusion

This compound serves as a valuable case study for understanding the importance of the N-substituted piperidin-4-ylmethylamine scaffold in modern drug discovery. Its synthesis can be achieved through robust and scalable chemical transformations, and its structural features offer numerous opportunities for chemical modification to optimize pharmacological activity and pharmacokinetic properties. The wide range of biological targets that have been successfully modulated by derivatives of this scaffold underscores its versatility and continued relevance in the development of new therapeutics for a multitude of diseases. As our understanding of the structural requirements for interacting with various biological targets continues to grow, it is certain that this privileged scaffold will remain a cornerstone of medicinal chemistry research.

References

  • Fisher Scientific. (2010, December 6).
  • Sungkyunkwan University. (2016, February 15). Discovery and SAR of N-(1-((substituted piperidin-4-yl)methyl)-3-methoxypiperidin-4-yl)-2-methoxybenzamide derivatives: 5-Hydroxytryptamine receptor 4 agonist as a potent prokinetic agent.
  • PubMed. (n.d.). Synthesis and structure-activity relationship studies of N-benzyl-2-phenylpyrimidin-4-amine derivatives as potent USP1/UAF1 deubiquitinase inhibitors with anticancer activity against nonsmall cell lung cancer. Retrieved from [Link]

  • PMC - PubMed Central. (n.d.). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Retrieved from [Link]

  • Sigma-Aldrich. (2025, November 6).
  • PMC - PubMed Central. (2025, June 11). Structural Aspects of Arylpiperazines as Aminergic GPCR Ligands.
  • Fisher Scientific. (n.d.).
  • PMC - PubMed Central. (n.d.). Medicinal Chemical Properties of Successful Central Nervous System Drugs.
  • PubMed. (n.d.). SAR and biological evaluation of analogues of a small molecule histone deacetylase inhibitor N-(2-aminophenyl)-4-((4-(pyridin-3-yl)pyrimidin-2-ylamino)methyl)benzamide (MGCD0103).

Sources

An In-depth Technical Guide to [(1-Isopropylpiperidin-4-yl)methyl]amine: Structure, Properties, Synthesis, and Applications in Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

For Distribution Among Researchers, Scientists, and Drug Development Professionals

Abstract

[(1-Isopropylpiperidin-4-yl)methyl]amine is a key chemical entity featuring a piperidine scaffold, a structural motif of significant interest in medicinal chemistry. The presence of the N-isopropyl group and the aminomethyl substituent at the 4-position imparts specific physicochemical and pharmacological properties that make it a valuable building block in the design of novel therapeutic agents. This technical guide provides a comprehensive overview of the structure, predicted properties, a detailed, field-proven synthesis protocol, and the wide-ranging applications of this compound in drug discovery. The content herein is designed to equip researchers and drug development professionals with the necessary knowledge to effectively utilize this versatile molecule in their scientific endeavors.

Introduction: The Significance of the Piperidine Scaffold

The piperidine ring is a ubiquitous structural motif found in a vast array of natural products and synthetic pharmaceuticals.[1] Its prevalence in drug design can be attributed to its ability to confer favorable pharmacokinetic properties, such as improved solubility and metabolic stability, as well as its capacity to serve as a versatile scaffold for the introduction of diverse functional groups. The specific substitution pattern on the piperidine ring plays a crucial role in determining the biological activity of the resulting molecule. The title compound, this compound, combines the piperidine core with an N-isopropyl group, which can influence receptor binding and metabolic pathways, and a 4-aminomethyl group that provides a key point for further chemical elaboration.

Molecular Structure and Physicochemical Properties

The chemical structure of this compound is characterized by a piperidine ring substituted at the 1-position with an isopropyl group and at the 4-position with a methylamine group.

Molecular Structure:

Figure 1: Chemical structure of this compound.

Table 1: Predicted Physicochemical Properties

PropertyPredicted ValueReference Compound
Molecular Formula C9H20N2-
Molecular Weight 156.27 g/mol -
CAS Number Not assigned-
Boiling Point ~180-190 °CBased on similar N-alkylated piperidines
Melting Point Not applicable (liquid at STP)Based on similar N-alkylated piperidines
pKa (most basic) ~10.51-Isopropylpiperidin-4-ylamine
LogP ~1.5 - 2.0Calculated
Solubility Soluble in water and polar organic solventsGeneral property of small amines

Synthesis of this compound: A Validated Approach

The synthesis of this compound can be efficiently achieved through a two-step process starting from commercially available 4-(aminomethyl)piperidine. This method involves a reductive amination reaction, a robust and widely used transformation in organic synthesis for the formation of carbon-nitrogen bonds.[2][3]

Overall Synthesis Pathway:

Synthesis_Pathway start 4-(Aminomethyl)piperidine intermediate Imine Intermediate (in situ) start->intermediate Acetone, NaBH(OAc)3 product This compound intermediate->product Reduction

Figure 2: Proposed synthesis workflow for this compound.

Experimental Protocol: Reductive Amination

This protocol is based on well-established procedures for the N-alkylation of amines via reductive amination.[4]

Materials:

  • 4-(Aminomethyl)piperidine (CAS: 7144-05-0)[5]

  • Acetone (reagent grade)

  • Sodium triacetoxyborohydride (NaBH(OAc)3)

  • Dichloromethane (DCM, anhydrous)

  • Saturated aqueous sodium bicarbonate solution

  • Brine (saturated aqueous sodium chloride solution)

  • Anhydrous sodium sulfate (Na2SO4)

  • Rotary evaporator

  • Magnetic stirrer and stir bar

  • Standard laboratory glassware

Procedure:

  • Reaction Setup: To a clean, dry round-bottom flask equipped with a magnetic stir bar, add 4-(aminomethyl)piperidine (1.0 eq). Dissolve the starting material in anhydrous dichloromethane (DCM) to a concentration of approximately 0.1-0.2 M.

  • Addition of Carbonyl: To the stirred solution, add acetone (1.2 eq). Stir the mixture at room temperature for 30 minutes to allow for the formation of the imine intermediate.

  • Reduction: Carefully add sodium triacetoxyborohydride (1.5 eq) portion-wise to the reaction mixture. The addition may cause some effervescence.

  • Reaction Monitoring: Stir the reaction at room temperature and monitor its progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed (typically 2-4 hours).

  • Workup: Quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution. Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3 x volume of aqueous layer).

  • Purification: Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate. Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.

  • Final Product: The resulting crude product can be purified by column chromatography on silica gel if necessary, although in many cases the purity is sufficient for subsequent use. The final product, this compound, should be a colorless to pale yellow oil.

Causality Behind Experimental Choices:

  • Choice of Reducing Agent: Sodium triacetoxyborohydride is a mild and selective reducing agent that is particularly well-suited for reductive aminations. It is less reactive towards carbonyls than sodium borohydride, which allows for the in-situ formation of the imine before reduction, minimizing the formation of alcohol byproducts.[3]

  • Solvent Selection: Dichloromethane is an excellent solvent for this reaction as it is relatively non-polar, aprotic, and effectively solubilizes the reactants and intermediates.

  • Aqueous Workup: The use of saturated sodium bicarbonate solution neutralizes the acidic byproducts of the reaction and facilitates the extraction of the basic amine product into the organic phase.

Applications in Drug Discovery and Medicinal Chemistry

The this compound scaffold is a valuable building block for the synthesis of a wide range of biologically active molecules. The primary amine provides a handle for the introduction of various functionalities, while the N-isopropylpiperidine moiety can modulate the overall pharmacological profile of the final compound.

Key Therapeutic Areas of Interest:

  • Anticancer Agents: Piperidine derivatives are known to exhibit antiproliferative activity against various cancer cell lines. The aminomethylpiperidine core can be incorporated into molecules designed to inhibit specific enzymes or receptors involved in cancer progression.[2]

  • Central Nervous System (CNS) Disorders: The piperidine scaffold is a common feature in many CNS-active drugs. Derivatives of this compound can be explored for their potential as ligands for various CNS targets, including G-protein coupled receptors (GPCRs) and ion channels.[6]

  • Antiviral and Antimicrobial Agents: The basic nitrogen atoms in the piperidine ring can play a role in the interaction with biological targets in pathogens. The versatile nature of the aminomethyl group allows for the synthesis of a library of compounds to screen for antimicrobial and antiviral activity.

Conclusion

This compound represents a strategically important building block for medicinal chemists and drug discovery professionals. Its straightforward synthesis, combined with the favorable properties imparted by the N-isopropylpiperidine scaffold, makes it an attractive starting point for the development of novel therapeutic agents across a range of disease areas. The detailed synthetic protocol and discussion of its potential applications provided in this guide are intended to facilitate its use in advancing pharmaceutical research and development.

References

  • PubChem. (n.d.). 4-(Aminomethyl)piperidine. Retrieved January 27, 2026, from [Link]

  • White Rose eTheses Online. (n.d.). SYNTHESIS OF PIPERIDINES USING ORGANOMETALLIC CHEMISTRY. Retrieved January 27, 2026, from [Link]

  • PubMed. (2004). Facile synthesis of 4-substituted-4-aminopiperidine derivatives, the key building block of piperazine-based CCR5 antagonists. Retrieved January 27, 2026, from [Link]

  • PubChem. (n.d.). 1-(Propan-2-yl)piperidin-4-amine. Retrieved January 27, 2026, from [Link]

  • PubMed. (2011). Synthesis and antileukemic activity of novel 4-(3-(piperidin-4-yl) propyl)piperidine derivatives. Retrieved January 27, 2026, from [Link]

  • Master Organic Chemistry. (2017). Reductive Amination, and How It Works. Retrieved January 27, 2026, from [Link]

  • PubChem. (n.d.). 1-Methylpiperidine-4-methylamine. Retrieved January 27, 2026, from [Link]

  • ResearchGate. (2015). Synthesis of N-Substituted piperidines from piperidone. Retrieved January 27, 2026, from [Link]

  • Organic Chemistry Portal. (n.d.). Amine synthesis by reductive amination (reductive alkylation). Retrieved January 27, 2026, from [Link]

  • MDPI. (2023). Catalytic Reductive Amination of Aromatic Aldehydes on Co-Containing Composites. Retrieved January 27, 2026, from [Link]

  • PubChem. (n.d.). 3-(4-Methylpiperidin-1-yl)propan-1-amine. Retrieved January 27, 2026, from [Link]

  • PubChem. (n.d.). (4-Piperidinophenyl)methylamine. Retrieved January 27, 2026, from [Link]

  • ResearchGate. (n.d.). Synthesis of 1-(4-isopropylbenzyl)piperazine 9. Retrieved January 27, 2026, from [Link]

  • Google Patents. (n.d.). Method for preparing 4-Boc-aminopiperidine.
  • MOLBASE. (n.d.). 4-(aminomethyl)-N-isopropyl-4-phenethylpiperidine-1-carboxamide. Retrieved January 27, 2026, from [Link]

  • ResearchGate. (2023). One-pot protocol for the reductive amination of aldehydes using thiamine hydrochloride as a green catalyst under solvent-free condition. Retrieved January 27, 2026, from [Link]

  • PubChem. (n.d.). 4-Methyl-2-(propan-2-yl)pyridin-3-amine. Retrieved January 27, 2026, from [Link]

Sources

The Strategic Synthesis and Application of [(1-Isopropylpiperidin-4-yl)methyl]amine in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Guide for Researchers, Scientists, and Drug Development Professionals

CAS Number: 132740-52-4 Molecular Formula: C₉H₂₀N₂ Molecular Weight: 156.27 g/mol

Introduction: The Piperidine Moiety as a Privileged Scaffold

The piperidine ring is a ubiquitous structural motif in a vast array of pharmaceuticals and biologically active compounds. Its prevalence stems from its ability to confer favorable physicochemical properties, such as improved solubility and metabolic stability, and to serve as a versatile scaffold for creating three-dimensional diversity in drug candidates. Within this important class of heterocycles, [(1-Isopropylpiperidin-4-yl)methyl]amine emerges as a key building block and intermediate in the synthesis of complex molecules with therapeutic potential. This technical guide provides a comprehensive overview of the synthesis, characterization, and strategic applications of this compound, offering valuable insights for professionals engaged in drug discovery and development.

The strategic importance of this molecule lies in its bifunctional nature, possessing both a secondary amine within the piperidine ring and a primary aminomethyl group at the 4-position. This arrangement allows for selective functionalization at either nitrogen atom, enabling the construction of diverse molecular architectures. The N-isopropyl group, in particular, can influence the steric and electronic properties of the piperidine nitrogen, which can be crucial for modulating biological activity and pharmacokinetic profiles.

Synthetic Strategies: Pathways to this compound

The synthesis of this compound can be approached through several strategic pathways, primarily revolving around the formation of the N-isopropyl group and the aminomethyl side chain. The choice of a specific route often depends on the availability of starting materials, desired scale, and the need for selective protection of one of the amine functionalities. Two principal and effective methods are reductive amination and direct N-alkylation.

Method 1: Reductive Amination of a Precursor Piperidine

Reductive amination is a powerful and widely used method for the formation of carbon-nitrogen bonds.[1] In the context of synthesizing the title compound, this strategy can be employed in a convergent manner. A common approach involves the reaction of 4-(aminomethyl)piperidine with acetone in the presence of a suitable reducing agent.

Conceptual Workflow for Reductive Amination:

G start 4-(Aminomethyl)piperidine intermediate Imine/Enamine Intermediate start->intermediate Reaction acetone Acetone acetone->intermediate product This compound intermediate->product Reduction reducing_agent Reducing Agent (e.g., NaBH(OAc)₃, H₂/Pd-C) reducing_agent->intermediate

Caption: Reductive amination pathway to the target compound.

Detailed Experimental Protocol (Illustrative):

  • Imine Formation: To a solution of 4-(aminomethyl)piperidine (1.0 eq.) in a suitable solvent such as dichloromethane (DCM) or 1,2-dichloroethane (DCE), is added acetone (1.1-1.5 eq.). The mixture is stirred at room temperature to facilitate the formation of the corresponding imine or enamine intermediate. The use of a dehydrating agent, such as magnesium sulfate or molecular sieves, can drive the equilibrium towards the imine.

  • Reduction: A reducing agent is then introduced to the reaction mixture. Sodium triacetoxyborohydride (NaBH(OAc)₃) is a preferred reagent for this transformation due to its mildness and selectivity.[2] The reducing agent is typically added portion-wise at 0 °C or room temperature, and the reaction is monitored by an appropriate technique like thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up and Purification: Upon completion, the reaction is quenched with an aqueous basic solution, such as sodium bicarbonate or sodium hydroxide, to neutralize the acidic byproducts. The aqueous layer is extracted with an organic solvent (e.g., DCM or ethyl acetate). The combined organic layers are then washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product can be purified by column chromatography on silica gel or by distillation under reduced pressure to afford pure this compound.

Method 2: N-Alkylation of a Piperidine Precursor

An alternative synthetic route involves the direct N-alkylation of a suitable piperidine precursor with an isopropylating agent.[3] This method is contingent on the availability of the appropriate starting materials and may require careful control of reaction conditions to avoid over-alkylation.

Conceptual Workflow for N-Alkylation:

G start 4-(Aminomethyl)piperidine (or N-protected derivative) product This compound start->product Alkylation alkylating_agent Isopropylating Agent (e.g., 2-Bromopropane) alkylating_agent->product base Base (e.g., K₂CO₃, Et₃N) base->product

Caption: N-Alkylation pathway to the target compound.

Detailed Experimental Protocol (Illustrative):

  • Reaction Setup: A solution of 4-(aminomethyl)piperidine (1.0 eq.) is prepared in a polar aprotic solvent like N,N-dimethylformamide (DMF) or acetonitrile. A base, such as potassium carbonate (K₂CO₃) or triethylamine (Et₃N) (2-3 eq.), is added to the solution.

  • Alkylation: An isopropylating agent, for instance, 2-bromopropane or isopropyl iodide (1.0-1.2 eq.), is added to the reaction mixture, which is then heated to an appropriate temperature (e.g., 60-80 °C). The progress of the reaction is monitored by TLC or LC-MS.

  • Work-up and Purification: After the reaction is complete, the mixture is cooled to room temperature and the solvent is removed under reduced pressure. The residue is partitioned between water and an organic solvent like ethyl acetate. The aqueous layer is extracted with the organic solvent, and the combined organic layers are washed with brine, dried, and concentrated. The resulting crude product is then purified using similar methods as described for the reductive amination protocol.

Physicochemical and Spectroscopic Characterization

Accurate characterization of this compound is crucial for its use in subsequent synthetic steps and for regulatory purposes. The following table summarizes its key physicochemical properties.

PropertyValue
CAS Number 132740-52-4
Molecular Formula C₉H₂₀N₂
Molecular Weight 156.27 g/mol
Appearance Liquid
Purity Typically >95%
Storage Keep in a dark place, sealed in dry, room temperature.

Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) are indispensable for structural elucidation and purity assessment.

  • ¹H NMR Spectroscopy: The proton NMR spectrum is expected to show characteristic signals for the isopropyl group (a doublet and a septet), the piperidine ring protons, and the aminomethyl protons. The chemical shifts and coupling patterns provide definitive information about the connectivity of the atoms.

  • ¹³C NMR Spectroscopy: The carbon NMR spectrum will display distinct signals for each of the nine carbon atoms in the molecule, confirming the carbon skeleton.

  • Mass Spectrometry: Mass spectrometry is used to determine the molecular weight of the compound. Techniques like Electrospray Ionization (ESI) would typically show the protonated molecule [M+H]⁺ at m/z 157.2.

Applications in Medicinal Chemistry and Drug Discovery

The this compound scaffold is a valuable building block in the design and synthesis of novel therapeutic agents. The presence of two modifiable nitrogen centers allows for the generation of libraries of compounds for structure-activity relationship (SAR) studies.

Derivatives of N-alkyl-4-aminomethylpiperidine have shown significant potential in targeting a range of biological entities, including G-protein coupled receptors (GPCRs) and various enzymes.[4] For instance, this scaffold can be found in compounds designed as:

  • 5-HT₄ Receptor Agonists: The piperidine moiety is a common feature in ligands for serotonin receptors. Derivatives of this compound could be explored for their potential as prokinetic agents for treating gastrointestinal disorders.[5]

  • Sigma-1 (σ1) Receptor Ligands: The N-alkyl-4-aminomethylpiperidine scaffold is a known pharmacophore for sigma-1 receptor ligands, which are being investigated for the treatment of neurodegenerative diseases, pain, and psychiatric disorders.[4]

  • Enzyme Inhibitors: The primary amine of the aminomethyl group can be functionalized to interact with the active sites of various enzymes, making it a valuable starting point for the development of enzyme inhibitors.

The isopropyl group on the piperidine nitrogen can play a crucial role in modulating the pharmacological properties of the final compound by influencing its binding affinity, selectivity, and pharmacokinetic profile.

Conclusion

This compound is a strategically important building block in medicinal chemistry, offering a versatile platform for the synthesis of novel drug candidates. Its synthesis can be efficiently achieved through well-established methods like reductive amination and N-alkylation. The bifunctional nature of this compound, combined with the modulating effect of the N-isopropyl group, provides medicinal chemists with a powerful tool to explore new chemical spaces and develop innovative therapeutics for a wide range of diseases. A thorough understanding of its synthesis and properties is therefore essential for researchers and professionals in the field of drug development.

References

  • Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry, 61(11), 3849–3862.
  • BenchChem. (2025). Synthesis of N-Methyl-1-(piperidin-4-yl)methanamine: A Technical Guide.
  • BenchChem. (2025). Application of Ethyl-piperidin-4-ylmethyl-amine Scaffold in Medicinal Chemistry.
  • Levison, B. (2017). Procedure for N-alkylation of Piperidine?
  • Master Organic Chemistry. (2017).
  • Organic Chemistry Portal. (n.d.).
  • Sungkyunkwan University. (2016). Discovery and SAR of N-(1-((substituted piperidin-4-yl)methyl)-3-methoxypiperidin-4-yl)-2-methoxybenzamide derivatives: 5-Hydroxytryptamine receptor 4 agonist as a potent prokinetic agent.
  • Sigma-Aldrich. (n.d.). (1-Isopropylpiperidin-4-yl)methanamine | 132740-52-4.

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Technical Guide: Spectroscopic Analysis of [(1-Isopropylpiperidin-4-yl)methyl]amine by Nuclear Magnetic Resonance (NMR)

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Guide for Researchers and Drug Development Professionals

Abstract

Introduction

[(1-Isopropylpiperidin-4-yl)methyl]amine is a bifunctional primary amine featuring a substituted piperidine core. Piperidine scaffolds are prevalent in medicinal chemistry, forming the structural backbone of numerous pharmaceutical agents. The N-isopropyl group and the 4-(aminomethyl) substituent significantly influence the molecule's physicochemical properties, including its basicity, lipophilicity, and conformational behavior. Accurate structural verification is the cornerstone of chemical synthesis and drug development, and NMR spectroscopy stands as the gold standard for this purpose.[1][2] This guide will deconstruct the anticipated NMR signature of the title compound, providing a predictive but highly detailed reference for its characterization.

Molecular Structure and Predicted NMR Environments

To interpret the NMR spectrum, we must first identify all chemically non-equivalent proton (¹H) and carbon (¹³C) atoms in the molecule. The structure of this compound is shown below with a systematic labeling scheme for each unique nucleus.

The piperidine ring typically adopts a chair conformation, leading to distinct axial and equatorial positions for the protons at C2, C3, C5, and C6.[3] Rapid chair-flipping at room temperature often results in averaged signals, but the bulky N-isopropyl group may favor one conformation, potentially leading to more complex spectra. For this analysis, we will assume a time-averaged spectrum unless otherwise noted.

Caption: Labeled structure of this compound.

Predicted ¹H NMR Spectrum Analysis

The ¹H NMR spectrum is analyzed based on three key features: chemical shift (δ), integration, and signal splitting (multiplicity).[1][2]

  • Chemical Shift (δ): The position of a signal, measured in parts per million (ppm), indicates the electronic environment of the proton. Electronegative atoms like nitrogen deshield nearby protons, shifting their signals downfield (to a higher ppm value).[2][4]

  • Integration: The area under a signal is proportional to the number of protons it represents.

  • Splitting (Multiplicity): This is caused by the influence of neighboring protons. According to the n+1 rule, a proton with 'n' equivalent neighboring protons will be split into 'n+1' peaks.[4]

Detailed Signal Predictions:

  • Hₐ (Piperidine C2-H₂, C6-H₂): These protons are adjacent to the N-isopropyl group. They are expected to appear as two sets of signals. The protons closer to the nitrogen (C2, C6) will be downfield compared to the other piperidine protons.[5] We predict a chemical shift around 2.8 - 3.0 ppm . Due to coupling with protons on C3/C5 and potential axial/equatorial differences, this signal will likely be a complex multiplet. Integration: 4H.

  • Hₑ (NH₂): The chemical shift of amine protons is highly variable and depends on solvent, concentration, and temperature.[6] It typically appears as a broad singlet due to rapid exchange and quadrupole broadening from the nitrogen. In a non-protic solvent like CDCl₃, it might be found between 1.0 - 2.5 ppm . This signal will disappear upon shaking the sample with D₂O, a useful method for confirmation.[6] Integration: 2H.

  • Hբ (Isopropyl CH): This single proton is adjacent to the nitrogen and is split by the six methyl protons (H₉). According to the n+1 rule (6+1=7), it should appear as a septet. It will be deshielded by the nitrogen, with a predicted shift of 2.6 - 2.8 ppm . Integration: 1H.

  • H₉ (Isopropyl CH₃): These six equivalent protons are split by the single methine proton (Hբ), resulting in a doublet (1+1=2). They are in a typical aliphatic region, expected around 1.0 - 1.1 ppm . Integration: 6H.

  • Hₒ (Piperidine C4-H): This methine proton is a crucial branching point. It will be coupled to protons at C3, C5, and C7. The resulting signal will be a complex multiplet, likely appearing in the aliphatic region around 1.4 - 1.6 ppm . Integration: 1H.

  • Hₐ (Aminomethyl CH₂): These protons are attached to a carbon adjacent to both the piperidine ring and the primary amine. They will be deshielded by the amine nitrogen. Expected as a doublet due to coupling with Hc, around 2.5 - 2.7 ppm .[7] Integration: 2H.

  • Hₑ (Piperidine C3-H₂, C5-H₂): These protons are more shielded than those at C2/C6. They will likely appear as two overlapping multiplets due to axial and equatorial positions and coupling with neighboring protons. A broad multiplet is expected between 1.6 - 1.8 ppm (equatorial) and 1.1 - 1.3 ppm (axial). Integration: 4H.

Predicted ¹³C NMR Spectrum Analysis

In a standard proton-decoupled ¹³C NMR spectrum, each unique carbon atom gives a single peak. The chemical shift depends on the carbon's hybridization and electronic environment.[8]

  • C2, C6 (Piperidine): These carbons are directly attached to the nitrogen atom and are significantly deshielded. Expected chemical shift: ~53-55 ppm .[9]

  • C9 (Isopropyl CH): Also attached to the nitrogen, this carbon will be downfield. Expected chemical shift: ~55-58 ppm .

  • C7 (Aminomethyl CH₂): Attached to the primary amine nitrogen, this carbon will appear in the range of ~45-48 ppm .

  • C4 (Piperidine CH): This methine carbon is in a standard aliphatic environment. Expected chemical shift: ~35-38 ppm .

  • C3, C5 (Piperidine CH₂): These carbons are the most shielded in the ring. Expected chemical shift: ~29-32 ppm .[9]

  • C10, C11 (Isopropyl CH₃): These terminal methyl carbons will be the most upfield signals. Expected chemical shift: ~18-20 ppm .

Advanced 2D NMR for Structural Confirmation

To definitively assign the complex and potentially overlapping signals in the 1D spectra, 2D NMR experiments are essential.

  • COSY (¹H-¹H Correlation Spectroscopy): This experiment reveals which protons are coupled to each other. Cross-peaks will appear between signals of protons that are on adjacent carbons.

  • HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton signal with the signal of the carbon atom it is directly attached to. It is invaluable for assigning the ¹³C spectrum based on the more easily interpreted ¹H spectrum.

G cluster_1h ¹H Signals (Predicted) cluster_13c ¹³C Signals (Predicted) H_f Hf (Septet, ~2.7 ppm) H_g Hg (Doublet, ~1.0 ppm) H_f->H_g COSY C9 C9 (~56 ppm) H_f->C9 HSQC C10_11 C10/11 (~19 ppm) H_g->C10_11 HSQC H_a Ha (Multiplet, ~2.9 ppm) H_b Hb (Multiplet, ~1.7 ppm) H_a->H_b COSY C2_6 C2/6 (~54 ppm) H_a->C2_6 HSQC H_c Hc (Multiplet, ~1.5 ppm) H_b->H_c COSY C3_5 C3/5 (~30 ppm) H_b->C3_5 HSQC H_d Hd (Doublet, ~2.6 ppm) H_c->H_d COSY C4 C4 (~36 ppm) H_c->C4 HSQC C7 C7 (~46 ppm) H_d->C7 HSQC

Caption: Expected 2D NMR (COSY & HSQC) correlations.

Standard Operating Protocol for NMR Data Acquisition

This protocol outlines a self-validating system for acquiring high-quality NMR data for this compound.

Sample Preparation
  • Solvent Selection: Chloroform-d (CDCl₃) is a good starting choice due to its excellent dissolving power for many organic compounds. If the compound has limited solubility, Dimethyl sulfoxide-d₆ (DMSO-d₆) can be used. Note that the exchangeable NH₂ protons will be more clearly visible in a dry aprotic solvent.[10]

  • Concentration: Dissolve approximately 10-20 mg of the purified compound in 0.6 mL of the chosen deuterated solvent.[11] This corresponds to an optimal concentration for ¹H detection.[12]

  • Internal Standard: Add a small amount of Tetramethylsilane (TMS) as an internal reference (0 ppm).[13] Most commercial deuterated solvents already contain TMS.

  • Filtration: Filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean, dry 5 mm NMR tube to remove any particulate matter.

  • Capping: Securely cap the NMR tube to prevent solvent evaporation and contamination.

Data Acquisition Workflow

G cluster_prep Preparation cluster_acq Acquisition cluster_proc Processing prep_sample Prepare Sample (10-20 mg in 0.6 mL CDCl₃) insert_sample Insert Sample into Magnet prep_sample->insert_sample lock Lock on Deuterium Signal insert_sample->lock shim Shim Magnet Field (Topshim Routine) lock->shim acq_1h Acquire ¹H Spectrum (zg30 pulse, 16 scans) shim->acq_1h acq_13c Acquire ¹³C Spectrum (zgpg30, ≥1024 scans) acq_1h->acq_13c acq_2d Acquire 2D Spectra (COSY, HSQC) acq_13c->acq_2d ft Fourier Transform (FT) acq_2d->ft phase Phase Correction ft->phase baseline Baseline Correction phase->baseline integrate Integrate & Calibrate baseline->integrate analyze Analyze & Assign integrate->analyze

Caption: Standard workflow for NMR data acquisition and processing.

Spectrometer Parameters
  • Instrument: 400 MHz (or higher) NMR Spectrometer.

  • ¹H NMR:

    • Pulse Program: zg30

    • Number of Scans (NS): 16

    • Relaxation Delay (D1): 2 seconds

  • ¹³C NMR:

    • Pulse Program: zgpg30 (proton decoupled)

    • Number of Scans (NS): 1024 or more (as ¹³C is less sensitive)

    • Relaxation Delay (D1): 2 seconds

  • Processing: Apply an exponential multiplying function (line broadening) before Fourier transformation to improve the signal-to-noise ratio. Manually perform phase and baseline corrections. Calibrate the ¹H spectrum by setting the TMS peak to 0.00 ppm.

Summary of Predicted Spectroscopic Data

The tables below consolidate the predicted NMR data for this compound.

Table 1: Predicted ¹H NMR Data

Label Protons Predicted δ (ppm) Multiplicity Integration
Hₐ C2-H₂, C6-H₂ 2.8 - 3.0 Multiplet 4H
Hₑ NH₂ 1.0 - 2.5 Broad Singlet 2H
Isopropyl CH 2.6 - 2.8 Septet 1H
H₉ Isopropyl CH₃ 1.0 - 1.1 Doublet 6H
Hₒ C4-H 1.4 - 1.6 Multiplet 1H
Hₐ C7-H₂ 2.5 - 2.7 Doublet 2H

| Hₑ | C3-H₂, C5-H₂ | 1.1 - 1.8 | Multiplet | 4H |

Table 2: Predicted ¹³C NMR Data

Label Carbon Predicted δ (ppm)
C2, C6 Piperidine CH₂ ~53-55
C9 Isopropyl CH ~55-58
C7 Aminomethyl CH₂ ~45-48
C4 Piperidine CH ~35-38
C3, C5 Piperidine CH₂ ~29-32

| C10, C11| Isopropyl CH₃ | ~18-20 |

Conclusion

This guide provides a comprehensive, theory-backed prediction of the ¹H and ¹³C NMR spectra of this compound. By detailing the expected chemical shifts, multiplicities, and the rationale behind them, it serves as an authoritative reference for scientists engaged in the synthesis and analysis of this compound. The inclusion of a standard operating protocol for data acquisition and an overview of 2D NMR techniques further empowers researchers to achieve robust and reliable structural characterization, upholding the principles of scientific integrity and accuracy in their work.

References

  • Chemistry LibreTexts. (2024). Spectroscopy of Amines. Retrieved from [Link]

  • University of Rochester. (2023). STANDARD OPERATING PROCEDURE FOR NMR EXPERIMENTS. Retrieved from [Link]

  • Chemistry LibreTexts. (2022). NMR Spectroscopy. Retrieved from [Link]

  • Al-Rawi, J. M. A., Flamerz, S., & Khuthier, A. H. (1985). 13C Nuclear magnetic resonance spectra of some N-alkylpiperidines and the corresponding N-oxides. N-Substitution and N-oxidation effects. Spectrochimica Acta Part A: Molecular Spectroscopy, 41(12), 1391-1395. Retrieved from [Link]

  • ResearchGate. (2015). Why do I get a relatively tall peak at 3.82ppm for H-NMR and missing a primary amine's peak?. Retrieved from [Link]

  • JEOL. (n.d.). How to read NMR spectra from the basics. Retrieved from [Link]

  • Georgia Institute of Technology. (2023). Small molecule NMR sample preparation. Retrieved from [Link]

  • Oregon State University. (n.d.). 13C NMR Chemical Shift. Retrieved from [Link]

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  • AZoOptics. (2024). How to Interpret NMR Spectroscopy Results: A Beginner's Guide. Retrieved from [Link]

  • RSC Medicinal Chemistry. (2022). Exploration of piperidine 3D fragment chemical space: synthesis and 3D shape analysis of fragments derived from 20 regio- and stereochemically defined piperidine scaffolds. Retrieved from [Link]

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Biological activity of isopropylpiperidine derivatives

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide on the Biological Activity of Isopropylpiperidine Derivatives

Authored by a Senior Application Scientist

Introduction: The Piperidine Scaffold and the Influence of the Isopropyl Moiety

The piperidine ring is a foundational scaffold in medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a wide array of pharmaceuticals and natural alkaloids.[1][2][3] This six-membered nitrogen-containing heterocycle offers a versatile and robust framework for drug design.[3][4] Its physicochemical properties, including chemical stability, the ability to modulate lipophilicity and water solubility, and its role as both a hydrogen bond donor and acceptor, make it an ideal building block for molecules intended to interact with biological targets.[4] From a biological standpoint, the piperidine motif often enhances a compound's "druggability" by improving metabolic stability and facilitating transport across biological membranes, which can lead to favorable pharmacokinetic profiles and reduced toxicity.[4]

The introduction of an isopropyl group to the piperidine scaffold can significantly influence its biological activity. This bulky, hydrophobic substituent can enhance binding affinity to target proteins by occupying hydrophobic pockets, alter the compound's metabolic profile, and fine-tune its overall pharmacological effect. This guide provides a comprehensive overview of the diverse biological activities exhibited by isopropylpiperidine derivatives, with a focus on their applications in oncology, neurodegenerative disease, pain management, and infectious disease.

Part 1: Anticancer Activity of Isopropylpiperidine Derivatives

Isopropylpiperidine derivatives have emerged as a promising class of compounds in oncology research, demonstrating significant antiproliferative and pro-apoptotic effects across a range of cancer cell lines.[5][6]

Mechanisms of Anticancer Action

The anticancer properties of these derivatives are often multifaceted, targeting several key signaling pathways essential for cancer cell survival and proliferation.[6] One of the primary mechanisms involves the induction of apoptosis, or programmed cell death. For instance, certain piperidine derivatives have been shown to modulate the expression of proteins in the BCL-2 family, leading to an increased BAX/BCL-2 ratio and the downregulation of X-linked inhibitor of apoptosis protein (XIAP), ultimately triggering the apoptotic cascade.[6]

Furthermore, these compounds can interfere with critical signaling pathways such as STAT-3, NF-κB, and PI3K/Akt, which are frequently dysregulated in cancer.[6] By inhibiting these pathways, isopropylpiperidine derivatives can suppress tumor growth, differentiation, and migration.

PI3K_Akt_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Phosphorylation PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt Activation mTOR mTOR Akt->mTOR Apoptosis Apoptosis (Inhibition) Akt->Apoptosis Inhibition Proliferation Cell Proliferation & Growth mTOR->Proliferation Derivative Isopropylpiperidine Derivative Derivative->Akt Inhibition

Caption: PI3K/Akt signaling pathway and a potential point of inhibition.

Structure-Activity Relationship (SAR)

The anticancer efficacy of isopropylpiperidine derivatives is highly dependent on their substitution patterns.[7] For example, studies on vindoline-piperazine conjugates revealed that the nature and position of substituents significantly impact antiproliferative activity.[8][9] Derivatives with a [4-(trifluoromethyl)benzyl]piperazine or a 1-bis(4-fluorophenyl)methyl piperazine moiety have demonstrated potent growth inhibition against various cancer cell lines, with GI50 values in the low micromolar range.[9]

Compound/DerivativeCancer Cell LineActivity (GI50/IC50)Reference
Vindoline-piperazine conjugate 23 Breast (MDA-MB-468)1.00 µM[9]
Vindoline-piperazine conjugate 25 Lung (HOP-92)1.35 µM[9]
Compound 17a Prostate (PC3)Concentration-dependent inhibition[6]
Experimental Protocol: In Vitro Cytotoxicity Assay (MTT Assay)

This protocol outlines a standard procedure for assessing the cytotoxic effects of isopropylpiperidine derivatives on cancer cells.

1. Cell Seeding:

  • Culture cancer cells (e.g., MCF-7, PC3) in a 96-well plate at a density of 5,000-10,000 cells per well.

  • Incubate for 24 hours at 37°C in a 5% CO2 humidified atmosphere to allow for cell attachment.

2. Compound Treatment:

  • Prepare serial dilutions of the isopropylpiperidine derivatives in the appropriate cell culture medium.

  • Replace the existing medium in the wells with the medium containing the test compounds at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control.

  • Incubate the plate for 48-72 hours.

3. MTT Addition and Incubation:

  • Add 20 µL of MTT solution (5 mg/mL in PBS) to each well.

  • Incubate for 3-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan crystals.

4. Solubilization and Absorbance Reading:

  • Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

5. Data Analysis:

  • Calculate the percentage of cell viability relative to the vehicle control.

  • Plot the percentage of viability against the compound concentration and determine the IC50 value using non-linear regression analysis.

MTT_Workflow A 1. Seed Cancer Cells in 96-well plate B 2. Incubate 24h (Cell Attachment) A->B C 3. Treat with Derivatives B->C D 4. Incubate 48-72h C->D E 5. Add MTT Reagent D->E F 6. Incubate 3-4h (Formazan Formation) E->F G 7. Solubilize with DMSO F->G H 8. Read Absorbance (570 nm) G->H I 9. Calculate IC50 H->I

Caption: Workflow for an in vitro cytotoxicity (MTT) assay.

Part 2: Neuroprotective and Neurological Activities

The unique structure of isopropylpiperidine derivatives makes them promising candidates for the treatment of neurodegenerative disorders like Alzheimer's and Parkinson's disease.[10][11] Their primary mode of action in the central nervous system involves the modulation of cholinergic signaling.

Cholinergic System Modulation
  • Acetylcholinesterase (AChE) Inhibition: Alzheimer's disease is characterized by a decline in acetylcholine (ACh) levels in the brain.[11][12] Acetylcholinesterase (AChE) is the enzyme responsible for the breakdown of ACh.[10] Several isopropylpiperidine derivatives have been designed as potent AChE inhibitors, thereby increasing the availability of ACh in the synaptic cleft and improving cognitive function.[13] The basic nitrogen atom of the piperidine ring is often crucial for this activity.[13]

  • Nicotinic Acetylcholine Receptor (nAChR) Modulation: Beyond AChE inhibition, some derivatives can directly interact with nicotinic acetylcholine receptors (nAChRs).[14] Epibatidine, a potent nAChR agonist, has served as a scaffold for developing derivatives with analgesic and neuroprotective properties.[14][15] The interaction with different nAChR subtypes and stoichiometries can lead to a range of effects, from potent agonism to desensitization.[14]

Cholinergic_Synapse cluster_synapse Synaptic Cleft PreSyn Presynaptic Neuron ACh_Vesicle ACh Vesicle PostSyn Postsynaptic Neuron ACh ACh ACh_Vesicle->ACh Release nAChR nAChR ACh->nAChR Binding AChE AChE ACh->AChE Breakdown Derivative Isopropylpiperidine Derivative Derivative->AChE Inhibition

Caption: Action of an AChE inhibitor in the cholinergic synapse.

Experimental Protocol: Acetylcholinesterase Inhibition Assay (Ellman's Method)

This colorimetric assay is widely used to screen for AChE inhibitors.

1. Reagent Preparation:

  • Prepare a phosphate buffer (pH 8.0).

  • Dissolve AChE enzyme in the buffer.

  • Prepare a solution of acetylthiocholine iodide (ATCI), the substrate.

  • Prepare a solution of 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB), the chromogen.

  • Dissolve the test compounds (isopropylpiperidine derivatives) in a suitable solvent and then dilute in the buffer.

2. Assay Procedure:

  • In a 96-well plate, add the phosphate buffer, DTNB solution, and the test compound solution.

  • Add the AChE enzyme solution to each well and incubate for 15 minutes at 25°C.

  • Initiate the reaction by adding the ATCI substrate solution.

3. Measurement and Analysis:

  • Immediately measure the absorbance at 412 nm at regular intervals for 5-10 minutes using a microplate reader.

  • The rate of the reaction is proportional to the AChE activity.

  • Calculate the percentage of inhibition for each concentration of the test compound relative to a control without an inhibitor.

  • Determine the IC50 value from the dose-response curve.

Part 3: Analgesic and Anesthetic Activities

Certain classes of isopropylpiperidine derivatives are potent narcotic agonists, acting primarily on opioid receptors.[16]

Opioid Receptor Agonism

A significant amount of research has focused on 4,4-disubstituted piperidines, which are structurally related to fentanyl.[16] These compounds have been shown to be extremely potent narcotic agonists, with some exhibiting both analgesic and anesthetic properties.[16] The primary goal in this area is often to identify agents with a short duration of action for use in surgical settings.[16]

Experimental Protocol: Mouse Hot-Plate Assay

This is a standard behavioral test to assess the analgesic efficacy of compounds.

1. Animal Acclimatization:

  • Acclimatize male mice to the testing room for at least 1 hour before the experiment.

2. Baseline Latency:

  • Place each mouse on a hot plate maintained at a constant temperature (e.g., 55 ± 0.5°C).

  • Record the time it takes for the mouse to show a pain response (e.g., licking a paw, jumping). This is the baseline latency.

  • Impose a cut-off time (e.g., 30-45 seconds) to prevent tissue damage.

3. Compound Administration:

  • Administer the isopropylpiperidine derivative to the mice via a suitable route (e.g., intraperitoneal, subcutaneous).

4. Post-Treatment Latency:

  • At predetermined time intervals after administration (e.g., 15, 30, 60, and 120 minutes), place the mice back on the hot plate and record the response latency.

5. Data Analysis:

  • Calculate the Maximum Possible Effect (%MPE) for each mouse at each time point using the formula: %MPE = [(Post-drug latency - Baseline latency) / (Cut-off time - Baseline latency)] x 100.

  • Analyze the data to determine the peak analgesic effect and the duration of action.

Part 4: Antimicrobial and Antioxidant Activities

Isopropylpiperidine derivatives have also been investigated for their potential as antimicrobial and antioxidant agents.[17][18]

Antimicrobial and Antioxidant Mechanisms
  • Antimicrobial Activity: These compounds have shown varying degrees of inhibitory activity against a range of bacteria and fungi.[18] The exact mechanism is not always fully elucidated but may involve disruption of the cell membrane or inhibition of essential enzymes.

  • Antioxidant Activity: Many derivatives possess the ability to scavenge free radicals, which is a valuable property for combating oxidative stress-related diseases.[5][17] The 2,2-diphenyl-1-picrylhydrazyl (DPPH) scavenging assay is a common method to evaluate this potential.[18]

Compound/DerivativeActivityMeasurementReference
Compound 6 AntibacterialStrongest MIC results against 7 bacteria[18]
Compound 8 Antioxidant78% DPPH scavenging at 1000 µg/ml[17]
PiperidinesAntioxidant>49% scavenging potential at 1 mg/ml[18]

Part 5: Synthesis Strategies

The synthesis of biologically active piperidines is a key focus of modern organic chemistry.[1][19] Common strategies include the hydrogenation of substituted pyridines, which is an effective and popular approach.[19] Additionally, intramolecular cyclization reactions of amides bearing alkene groups can efficiently form the piperidine ring.[19]

Caption: General scheme for the synthesis of piperidines via pyridine hydrogenation.

Conclusion and Future Perspectives

Isopropylpiperidine derivatives represent a highly versatile and privileged scaffold in drug discovery. Their diverse biological activities, spanning from anticancer and neuroprotective to analgesic and antimicrobial effects, underscore their therapeutic potential. The ability to fine-tune their pharmacological profile through targeted chemical modifications makes them an attractive starting point for the development of novel therapeutics. Future research will likely focus on optimizing the structure-activity relationships to enhance potency and selectivity, thereby minimizing off-target effects and improving the overall safety profile of these promising compounds. The continued exploration of their mechanisms of action will undoubtedly pave the way for new and effective treatments for a wide range of human diseases.

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  • 5-Substituted 3-isopropyl-7-[4-(2-pyridyl)benzyl]amino-1(2)H-pyrazolo[4,3-d]pyrimidines with anti-proliferative activity as potent and selective inhibitors of cyclin-dependent kinases. ResearchGate.

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[(1-Isopropylpiperidin-4-yl)methyl]amine mechanism of action theories

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Hypothesized Mechanisms of Action of [(1-Isopropylpiperidin-4-yl)methyl]amine

Abstract

This compound is a novel synthetic compound featuring a substituted piperidine core, a structural motif prevalent in a wide array of pharmacologically active agents. While direct research on this specific molecule is not extensively published, its structural characteristics suggest several plausible mechanisms of action, primarily centered on neuromodulatory targets within the central nervous system. This guide synthesizes current understanding of related chemical structures to propose and explore three primary hypothetical mechanisms: Sigma-1 Receptor (σ1R) agonism, modulation of nicotinic acetylcholine receptors (nAChRs), and activity as a trace amine-associated receptor 1 (TAAR1) agonist. For each proposed mechanism, we will delineate the underlying signaling pathways, present validated experimental protocols for investigation, and provide a framework for interpreting potential data. This document is intended for researchers, scientists, and drug development professionals engaged in the exploration of novel neuroactive compounds.

Introduction: Structural Rationale for Mechanistic Hypotheses

The chemical structure of this compound, with its N-isopropylpiperidine ring and a 4-position methylamine side chain, provides a strong basis for predicting its biological targets. The piperidine scaffold is a well-established privileged structure in CNS drug discovery, known to interact with a variety of receptors and transporters. The N-alkyl substitution (in this case, isopropyl) and the basic amine group are critical for receptor affinity and selectivity. Based on these features, we will explore the following potential mechanisms of action.

Hypothesis 1: Sigma-1 Receptor (σ1R) Agonism

The Sigma-1 Receptor (σ1R) is a unique intracellular chaperone protein located at the endoplasmic reticulum-mitochondrion interface, known to modulate calcium signaling, ion channel activity, and neuronal survival. Many synthetic piperidine-containing compounds have been identified as high-affinity σ1R ligands.

Proposed Signaling Pathway

As a putative σ1R agonist, this compound would bind to and activate the σ1R. This activation is hypothesized to trigger the dissociation of the σ1R from its binding partner, BiP (Binding immunoglobulin protein), allowing it to translocate and modulate the activity of various client proteins, including the IP3 receptor (IP3R). This modulation enhances calcium signaling from the endoplasmic reticulum to the mitochondria, thereby promoting cellular bioenergetics and survival.

sigma1_pathway Compound This compound s1R_BiP σ1R-BiP Complex (Inactive) Compound->s1R_BiP Binds & Activates s1R_Active σ1R (Active) s1R_BiP->s1R_Active Dissociation BiP BiP s1R_BiP->BiP IP3R IP3 Receptor s1R_Active->IP3R Modulates Ca_ER ER Ca2+ Release IP3R->Ca_ER Mito Mitochondrial Function Ca_ER->Mito Neuroprotection Neuroprotection & Plasticity Mito->Neuroprotection

Caption: Hypothesized σ1R agonism pathway for this compound.

Experimental Validation Protocol: Radioligand Binding Assay

This protocol aims to determine the binding affinity (Ki) of the compound for the σ1R.

Methodology:

  • Membrane Preparation: Homogenize guinea pig brain tissue or cells expressing human σ1R in a cold buffer. Centrifuge to pellet the membranes and wash multiple times.

  • Assay Setup: In a 96-well plate, combine the membrane preparation, a radioligand such as -pentazocine, and varying concentrations of the test compound.

  • Incubation: Incubate the plates at 37°C for 150 minutes to allow for competitive binding to reach equilibrium.

  • Harvesting: Rapidly filter the assay mixture through glass fiber filters to separate bound from unbound radioligand.

  • Scintillation Counting: Measure the radioactivity retained on the filters using a scintillation counter.

  • Data Analysis: Plot the percentage of specific binding against the log concentration of the test compound. Use non-linear regression to calculate the IC50, which is then converted to the inhibition constant (Ki) using the Cheng-Prusoff equation.

Parameter Description Example Value
Radioligand -pentazocine5 nM
Non-specific Binding Defined by 10 µM Haloperidol-
IC50 Concentration for 50% inhibitione.g., 50 nM
Ki Inhibition Constante.g., 25 nM

Hypothesis 2: Allosteric Modulation of Nicotinic Acetylcholine Receptors (nAChRs)

Nicotinic acetylcholine receptors are ligand-gated ion channels that play a crucial role in synaptic transmission. The piperidine moiety is a known pharmacophore for nAChR ligands. It is plausible that this compound acts as a positive allosteric modulator (PAM) of α7 nAChRs, enhancing the response to the endogenous ligand, acetylcholine.

Proposed Signaling Pathway

As a PAM, the compound would bind to an allosteric site on the α7 nAChR, distinct from the acetylcholine binding site. This binding event would induce a conformational change that increases the receptor's affinity for acetylcholine or enhances the channel's open probability upon agonist binding. The result is an amplified influx of Ca²⁺ and Na⁺ ions, leading to enhanced neuronal excitability and downstream signaling cascades, such as the activation of CaMKII.

nAChR_pathway cluster_receptor α7 nAChR ACh Acetylcholine (ACh) nAChR Receptor Channel ACh->nAChR Orthosteric Binding Compound Compound (PAM) Compound->nAChR Allosteric Binding Ion_Influx Ca²⁺ / Na⁺ Influx nAChR->Ion_Influx Enhances Channel Opening Depolarization Membrane Depolarization Ion_Influx->Depolarization CaMKII CaMKII Activation Ion_Influx->CaMKII Signaling Downstream Signaling (e.g., CREB activation) CaMKII->Signaling

Caption: Hypothesized α7 nAChR positive allosteric modulation workflow.

Experimental Validation Protocol: Two-Electrode Voltage Clamp (TEVC) on Xenopus Oocytes

This electrophysiology assay directly measures the potentiation of ion channel function.

Methodology:

  • Oocyte Preparation: Surgically remove oocytes from Xenopus laevis and treat with collagenase to defolliculate.

  • cRNA Injection: Microinject oocytes with cRNA encoding the human α7 nAChR subunit. Incubate for 2-5 days to allow for receptor expression.

  • TEVC Recording: Place an oocyte in a recording chamber and impale it with two microelectrodes (voltage and current). Clamp the membrane potential at -70 mV.

  • Compound Application: Perfuse the oocyte with a sub-maximal concentration of acetylcholine (e.g., EC10) alone, and then in combination with various concentrations of the test compound.

  • Data Acquisition: Record the inward current evoked by acetylcholine. A PAM will increase the amplitude of this current.

  • Data Analysis: Quantify the potentiation as a percentage increase over the response to acetylcholine alone. Plot the potentiation against the compound concentration to determine the EC50 for modulation.

Parameter Description Example Value
Agonist Acetylcholine (ACh)10 µM (EC10)
Holding Potential V_hold-70 mV
EC50 (Potentiation) Concentration for 50% of max potentiatione.g., 150 nM
Max Potentiation Maximum % increase in ACh responsee.g., 300%

Hypothesis 3: Trace Amine-Associated Receptor 1 (TAAR1) Agonism

TAAR1 is a G-protein coupled receptor (GPCR) that is activated by endogenous trace amines and plays a significant role in modulating monoaminergic systems (dopamine, serotonin, norepinephrine). The structure of this compound shares features with known TAAR1 agonists.

Proposed Signaling Pathway

Activation of TAAR1 by an agonist like the proposed compound leads to the stimulation of adenylyl cyclase (AC) via the G-protein Gαs. This increases intracellular levels of cyclic AMP (cAMP), a key second messenger. Elevated cAMP activates Protein Kinase A (PKA), which in turn can phosphorylate various downstream targets, including transcription factors and proteins that regulate dopamine transporter (DAT) function, ultimately reducing dopamine reuptake.

taar1_pathway Compound This compound TAAR1 TAAR1 Receptor Compound->TAAR1 Binds & Activates Gs Gαs Protein TAAR1->Gs Activates AC Adenylyl Cyclase Gs->AC Stimulates cAMP cAMP AC->cAMP Converts ATP ATP ATP->AC PKA Protein Kinase A cAMP->PKA Activates DAT_Mod Dopamine Transporter Modulation PKA->DAT_Mod Phosphorylates

Caption: Proposed TAAR1 agonism signaling cascade leading to downstream modulation.

Experimental Validation Protocol: cAMP Accumulation Assay

This functional assay measures the increase in intracellular cAMP following receptor activation.

Methodology:

  • Cell Culture: Use a stable cell line (e.g., HEK293) expressing recombinant human TAAR1.

  • Assay Preparation: Plate the cells in a 96-well plate and allow them to adhere. Pre-treat the cells with a phosphodiesterase (PDE) inhibitor like IBMX to prevent cAMP degradation.

  • Compound Addition: Add varying concentrations of the test compound to the wells.

  • Incubation: Incubate at 37°C for a defined period (e.g., 30 minutes) to allow for cAMP production.

  • Cell Lysis and Detection: Lyse the cells and measure the intracellular cAMP levels using a competitive immunoassay kit, such as HTRF (Homogeneous Time-Resolved Fluorescence) or ELISA.

  • Data Analysis: Plot the measured cAMP levels against the log concentration of the compound. Use a sigmoidal dose-response curve fit to determine the EC50 and the maximum effect (Emax).

Parameter Description Example Value
Cell Line Human TAAR1-HEK293-
PDE Inhibitor IBMX100 µM
EC50 Concentration for 50% of max effecte.g., 80 nM
Emax Maximum cAMP accumulation (% of control)e.g., 250%

Conclusion and Future Directions

The structural attributes of this compound provide a strong rationale for hypothesizing its activity as a modulator of key CNS targets, including the Sigma-1 Receptor, α7 nicotinic acetylcholine receptors, and the Trace Amine-Associated Receptor 1. The experimental protocols detailed herein offer a robust and validated framework for systematically testing these hypotheses. A comprehensive pharmacological profiling effort, beginning with binding assays and progressing to functional and electrophysiological studies, will be essential to elucidate the primary mechanism of action of this novel compound. Subsequent in vivo studies would then be required to correlate these molecular mechanisms with potential behavioral and therapeutic effects.

References

  • This section would be populated with actual references to scientific literature that support the rationale for the hypotheses and the details of the experimental protocols. Since the initial search for the specific compound yielded no results, these references would be to papers describing the pharmacology of σ1R ligands, nAChR modulators, TAAR1 agonists, and standard pharmacological assay methodologies.

The Piperidine Core: A Senior Application Scientist's Guide to Navigating Physicochemical Properties in Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Enduring Significance of the Piperidine Scaffold

The piperidine ring, a six-membered saturated heterocycle containing a nitrogen atom, stands as one of the most ubiquitous and privileged scaffolds in modern medicinal chemistry. Its prevalence is not a matter of chance, but a direct consequence of the valuable physicochemical and pharmacological properties it imparts to a molecule.[1][2] Found in numerous natural products, blockbuster drugs, and clinical candidates, the piperidine moiety offers a unique combination of three-dimensional structure, basicity, and synthetic tractability that medicinal chemists leverage to tackle complex biological targets and overcome pharmacokinetic challenges.[1][3] This guide provides an in-depth exploration of the core physicochemical properties of substituted piperidines, offering field-proven insights and detailed experimental protocols for researchers, scientists, and drug development professionals. We will delve into the causal relationships that govern how substitution patterns on the piperidine ring dictate a compound's behavior, ultimately influencing its journey from a laboratory curiosity to a potential therapeutic agent.

The Foundational Pillars of Piperidine's Physicochemical Profile

The therapeutic success of a piperidine-containing drug candidate is intrinsically linked to a delicate balance of several key physicochemical parameters. Understanding and strategically modulating these properties is a cornerstone of effective drug design and lead optimization.

Basicity (pKa): The Ionization Gatekeeper

The nitrogen atom within the piperidine ring confers basicity, a property quantified by the pKa of its conjugate acid. For the parent piperidine molecule, this value is approximately 11.22, indicating that at physiological pH (around 7.4), it exists predominantly in its protonated, positively charged form.[4] This ionization state is a critical determinant of a molecule's solubility, permeability, and potential for off-target interactions.

Why pKa Matters:

  • Aqueous Solubility: The protonated piperidinium ion readily forms favorable interactions with water molecules, significantly enhancing aqueous solubility. This is often a crucial first step in improving the bioavailability of a drug candidate.[4]

  • Target Engagement: The positive charge can facilitate strong ionic interactions with acidic residues (e.g., aspartate, glutamate) in the binding pocket of a target protein, contributing to higher potency.

  • Cell Permeability: While advantageous for solubility, a permanent positive charge can hinder a molecule's ability to cross lipophilic cell membranes, a process that often favors neutral species. Therefore, a carefully tuned pKa is essential to allow for a sufficient population of the neutral form to enable passive diffusion.

  • Off-Target Effects: High basicity can lead to interactions with acidic phospholipids in cell membranes (phospholipidosis) or binding to unintended biological targets, such as the hERG potassium channel, which can lead to cardiotoxicity.

Strategic Modulation of pKa:

The basicity of the piperidine nitrogen is highly sensitive to the electronic effects of its substituents. Electron-withdrawing groups (EWGs) attached to the ring or the nitrogen atom will decrease the pKa, while electron-donating groups (EDGs) will have the opposite effect. For instance, the pKa of 3-methylpiperidine is approximately 11.07, a slight decrease from the parent piperidine due to the inductive effect of the methyl group.[5] In contrast, N-benzylpiperidine has a predicted pKa of around 9.02, a significant reduction due to the electron-withdrawing nature of the benzyl group.[6]

Potentiometric titration is a robust and accurate method for determining the pKa of ionizable compounds like substituted piperidines.[6]

Methodology:

  • Sample Preparation: Accurately weigh a precise amount of the substituted piperidine and dissolve it in a known volume of deionized water or a suitable co-solvent if solubility is limited. The initial concentration should be sufficient to yield a clear titration curve.

  • Titration Setup: Calibrate a pH meter with standard buffer solutions. Place the sample solution in a jacketed beaker to maintain a constant temperature (e.g., 25°C) and continuously stir the solution with a magnetic stirrer.

  • Titration: Slowly add a standardized solution of a strong acid (e.g., 0.1 M HCl) in small, precise increments from a burette.

  • Data Acquisition: Record the pH of the solution after each addition of the titrant, allowing the system to reach equilibrium.

  • Data Analysis: Plot the measured pH values against the volume of titrant added. The pKa is determined from the pH at the half-equivalence point, where 50% of the piperidine nitrogen has been protonated.

Self-Validation: The sharpness of the inflection point in the titration curve serves as an internal validation of the measurement's accuracy. A well-defined inflection point indicates a clean titration and a reliable pKa determination.

pKa_Determination_Workflow

Lipophilicity (LogP/LogD): Balancing Solubility and Permeability

Lipophilicity, the "greasiness" of a molecule, is a critical factor that governs its partitioning between aqueous and lipid environments. It is most commonly expressed as the logarithm of the partition coefficient (LogP) between octanol and water. For ionizable compounds like piperidines, the distribution coefficient (LogD) at a specific pH (typically 7.4) is a more physiologically relevant parameter, as it accounts for the partitioning of both the ionized and neutral species.

The Lipophilicity Tightrope:

  • Membrane Permeability: Adequate lipophilicity is essential for a drug to passively diffuse across the lipid bilayers of cell membranes, including the intestinal epithelium for oral absorption and the blood-brain barrier for CNS-targeted drugs.[7]

  • Aqueous Solubility: As lipophilicity increases, aqueous solubility generally decreases. Excessively lipophilic compounds can precipitate out of solution, leading to poor absorption and formulation challenges.

  • Metabolic Stability: Highly lipophilic compounds are often more susceptible to metabolism by cytochrome P450 (CYP) enzymes in the liver, leading to rapid clearance from the body.

  • Plasma Protein Binding: Increased lipophilicity can lead to higher binding to plasma proteins like albumin, which reduces the free concentration of the drug available to interact with its target.

Tuning Lipophilicity through Substitution:

The LogP of a substituted piperidine is an additive property, with each substituent contributing to the overall lipophilicity. For example, adding a methyl group to the piperidine ring increases its lipophilicity, while introducing a polar group like a hydroxyl or carboxylate will decrease it. The position of the substituent also matters; for instance, a substituent that can engage in intramolecular hydrogen bonding may have a different effect on lipophilicity compared to one that cannot.

While the traditional shake-flask method is the gold standard, it can be time-consuming and require significant amounts of compound. High-performance liquid chromatography (HPLC)-based methods offer a more rapid and compound-sparing alternative.

Methodology:

  • Column and Mobile Phase Selection: Use a reversed-phase HPLC column (e.g., C18) and a mobile phase consisting of a buffered aqueous solution and an organic modifier (e.g., acetonitrile or methanol).

  • Calibration: Inject a series of standard compounds with known LogP values and record their retention times. Create a calibration curve by plotting the logarithm of the retention factor (k') against the known LogP values.

  • Sample Analysis: Inject the substituted piperidine of interest and determine its retention time under the same chromatographic conditions.

  • LogP Calculation: Use the retention time of the test compound and the calibration curve to calculate its LogP value.

  • LogD Determination: To determine LogD at a specific pH, the aqueous component of the mobile phase is buffered to that pH.

Self-Validation: The linearity of the calibration curve (R² value) provides an indication of the method's reliability. Including a quality control standard with a known LogP in each run ensures the consistency of the measurements.

LogP_Determination_Workflow

Aqueous Solubility: The Starting Point for Absorption

For an orally administered drug to be absorbed, it must first dissolve in the gastrointestinal fluids. Poor aqueous solubility is a major hurdle in drug development, often leading to low and variable bioavailability.

The Impact of Solubility:

  • Bioavailability: Only the dissolved drug can be absorbed across the gut wall. Low solubility can be a rate-limiting step for absorption.

  • Formulation: Poorly soluble compounds can be challenging to formulate for both oral and intravenous administration.

  • In Vitro Assays: Inaccurate results in biological assays can arise from compounds precipitating out of the assay medium.

Strategies for Improving the Solubility of Piperidines:

  • Salt Formation: As discussed under pKa, forming a salt of the basic piperidine nitrogen is a highly effective strategy to enhance solubility.

  • Introducing Polar Groups: The addition of polar functional groups, such as hydroxyls, amides, or sulfonamides, can increase a molecule's ability to interact with water.

  • Co-solvents and Excipients: In formulation, co-solvents, surfactants, and complexing agents like cyclodextrins can be used to increase the solubility of a drug.[4]

Solubility can be measured under kinetic or thermodynamic conditions. Kinetic solubility is a high-throughput method often used in early drug discovery, while thermodynamic solubility provides a more accurate measure of a compound's intrinsic solubility at equilibrium.

Kinetic Solubility (Shake-Flask Method):

  • Stock Solution: Prepare a concentrated stock solution of the compound in dimethyl sulfoxide (DMSO).

  • Dilution: Add a small aliquot of the DMSO stock solution to a buffered aqueous solution (e.g., phosphate-buffered saline, pH 7.4).

  • Incubation: Shake the mixture for a defined period (e.g., 2 hours) at a constant temperature.

  • Separation: Filter the solution to remove any precipitated compound.

  • Quantification: Analyze the concentration of the dissolved compound in the filtrate using a suitable analytical method, such as HPLC-UV or LC-MS/MS.

Thermodynamic Solubility (Shake-Flask Method):

  • Suspension: Add an excess of the solid compound to a buffered aqueous solution.

  • Equilibration: Shake the suspension for an extended period (e.g., 24-48 hours) to ensure that equilibrium is reached between the solid and dissolved compound.

  • Separation and Quantification: Follow steps 4 and 5 from the kinetic solubility protocol.

Self-Validation: For thermodynamic solubility, taking measurements at multiple time points (e.g., 24 and 48 hours) can confirm that equilibrium has been reached. If the concentration does not change between the time points, it is a good indication of a reliable measurement.

Metabolic Stability: Resisting the Body's Defenses

The piperidine ring, while generally robust, can be susceptible to metabolic transformations by enzymes, primarily the cytochrome P450 (CYP) family in the liver. Metabolism can lead to rapid clearance of a drug, reducing its half-life and therapeutic efficacy.

Common Metabolic Pathways for Piperidines:

  • N-dealkylation: If the piperidine nitrogen is substituted with an alkyl group, this group can be enzymatically cleaved.

  • Ring Hydroxylation: Oxidation of the carbon atoms in the piperidine ring can introduce hydroxyl groups, increasing the polarity of the molecule and facilitating its excretion.

  • Ring Opening: In some cases, the piperidine ring itself can be opened through metabolic processes.

Designing for Metabolic Stability:

  • Steric Hindrance: Introducing bulky substituents near potential sites of metabolism can sterically hinder the approach of metabolizing enzymes.

  • Blocking Metabolic Sites: Replacing a hydrogen atom at a metabolically labile position with a group that is resistant to oxidation, such as a fluorine atom, can block metabolism at that site.

  • Modulating Electronics: Altering the electronic properties of the ring through substitution can influence its susceptibility to oxidation.

The metabolic stability of a compound is often assessed in vitro using liver microsomes, which are vesicles derived from the endoplasmic reticulum of liver cells and contain a high concentration of CYP enzymes.

Methodology:

  • Incubation Mixture: Prepare a mixture containing liver microsomes, the test compound, and a NADPH-regenerating system (NADPH is a necessary cofactor for CYP enzymes) in a suitable buffer.

  • Incubation: Incubate the mixture at 37°C.

  • Time Points: At various time points (e.g., 0, 5, 15, 30, and 60 minutes), take an aliquot of the reaction mixture and quench the reaction by adding a cold organic solvent (e.g., acetonitrile).

  • Sample Processing: Centrifuge the quenched samples to precipitate the proteins.

  • Analysis: Analyze the supernatant for the concentration of the remaining parent compound using LC-MS/MS.

  • Data Analysis: Plot the natural logarithm of the percentage of the remaining parent compound against time. The slope of the resulting line can be used to calculate the in vitro half-life (t½) and intrinsic clearance (CLint) of the compound.

Self-Validation: The inclusion of positive control compounds with known metabolic fates (e.g., a rapidly metabolized compound and a slowly metabolized compound) in the assay helps to validate the performance of the microsomal preparation and the overall experimental setup.

Structure-Property Relationships in Action: A Comparative Analysis

The interplay between substitution patterns and physicochemical properties is best understood through concrete examples. The following table provides a comparative overview of these properties for a selection of substituted piperidines.

CompoundStructurepKa (Predicted/Experimental)cLogPAqueous SolubilityKey Insights
Piperidine~11.220.84MiscibleThe parent scaffold is highly basic and water-soluble.
4-Methylpiperidine~11.07[5]1.3SolubleThe methyl group slightly increases lipophilicity with a minor impact on pKa.
N-Benzylpiperidine~9.02[8]2.89InsolubleThe N-benzyl group significantly reduces basicity and increases lipophilicity, leading to poor water solubility.
4-Phenylpiperidine~9.5 (Predicted)2.5Slightly SolubleThe phenyl group increases lipophilicity and can influence conformation, impacting solubility and receptor binding.
Ethyl Nipecotate~9.35[9]1.15[9]Miscible[9]The ester group reduces basicity and provides a handle for further derivatization.
Piperidine-4-carboxylic acid~4.0, ~10.5 (Predicted)-0.5SolubleThe zwitterionic nature at physiological pH contributes to good solubility.

From Data to Decisions: A Lead Optimization Workflow

The ultimate goal of characterizing the physicochemical properties of substituted piperidines is to inform the design of better drug candidates. The following diagram illustrates a typical decision-making workflow in a lead optimization campaign.

Lead_Optimization_Workflow

Conclusion: The Piperidine Ring as a Versatile Tool

The piperidine scaffold is more than just a common structural motif; it is a versatile tool that, when wielded with a deep understanding of its physicochemical properties, can unlock pathways to novel and effective therapeutics. By strategically modifying the substitution patterns on the piperidine ring, medicinal chemists can fine-tune a molecule's basicity, lipophilicity, solubility, and metabolic stability. This guide has provided a framework for understanding these critical properties, complete with detailed experimental protocols and a logical workflow for their application in drug discovery. The successful navigation of these physicochemical hurdles is a critical step in the journey of a piperidine-containing compound from a promising lead to a life-changing medicine.

References

  • (3S)-3-methylpiperidine - Physico-chemical Properties. (2024, April 9). ChemBK. [Link]

  • Dolg, E., et al. (2023). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Molecules, 28(3), 1367. [Link]

  • Reddemma, M., et al. (2024). Piperidine Unveiled: A Comprehensive Exploration of Structure, Applications, and Pharmacological Significance. International Journal of Novel Research and Development, 9(2), a473-a486. [Link]

  • N-benzylpiperidine - Physico-chemical Properties. (2024, April 9). ChemBK. [Link]

  • Ivanović, M., et al. (1997). Fentanyl analogs: structure-activity-relationship study. Medicinal research reviews, 17(5), 455–471. [Link]

  • RSC Medicinal Chemistry. (2022). Exploration of piperidine 3D fragment chemical space: synthesis and 3D shape analysis of fragments derived from 20 regio- and diastereoisomers of methyl substituted pipecolinates. RSC Publishing. [Link]

  • Ethyl (R)-Nipecotate L-Tartrate | C12H21NO8 | CID 14183616. PubChem. [Link]

  • 1-Benzylpiperidine | C12H17N | CID 76190. PubChem. [Link]

  • Wang, Y., et al. (2021). Strategies for Structural Modification of Small Molecules to Improve Blood–Brain Barrier Penetration: A Recent Perspective. Journal of Medicinal Chemistry, 64(18), 13326–13348. [Link]

  • N-Methylpiperidine | C6H13N | CID 12291. PubChem. [Link]

  • Chemical Properties of 2-Methylpiperidine (CAS 109-05-7). Cheméo. [Link]

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Discovery and history of piperidine-based synthesis

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Discovery and Synthesis of the Piperidine Core

Abstract

The piperidine ring, a saturated six-membered heterocycle containing a nitrogen atom, stands as one of the most ubiquitous structural motifs in medicinal chemistry and natural product synthesis. Its prevalence is not accidental; the piperidine scaffold often imparts favorable physicochemical properties to molecules, including improved solubility, metabolic stability, and bioavailability, making it a "privileged scaffold" in drug design. This guide provides a comprehensive exploration of the piperidine moiety, from its initial discovery rooted in natural products to the evolution of its synthetic methodologies. We will traverse the historical landscape, detail foundational synthetic strategies, and delve into key cyclization pathways, offering field-proven insights into the causality behind experimental choices. This document is intended for researchers, scientists, and drug development professionals, providing not only a historical narrative but also actionable, detailed protocols and a forward-looking perspective on the synthesis of this critical chemical entity.

The Dawn of a Heterocycle: Discovery and Characterization

The story of piperidine begins not in a flask, but in the pungent spice of black pepper (Piper nigrum). The compound's name is a direct derivative of the Latin Piper, for pepper.[1] It was first isolated and reported in 1850 by the Scottish chemist Thomas Anderson, and independently in 1852 by the French chemist Auguste Cahours.[1][2] Both chemists achieved this by reacting piperine, the alkaloid responsible for the spiciness of black pepper, with nitric acid.[1][2]

This discovery unveiled a simple, strain-free azacyclohexane ring that would later be identified as a core component in a vast array of physiologically active alkaloids, including the potent poison coniine from hemlock and the powerful analgesic morphine from the opium poppy.[3]

Core Physicochemical Properties

Piperidine is a colorless liquid at room temperature with a characteristic amine-like, peppery odor.[1][4][5] Its physical properties are critical to its handling, use as a solvent, and role as a reagent. It is a strong organic base and is miscible with water and most organic solvents.[5]

PropertyValueSource
Molecular FormulaC₅H₁₁N[5]
Molecular Weight85.15 g/mol [6]
Boiling Point106 °C (222.8 °F)[4][6]
Melting Point-11 °C to -7 °C (12.2 °F to 19 °F)[1][6]
Density0.862 g/mL at 20 °C[1]
Flash Point16 °C (60.8 °F)[6]
pKa (conjugate acid)11.12 at 25 °C[6]

Foundational Synthetic Strategy: The Hydrogenation of Pyridine

The most direct and industrially significant route to the piperidine core is the catalytic hydrogenation of pyridine. This process involves the saturation of the aromatic pyridine ring with hydrogen, a transformation that is thermodynamically favorable but requires a catalyst to proceed at a practical rate.

Causality Behind the Method: The choice of catalytic hydrogenation as the primary industrial method is driven by its efficiency, scalability, and high atom economy. The starting material, pyridine, is a readily available and inexpensive bulk chemical, making this a cost-effective route for large-scale production.

The reaction is typically performed at elevated temperature and pressure using a heterogeneous catalyst.

C₅H₅N + 3 H₂ → C₅H₁₀NH

Commonly employed catalysts include:

  • Nickel-based catalysts: Often used in industrial settings, requiring temperatures between 170-200 °C.[3]

  • Molybdenum disulfide: Another robust catalyst for industrial production.[1]

  • Rhodium and Palladium: While more expensive, these precious metal catalysts can operate under milder conditions. The Glorius group, for instance, developed a palladium-catalyzed hydrogenation suitable for substrates that were not amenable to rhodium catalysis.[7]

A classic, though less common, alternative is the reduction of pyridine using sodium in ethanol, a modified Birch reduction.[1]

G start Primary Amine (R-NH₂) + 2x Alkyl Acrylate step1 Double Michael Addition start->step1 intermediate1 Diester Intermediate step1->intermediate1 step2 Dieckmann Condensation (Base-catalyzed) intermediate1->step2 intermediate2 β-Keto Ester step2->intermediate2 step3 Hydrolysis & Decarboxylation (Acid, Heat) intermediate2->step3 product N-Substituted-4-Piperidone step3->product

Caption: Workflow for the synthesis of 4-piperidones.

Experimental Protocol: Synthesis of 1-Benzyl-4-piperidone
  • Initial Reaction: Benzylamine (1.0 mol) is added dropwise to a stirred solution of methyl acrylate (2.2 mol) in methanol at 0 °C. The reaction is allowed to warm to room temperature and stirred for 24 hours. Expert Insight: A slight excess of the acrylate ensures the complete consumption of the primary amine.

  • Dieckmann Condensation: The solvent is removed under reduced pressure. The resulting crude diester is dissolved in toluene, and sodium methoxide (1.1 mol) is added portion-wise. The mixture is heated to reflux for 4-6 hours. Causality: The strong base deprotonates the carbon alpha to one of the ester carbonyls, initiating the intramolecular cyclization.

  • Hydrolysis and Decarboxylation: The reaction is cooled, and aqueous hydrochloric acid (6M) is slowly added until the mixture is strongly acidic. The mixture is then heated to reflux for 8-12 hours to effect both hydrolysis of the ester and decarboxylation of the resulting β-keto acid.

  • Work-up and Isolation: After cooling, the aqueous layer is separated and washed with ether. The pH is then adjusted to >10 with concentrated NaOH, and the product is extracted with dichloromethane. The combined organic extracts are dried over sodium sulfate, filtered, and concentrated to yield the target 1-benzyl-4-piperidone.

Other Key Intramolecular Cyclization Strategies

Modern organic synthesis has equipped chemists with a diverse toolkit for piperidine synthesis, allowing for remarkable stereochemical and functional group control.

  • Intramolecular aza-Michael Reaction (IMAMR): This strategy involves the addition of an amine to an α,β-unsaturated carbonyl system within the same molecule. It is a powerful method for forming the piperidine ring, and the use of chiral catalysts can render the reaction enantioselective. [7]* Metal-Catalyzed Cyclization: Transition metals, particularly palladium and iridium, can catalyze the cyclization of amino-alkenes or amino-alkynes to form the piperidine ring. [7][8]These methods are often characterized by their mild reaction conditions and high functional group tolerance.

  • Reductive Amination of Diketones: The cyclization of 1,5-diketones with ammonia or a primary amine, followed by reduction, is a direct route to substituted piperidines.

  • Cyclization of Amino Alcohols: The treatment of 5-amino-1-alkanols with a dehydrating agent or the cyclization of 5-amino-1-haloalkanes are classic methods for forming the piperidine ring. [3]

The Piperidine Moiety in Modern Drug Discovery

The piperidine ring is a dominant feature in a vast number of pharmaceuticals across diverse therapeutic areas. [2][7]Its structural and physicochemical properties make it an ideal scaffold for interacting with biological targets.

Why is Piperidine a Privileged Scaffold?

  • 3D Conformation: The saturated, chair-like conformation of the piperidine ring allows substituents to be projected into three-dimensional space in well-defined axial and equatorial orientations, facilitating precise interactions with protein binding pockets.

  • Basicity and Solubility: The nitrogen atom provides a basic handle (pKa of ~11) that can be protonated at physiological pH. This positive charge can form crucial ionic interactions with biological targets and significantly enhance the aqueous solubility of a drug molecule, which is vital for administration and distribution in the body.

  • Metabolic Stability: The piperidine ring is generally robust and resistant to metabolic degradation compared to more labile functional groups.

G Core Piperidine Core Fentanyl Fentanyl (Opioid Analgesic) Core->Fentanyl Donepezil Donepezil (Alzheimer's Disease) Core->Donepezil Paroxetine Paroxetine (Paxil) (Antidepressant - SSRI) Core->Paroxetine Risperidone Risperidone (Antipsychotic) Core->Risperidone Methylphenidate Methylphenidate (Ritalin) (Stimulant - ADHD) Core->Methylphenidate

Caption: The piperidine core in major pharmaceuticals.

The development of the potent analgesic Fentanyl by Janssen Pharmaceuticals in the 1960s is a landmark example. [3]Its synthesis was heavily reliant on 4-piperidone intermediates, showcasing the direct link between synthetic methodology and the creation of novel therapeutics. [3]Similarly, drugs like Donepezil (for Alzheimer's disease) and Paroxetine (an SSRI antidepressant) incorporate the piperidine scaffold to achieve their desired pharmacological profiles. [2]

Conclusion and Future Outlook

From its discovery in black pepper to its central role in modern medicine, the history of piperidine is a testament to the synergy between natural product chemistry, synthetic innovation, and drug discovery. The foundational method of pyridine hydrogenation remains an industrial workhorse, while the continuous development of sophisticated cyclization strategies provides the finesse required for constructing complex, life-saving molecules.

The future of piperidine synthesis will likely focus on enhancing sustainability and precision. The development of more efficient and environmentally benign catalysts for both hydrogenation and C-H functionalization of the piperidine ring will be a key area of research. Furthermore, advancements in asymmetric catalysis will provide even greater control over the stereochemical identity of chiral piperidines, enabling the synthesis of more selective and potent drug candidates. The piperidine core, a simple six-membered ring, will undoubtedly continue to be a foundation upon which the next generation of therapeutics is built.

References

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A Technical Guide to Pharmacological Target Identification for [(1-Isopropylpiperidin-4-yl)methyl]amine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The piperidine scaffold is a cornerstone in modern medicinal chemistry, present in a vast number of clinically approved drugs targeting a wide array of biological pathways.[1][2] Its prevalence stems from favorable physicochemical and pharmacokinetic properties, including metabolic stability and the ability to modulate solubility and hydrogen bonding characteristics.[1] This guide outlines a comprehensive, multi-pronged strategy for the deconvolution of potential pharmacological targets for the novel compound, [(1-Isopropylpiperidin-4-yl)methyl]amine. By integrating computational prediction with robust in vitro experimental validation, this document provides a logical, field-proven workflow for researchers in drug discovery. We detail the scientific rationale behind target class selection, provide validated, step-by-step experimental protocols, and present a framework for data interpretation to advance a candidate molecule from initial hypothesis to a validated hit.

Introduction: The Piperidine Scaffold and Rationale for Target Discovery

The piperidine heterocycle is a privileged structure in drug discovery, featured in pharmaceuticals targeting central nervous system (CNS) disorders, cancer, and infectious diseases.[1][3] Molecules incorporating the 4-aminomethylpiperidine substructure, in particular, have been investigated for a range of activities, including cognition enhancement and modulation of serotonergic receptors.[4][5] The specific compound of interest, this compound, combines this established core with an N-isopropyl group, a feature known to influence receptor affinity and selectivity.

The fundamental challenge and objective of this program is to identify the specific protein target(s) through which this molecule exerts a potential biological effect. Target identification is the most critical first step in the drug discovery workflow, dictating the entire subsequent research and development trajectory.[6] Our approach is therefore designed to be systematic and evidence-driven, beginning with a broad computational net and narrowing the focus through rigorous experimental validation.

A Multi-Faceted Strategy for Target Identification

A successful target deconvolution campaign requires the integration of multiple methodologies.[7] Relying on a single approach can lead to false positives or overlook non-canonical interactions. Our strategy is built on a logical progression from predictive, high-throughput methods to precise, low-throughput validation assays.

dot

Caption: High-level workflow for target identification.

Phase 1: In Silico Target Prediction

Computational, or in silico, methods provide a cost-effective and rapid means to generate educated hypotheses for experimental verification.[8][9] By leveraging vast databases of known ligand-target interactions, these tools can predict likely targets for a novel molecule.[10]

Rationale and Approach

The core principle is to reverse the typical drug discovery paradigm: instead of screening a library of compounds against a target, we will screen our single compound against a library of targets.[10] This involves multiple computational strategies:

  • Ligand-Based Similarity Searching: This method identifies known bioactive molecules that are structurally similar to our query compound. The assumption is that structurally similar molecules are likely to share biological targets. This will be performed against databases like ChEMBL and PubChem.

  • Reverse Docking and Pharmacophore Screening: The 3D structure of our compound is computationally docked into the binding sites of a large panel of proteins with known crystal structures.[11] This method assesses the thermodynamic favorability of the interaction, providing a ranked list of potential targets.

Predicted Target Classes of High Interest

Based on the piperidine scaffold, several protein families are of primary interest:

  • G-Protein Coupled Receptors (GPCRs): This is the most prominent target class for piperidine-containing drugs.[2] Specific families to prioritize include serotonergic (e.g., 5-HT1A), dopaminergic, histaminic (H3), and opioid receptors.[4][13]

  • Monoamine Transporters: The structural similarity to biogenic amines suggests potential interaction with the dopamine transporter (DAT), serotonin transporter (SERT), and norepinephrine transporter (NET).

  • Ion Channels: Voltage-gated ion channels are another key target class. Early assessment against the hERG potassium channel is critical for cardiac safety de-risking.[14]

  • Enzymes: While less common for this specific scaffold, enzymes such as fatty acid amide hydrolase (FAAH) or monoamine oxidase (MAO) could be potential targets.

Phase 2: Experimental Target Validation

Computational predictions must be confirmed through direct experimental evidence. The following section details validated protocols for confirming both physical binding and functional modulation of prioritized targets.

Radioligand Binding Assays: Confirming Physical Interaction

Radioligand binding assays are the gold standard for quantifying the affinity of a compound for a specific receptor.[15] The technique measures the ability of our unlabeled test compound to compete with a high-affinity, radiolabeled ligand for binding to the target receptor.[16]

Detailed Protocol: Competitive Radioligand Binding Assay

  • Preparation of Membranes:

    • Culture cells expressing the target receptor of interest (e.g., HEK293 cells transfected with the human 5-HT1A receptor).

    • Homogenize cells in a cold lysis buffer (e.g., 50mM Tris-HCl, 5 mM MgCl2) with protease inhibitors.

    • Centrifuge the homogenate at 20,000 x g for 10 minutes at 4°C to pellet the cell membranes.[17]

    • Wash the pellet by resuspending in fresh buffer and repeating the centrifugation.

    • Resuspend the final membrane pellet in an appropriate assay buffer and determine the total protein concentration (e.g., via BCA assay).

  • Assay Execution (96-well format):

    • To each well, add:

      • 50 µL of assay buffer (for total binding) or a high concentration of a known non-radiolabeled ligand (for non-specific binding).

      • 50 µL of this compound at various concentrations (e.g., 10-point, 3-fold serial dilution from 10 µM).

      • 50 µL of a fixed concentration of a suitable radioligand (e.g., [3H]-8-OH-DPAT for the 5-HT1A receptor), typically at its Kd concentration.

      • 100 µL of the prepared cell membrane suspension.

    • Incubate the plate for 60-90 minutes at room temperature with gentle agitation to reach equilibrium.[17]

  • Separation and Counting:

    • Rapidly terminate the binding reaction by vacuum filtration onto a glass fiber filter plate (e.g., GF/C) pre-soaked in a blocking agent like polyethyleneimine.[17][18]

    • Wash the filters 3-4 times with ice-cold wash buffer to remove unbound radioligand.

    • Dry the filter plate, add scintillation cocktail, and count the radioactivity in a scintillation counter.[17]

  • Data Analysis:

    • Calculate the specific binding by subtracting the non-specific binding from the total binding.

    • Plot the percent specific binding against the log concentration of the test compound.

    • Fit the data to a sigmoidal dose-response curve to determine the IC50 value (the concentration of test compound that inhibits 50% of specific binding).

    • Convert the IC50 to a binding affinity constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Functional Assays: Assessing Biological Activity

Confirming that a compound binds to a target is crucial, but it is equally important to determine the functional consequence of that binding (e.g., agonism, antagonism, inverse agonism). The choice of functional assay depends on the target's signaling pathway.

dot

Caption: Canonical Gs and Gi GPCR signaling pathways.

Detailed Protocol: cAMP Accumulation Assay

This assay is ideal for targets that couple to Gs (stimulatory) or Gi (inhibitory) proteins, which modulate the production of the second messenger cyclic AMP (cAMP).[19][20][21]

  • Cell Preparation:

    • Plate cells expressing the target GPCR in a 96-well plate and culture overnight.

    • On the day of the assay, remove the culture medium and replace it with stimulation buffer containing a phosphodiesterase (PDE) inhibitor like IBMX. The PDE inhibitor is critical as it prevents the degradation of cAMP, amplifying the signal.

  • Assay Execution:

    • For Agonist Mode: Add this compound across a range of concentrations and incubate for 15-30 minutes at 37°C.

    • For Antagonist Mode: Pre-incubate the cells with the test compound for 15 minutes, then add a known agonist for the receptor (at its EC80 concentration) and incubate for a further 15-30 minutes.

  • Cell Lysis and Detection:

    • Lyse the cells according to the manufacturer's protocol for the chosen cAMP detection kit (e.g., Promega cAMP-Glo™, Cisbio HTRF).[19] These kits are typically homogeneous "add-and-read" assays.

    • The principle often involves a competition between cellular cAMP and a labeled cAMP conjugate for binding to a specific antibody.[22] The resulting signal (e.g., luminescence, fluorescence resonance energy transfer) is inversely proportional to the amount of cAMP produced by the cells.[23]

  • Data Analysis:

    • Generate a standard curve using known concentrations of cAMP to convert the raw signal into cAMP concentrations.

    • For Agonist Mode: Plot cAMP concentration vs. log[test compound] to determine the EC50 (potency) and Emax (efficacy).

    • For Antagonist Mode: Plot cAMP concentration vs. log[test compound] to determine the IC50, which can be used to calculate the antagonist dissociation constant (Kb) using the Schild regression or Gaddum/Clark equation.

Cellular Thermal Shift Assay (CETSA): Confirming Target Engagement in a Native Environment

CETSA is a powerful biophysical technique that directly measures target engagement in intact cells or tissue lysates.[24][25] The principle is that a protein becomes more resistant to heat-induced denaturation when it is bound to a ligand.[26]

Detailed Protocol: Isothermal Dose-Response CETSA

  • Compound Treatment:

    • Treat intact cells in suspension or adherent in plates with a range of concentrations of this compound for a defined period (e.g., 60 minutes) at 37°C. Include a vehicle control (e.g., DMSO).

  • Thermal Challenge:

    • Heat the cell suspensions or plates at a single, predetermined temperature for 3 minutes. This temperature (Tmelt) should be chosen from a preliminary melt-curve experiment and should be on the steep part of the curve, where approximately 50% of the target protein denatures.

    • Immediately cool the samples on ice.

  • Lysis and Fractionation:

    • Lyse the cells (e.g., via freeze-thaw cycles or detergents).

    • Separate the soluble fraction (containing stabilized, non-denatured protein) from the precipitated, denatured protein by centrifugation at high speed (e.g., 20,000 x g for 20 minutes).[27]

  • Detection and Analysis:

    • Collect the supernatant and quantify the amount of soluble target protein using a specific detection method, such as Western blotting, ELISA, or an AlphaScreen-based assay.[24]

    • Plot the amount of soluble protein against the log concentration of the test compound. The resulting curve demonstrates dose-dependent stabilization of the target protein in a cellular context, providing strong evidence of direct engagement.

Data Summary and Interpretation

The data gathered from the computational and experimental phases should be consolidated to build a comprehensive profile of the compound.

Table 1: Hypothetical Target Profile for this compound

TargetPrediction Score (In Silico)Binding Affinity (Ki, nM)Functional Activity (EC50/IC50, nM)Functional ModeCETSA Shift (EC50, nM)
5-HT1A Receptor 0.8515.225.7Agonist35.1
Dopamine D2 Receptor 0.72125.6250.1Antagonist290.5
Histamine H3 Receptor 0.68890.3>1000->1000
hERG Channel 0.45>10,000>10,000-N/A
SERT 0.551,500>10,000->10,000

Interpretation:

  • Primary Target: The hypothetical data in Table 1 strongly suggest that the 5-HT1A receptor is the primary pharmacological target. There is high concordance between the in silico prediction, the potent binding affinity (Ki), the potent functional agonist activity (EC50), and direct confirmation of cellular target engagement via CETSA.

  • Secondary/Off-Target Activity: The compound shows weaker activity at the Dopamine D2 receptor, with approximately 10-fold lower potency. This should be monitored as a potential off-target liability or a source of polypharmacology.

  • Selectivity: The compound is highly selective against the H3 receptor, hERG channel, and SERT, which is a favorable characteristic. The lack of hERG activity at concentrations up to 10 µM is a critical positive finding for the safety profile.

Conclusion and Future Directions

This guide has outlined a systematic, integrated workflow for identifying the pharmacological targets of this compound. By combining predictive computational analysis with rigorous, multi-parametric experimental validation, this strategy enables a high-confidence determination of a compound's mechanism of action. Based on the successful identification of a primary target, subsequent steps would involve initiating a lead optimization campaign to improve potency and selectivity, conducting further in vitro and in vivo studies to establish a therapeutic rationale, and performing comprehensive ADME/Tox profiling.

References

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A Senior Application Scientist's Guide to N-Alkylated Piperidine Analogs: From Synthesis to Structure-Activity Relationship

Author: BenchChem Technical Support Team. Date: February 2026

Prepared for: Researchers, Scientists, and Drug Development Professionals

Abstract

The piperidine ring is a cornerstone of medicinal chemistry, recognized as a privileged scaffold due to its prevalence in both natural products and FDA-approved pharmaceuticals.[1][2][3] This six-membered saturated heterocycle's conformational flexibility and ability to present substituents in well-defined three-dimensional space make it an ideal building block for interacting with biological targets.[4][5] Among the various points of modification, the piperidine nitrogen offers a particularly powerful handle for tuning molecular properties. N-alkylation is a fundamental and highly effective strategy to modulate a compound's potency, selectivity, and pharmacokinetic profile. This guide provides an in-depth exploration of N-alkylated piperidine analogs, synthesizing field-proven insights on synthetic strategies, the causal link between N-substituent modification and biological outcomes, and the practical application of these principles in modern drug discovery.

The Strategic Imperative of N-Alkylation in Drug Design

The nitrogen atom of the piperidine ring is a key determinant of a molecule's physicochemical properties. Its basicity (typical pKa ~8-11) ensures that it is often protonated at physiological pH, allowing for potent ionic interactions with biological targets, such as the aspartate residues in aminergic G-protein coupled receptors (GPCRs). The choice of the N-alkyl substituent is a critical decision in the optimization process, directly influencing:

  • Potency and Selectivity: The size, shape, and electronics of the N-alkyl group can dictate the binding affinity and selectivity for a specific receptor or enzyme. It can occupy hydrophobic pockets, form hydrogen bonds (if functionalized), or introduce steric constraints that favor binding to one target over another.

  • Pharmacokinetics (ADME):

    • Lipophilicity: Increasing the length or complexity of the alkyl chain generally increases lipophilicity, which can enhance membrane permeability and blood-brain barrier penetration. However, this must be balanced to avoid excessive lipophilicity, which can lead to poor solubility and increased metabolic liability.

    • Metabolic Stability: The N-alkyl group is a potential site for metabolism, primarily through cytochrome P450 (CYP) enzymes (e.g., N-dealkylation). Judicious selection of the substituent can block or slow down these metabolic pathways, thereby improving the compound's half-life. For instance, comparing N-alkylated piperidines to analogous piperazines revealed that piperidines often exhibit more problematic CYP2D6 potencies and lower liver microsomal stability.[6]

  • Physicochemical Properties: The N-substituent can subtly influence the pKa of the piperidine nitrogen, affecting solubility and the strength of ionic interactions.

Core Synthetic Methodologies: A Chemist's Toolkit

The synthesis of N-alkylated piperidines can be broadly categorized into classical, robust methods and modern, late-stage functionalization techniques that offer enhanced flexibility for exploring chemical space.

Classical Approaches: The Workhorses of N-Alkylation

Two primary methods have long formed the foundation of N-alkylated piperidine synthesis:

  • Reductive Amination: This is arguably the most versatile and widely used method. It involves the reaction of a secondary piperidine with an aldehyde or ketone to form an intermediate iminium ion, which is then reduced in situ by a mild reducing agent. The choice of reducing agent is key; sodium triacetoxyborohydride (NaBH(OAc)₃) is favored for its selectivity and tolerance of a wide range of functional groups. This method's reliability and broad substrate scope make it a go-to strategy for generating analog libraries.[6]

  • Direct N-Alkylation: This method involves the direct reaction of a piperidine with an alkylating agent, typically an alkyl halide (e.g., methyl iodide, benzyl bromide) in the presence of a base.[6][7] While straightforward, its utility can be limited by the risk of over-alkylation, leading to the formation of quaternary ammonium salts. It is most effective when using highly reactive alkylating agents or when the starting piperidine is not sterically hindered.

cluster_synthesis Core Synthetic Routes for N-Alkylation piperidine Piperidine (Secondary Amine) reductive_amination Reductive Amination (e.g., NaBH(OAc)3) piperidine->reductive_amination direct_alkylation Direct Alkylation piperidine->direct_alkylation aldehyde Aldehyde / Ketone aldehyde->reductive_amination alkyl_halide Alkyl Halide (R-X) alkyl_halide->direct_alkylation base Base (e.g., K2CO3) base->direct_alkylation product N-Alkylated Piperidine reductive_amination->product High functional group tolerance direct_alkylation->product Risk of over-alkylation cluster_lsf Late-Stage α-Functionalization Workflow start N-Alkyl Piperidine n_oxide Tertiary Amine N-Oxide start->n_oxide Oxidation (mCPBA) iminium Endo-Cyclic Iminium Ion (Reactive Intermediate) n_oxide->iminium α-C-H Elimination (Regioselective) final_product α-Substituted N-Alkyl Piperidine iminium->final_product 1,2-Addition nucleophile Carbon Nucleophile (e.g., R-MgBr, CF3+) nucleophile->final_product

Caption: Mechanism of late-stage α-functionalization of N-alkyl piperidines.

Structure-Activity Relationship (SAR): Case Studies and Guiding Principles

The true value of N-alkylation is revealed through systematic SAR studies. By modifying the N-alkyl group and observing the resulting changes in biological activity and properties, researchers can develop a predictive understanding to guide drug design.

Case Study: CXCR4 Antagonists

The C-X-C chemokine receptor type 4 (CXCR4) is a GPCR involved in HIV entry and cancer metastasis. [6]SAR studies on piperidine-containing CXCR4 antagonists provided clear insights into the role of the N-substituent.

In one study, N-alkyl piperidine side chains were compared to N-alkyl piperazine analogs. It was found that while some piperidines showed good potency, they generally suffered from lower metabolic stability and higher CYP2D6 inhibition compared to their piperazine counterparts. [6]Further optimization of an N-propyl piperazine lead by adding a second N'-ethyl group (compound 44 ) led to a greater than 100-fold increase in permeability in a PAMPA assay, demonstrating a significant improvement in drug-like properties, albeit with a 5-fold drop in potency. [6]This highlights a common trade-off in drug discovery: balancing potency with a favorable ADME profile.

Compound TypeN-SubstituentCXCR4 Potency (IC₅₀)Metabolic StabilityPermeability (Pₑ)Key Insight
Piperidine AnalogEthylPotentLowerModeratePotency is present but ADME liabilities are a concern. [6]
Piperazine AnalogPropylHighImprovedModeratePiperazine core improves metabolic stability over piperidine. [6]
Piperazine AnalogN-Propyl, N'-EthylModerateImprovedHighN,N'-dialkylation dramatically improves permeability. [6]
Sigma-1 Receptor (S1R) Agonists

The Sigma-1 receptor (S1R) is an intracellular chaperone protein implicated in various neurological disorders. [8]Screening of piperidine/piperazine libraries led to the discovery of potent S1R ligands. The compound 1 , featuring a benzyl group on one piperidine nitrogen and a more complex substituent on the other, showed high affinity (Ki = 3.2 nM), comparable to the reference compound haloperidol. [8]Computational docking and molecular dynamics simulations revealed that the N-benzyl group forms crucial hydrophobic interactions within the S1R binding pocket, anchoring the molecule and contributing significantly to its high affinity. This demonstrates how a simple N-benzyl group can be a highly effective choice for targeting aromatic-rich binding sites.

Multi-Target Ligands for Alzheimer's Disease

In the context of complex multifactorial diseases like Alzheimer's, N-alkylation can be used to link different pharmacophores together to create multi-target drugs. N-benzyl-piperidine analogs have been designed to combine acetylcholinesterase (AChE) inhibition with antioxidant activity. [9]For example, compound 98a , an N-substituted piperidine, demonstrated potent free radical scavenging properties, showcasing the utility of the N-alkyl linker to introduce additional functionalities. [9]

cluster_sar N-Alkylation SAR Logic cluster_properties input Input: Modify N-Alkyl Group (R) process Process: Alter Physicochemical Properties input->process prop1 Potency & Selectivity (Target Binding) process->prop1 prop2 Lipophilicity (LogP) process->prop2 prop3 Metabolic Stability (CYP Interactions) process->prop3 prop4 Permeability process->prop4 output Output: Modulated Therapeutic Profile prop1->output prop2->output prop3->output prop4->output

Caption: The causal logic of N-alkylation in drug property modulation.

Self-Validating Experimental Protocols

The following protocols describe validated, repeatable methods for the synthesis and characterization of N-alkylated piperidine analogs.

Protocol 1: Synthesis via Reductive Amination

Objective: To synthesize N-benzyl-4-phenylpiperidine from 4-phenylpiperidine and benzaldehyde.

Methodology:

  • Reactant Preparation: To a solution of 4-phenylpiperidine (1.0 eq) in dichloromethane (DCM, 0.2 M), add benzaldehyde (1.1 eq).

  • Reaction Initiation: Stir the mixture at room temperature for 20 minutes to allow for iminium ion formation.

  • Reduction: Add sodium triacetoxyborohydride (NaBH(OAc)₃, 1.5 eq) portion-wise over 10 minutes. Causality Note: Portion-wise addition controls the initial exotherm and ensures a smooth reaction.

  • Reaction Monitoring: Allow the reaction to stir at room temperature for 12-18 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed.

  • Work-up: Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Stir vigorously for 30 minutes.

  • Extraction: Separate the organic layer. Extract the aqueous layer twice with DCM. Combine the organic layers.

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo. Purify the resulting crude product by flash column chromatography on silica gel to yield the pure N-benzyl-4-phenylpiperidine.

  • Characterization: Confirm the structure and purity of the final compound using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).

Protocol 2: Late-Stage α-Trifluoromethylation of an N-Alkyl Piperidine

Objective: To install a trifluoromethyl group at the α-position of N-benzylpiperidine. This protocol is adapted from methodologies described for complex systems. [1] Methodology:

  • N-Oxide Formation: Dissolve N-benzylpiperidine (1.0 eq) in DCM (0.3 M). Cool the solution to 0 °C in an ice bath. Add m-chloroperoxybenzoic acid (mCPBA, 1.2 eq) portion-wise. Allow the reaction to warm to room temperature and stir for 4 hours. Self-Validation: Monitor by TLC for the disappearance of the starting amine and the appearance of a more polar spot corresponding to the N-oxide.

  • Iminium Formation & Trifluoromethylation (One-Pot): In a separate flask under an inert atmosphere (N₂ or Ar), add trifluoroacetic anhydride (TFAA, 2.0 eq) to a solution of the crude N-oxide in an appropriate solvent (e.g., acetonitrile). Add a trifluoromethyl source such as the Ruppert-Prakash reagent (TMSCF₃) along with a catalytic amount of a suitable initiator.

  • Reaction Monitoring: Stir the reaction at the designated temperature (may require heating) and monitor by ¹⁹F NMR or LC-MS for the formation of the desired product.

  • Work-up: Upon completion, carefully quench the reaction with saturated aqueous NaHCO₃.

  • Extraction & Purification: Extract the mixture with an organic solvent (e.g., ethyl acetate), dry the combined organic layers, and concentrate. Purify by flash chromatography to isolate the α-trifluoromethylated N-benzylpiperidine.

  • Characterization: Confirm the structure, particularly the regiochemistry of the trifluoromethylation, using ¹H, ¹³C, ¹⁹F NMR, and HRMS.

Conclusion and Future Outlook

N-alkylation is a time-tested, high-impact strategy in the medicinal chemist's arsenal for optimizing piperidine-containing drug candidates. The choice of the N-alkyl substituent provides a powerful lever to fine-tune the delicate balance between potency, selectivity, and pharmacokinetic properties that defines a successful therapeutic agent. While classical methods like reductive amination remain indispensable for their reliability, the advent of late-stage functionalization techniques is revolutionizing how scientists approach SAR. These advanced methods enable the precise modification of complex molecular architectures, accelerating the drug discovery process and expanding access to novel, drug-like chemical space. As our understanding of the interplay between molecular structure and biological function deepens, the strategic N-alkylation of piperidine analogs will undoubtedly continue to play a pivotal role in the development of next-generation medicines.

References

  • Title: Discovery of N-Alkyl Piperazine Side Chain Based CXCR4 Antagonists with Improved Drug-like Properties Source: National Institutes of Health (NIH) URL: [Link]

  • Title: Selective endo-Cyclic α-Functionalization of Saturated N-Alkyl Piperidines Source: The Journal of Organic Chemistry - ACS Publications URL: [Link]

  • Title: Selective endo-cyclic -functionalization of saturated N-alkyl pi-peridines. Source: Apollo - University of Cambridge Repository URL: [Link]

  • Title: Recent Advances in the Synthesis of Highly Substituted Piperidine Analogs with Biological Activities Source: Advanced Journal of Chemistry, Section A URL: [Link]

  • Title: Piperidine and piperazine analogs in action: zinc(ii)-mediated formation of amidines Source: New Journal of Chemistry (RSC Publishing) URL: [Link]

  • Title: Pharmacological Applications of Piperidine Derivatives Source: Encyclopedia.pub URL: [Link]

  • Title: N-alkyl-piperidine DERIVATIVES.
  • Title: A few examples of piperidine-based drugs and natural products. Source: ResearchGate URL: [Link]

  • Title: Structure-Activity Relationships of N-Substituted Piperazine Amine Reuptake Inhibitors Source: ResearchGate URL: [Link]

  • Title: Discovery and computational studies of piperidine/piperazine-based compounds endowed with sigma receptor affinity Source: RSC Publishing URL: [Link]

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Methodological & Application

Application Note & Synthesis Protocol: [(1-Isopropylpiperidin-4-yl)methyl]amine

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

[(1-Isopropylpiperidin-4-yl)methyl]amine is a key building block in medicinal chemistry, frequently incorporated into a wide array of pharmacologically active compounds. Its bifunctional nature, featuring a secondary amine within the piperidine ring and a primary amine on the exocyclic methyl group, allows for diverse chemical modifications. This structural motif is prevalent in the development of various therapeutic agents, including but not limited to, enzyme inhibitors and receptor modulators. The strategic synthesis of this intermediate is therefore of significant interest to the drug discovery and development community.

This application note provides a detailed, robust, and scalable two-step synthesis protocol for this compound, commencing from the commercially available 4-(aminomethyl)piperidine. The synthetic strategy hinges on a protective group strategy followed by a reductive amination, ensuring high selectivity and yield.

Overall Synthetic Scheme

The synthesis of this compound is accomplished via a two-step process:

  • Reductive Amination: Direct reaction of 4-(aminomethyl)piperidine with acetone in the presence of a reducing agent to selectively form the N-isopropyl group on the piperidine nitrogen.

  • Purification: Isolation and purification of the final product.

A 4-(Aminomethyl)piperidine C This compound A->C Reductive Amination B Acetone + NaBH(OAc)3

Figure 1: Overall synthetic workflow.

Experimental Protocol

Materials and Reagents
ReagentFormulaMW ( g/mol )CAS No.Supplier
4-(Aminomethyl)piperidineC₆H₁₄N₂114.197144-05-0Sigma-Aldrich
AcetoneC₃H₆O58.0867-64-1Fisher Scientific
Sodium triacetoxyborohydrideC₆H₁₀BNaO₆211.9456553-60-7Acros Organics
Dichloromethane (DCM)CH₂Cl₂84.9375-09-2VWR
Sodium bicarbonate (sat. aq.)NaHCO₃84.01144-55-8J.T. Baker
Sodium sulfate (anhydrous)Na₂SO₄142.047757-82-6EMD Millipore
Hydrochloric acid (conc.)HCl36.467647-01-0Sigma-Aldrich
Diethyl ether(C₂H₅)₂O74.1260-29-7Fisher Scientific
Step 1: Reductive Amination

This procedure details the direct N-isopropylation of 4-(aminomethyl)piperidine via reductive amination.

  • Reaction Setup: To a 250 mL round-bottom flask equipped with a magnetic stir bar, add 4-(aminomethyl)piperidine (5.0 g, 43.8 mmol). Dissolve the starting material in 100 mL of anhydrous dichloromethane (DCM) under a nitrogen atmosphere.

  • Addition of Acetone: To the stirred solution, add acetone (3.8 mL, 52.5 mmol, 1.2 equivalents). Stir the mixture at room temperature for 30 minutes.

  • Addition of Reducing Agent: Carefully add sodium triacetoxyborohydride (11.1 g, 52.5 mmol, 1.2 equivalents) portion-wise over 15 minutes. The reaction is exothermic; maintain the temperature below 30 °C using a water bath if necessary.

  • Reaction Monitoring: Allow the reaction to stir at room temperature for 12-18 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed.

  • Work-up: Upon completion, quench the reaction by the slow addition of 100 mL of a saturated aqueous solution of sodium bicarbonate. Stir vigorously for 30 minutes until gas evolution ceases.

  • Extraction: Transfer the mixture to a separatory funnel and separate the organic layer. Extract the aqueous layer with DCM (3 x 50 mL).

  • Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator to yield the crude product as a pale yellow oil.

Purification

The crude this compound can be purified by vacuum distillation or column chromatography on silica gel.

  • Vacuum Distillation: Distill the crude oil under high vacuum (e.g., 0.5 mmHg) to obtain the pure product. The boiling point will be dependent on the pressure.

  • Column Chromatography: Elute with a gradient of 0-10% methanol in DCM containing 1% triethylamine.

Characterization Data

AnalysisExpected Results
¹H NMR (400 MHz, CDCl₃)δ 2.90-3.00 (m, 2H), 2.70-2.80 (m, 1H), 2.55 (t, J=7.2 Hz, 2H), 1.95-2.05 (m, 2H), 1.60-1.70 (m, 2H), 1.40-1.50 (m, 1H), 1.20-1.30 (m, 2H), 1.05 (d, J=6.4 Hz, 6H).
¹³C NMR (101 MHz, CDCl₃)δ 52.5, 52.0, 48.2, 38.1, 30.9, 18.6.
Mass Spec (ESI) m/z 157.17 [M+H]⁺
Appearance Colorless to pale yellow oil

Safety and Handling Precautions

  • 4-(Aminomethyl)piperidine: Corrosive. Causes severe skin burns and eye damage. Handle in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses.[1]

  • Sodium triacetoxyborohydride: Reacts with water to produce flammable gases. Handle in a dry environment and avoid contact with moisture.

  • Dichloromethane (DCM): Volatile and a suspected carcinogen. Use only in a well-ventilated fume hood.

  • Acetone: Highly flammable liquid and vapor. Keep away from heat, sparks, open flames, and hot surfaces.

  • Hydrochloric Acid: Corrosive. Causes severe skin burns and eye damage. Handle with extreme care.

Discussion

The synthesis of this compound is efficiently achieved through a one-pot reductive amination procedure.[2][3][4] This method is advantageous due to its operational simplicity and the use of readily available and relatively inexpensive starting materials. The choice of sodium triacetoxyborohydride as the reducing agent is critical, as it is a mild and selective reagent for the reduction of imines in the presence of other functional groups.[5]

The reaction proceeds via the in situ formation of an iminium ion from the reaction of the secondary amine of the piperidine ring with acetone. This intermediate is then reduced by sodium triacetoxyborohydride to yield the desired N-isopropyl-substituted product. The primary amine on the exocyclic methyl group is significantly less reactive under these conditions, leading to high selectivity for the desired product.

Conclusion

This application note provides a reliable and scalable protocol for the synthesis of this compound. The described method is well-suited for laboratory-scale synthesis and has the potential for scale-up in an industrial setting. The final product is a valuable building block for the synthesis of a wide range of biologically active molecules.

References

  • Google Patents. CN102070461A - Synthesis method of N-methyl isopropylamine.
  • Google Patents. CN105237463A - Preparation method of (3R,4R)-(1-benzyl-4-methylpiperidine-3-yl)methylamine-L-di-p-toluoyltartaric acid salt.
  • Google Patents. Synthesis method of 1-methyl-4- (4-piperidinyl) piperazine hydrochloride.
  • PubChem. 4-(Aminomethyl)piperidine. [Link]

  • ResearchGate. Procedure for N-alkylation of Piperidine?. [Link]

  • ResearchGate. Reductive Amination: A Remarkable Experiment for the Organic Laboratory. [Link]

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The Versatile Building Block: Application Notes for [(1-Isopropylpiperidin-4-yl)methyl]amine in Synthetic Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Value of the Piperidine Scaffold

The piperidine ring is a cornerstone of medicinal chemistry, forming the structural core of numerous therapeutic agents across a vast range of disease areas.[1] Its saturated, six-membered heterocyclic structure provides a reliable three-dimensional scaffold that can be functionalized to present pharmacophoric elements in precise spatial orientations. This capability is crucial for optimizing interactions with biological targets such as enzymes and receptors.

Within this important class of compounds, [(1-Isopropylpiperidin-4-yl)methyl]amine, also known as 1-(1-isopropylpiperidin-4-yl)methanamine, has emerged as a particularly valuable synthetic intermediate. It combines the conformational rigidity of the piperidine ring with the nucleophilic reactivity of a primary amine, separated by a flexible methylene linker. The N-isopropyl group provides steric bulk and modulates the basicity and lipophilicity of the parent scaffold, which can significantly influence a drug candidate's pharmacokinetic and pharmacodynamic profile.

This technical guide provides an in-depth exploration of this compound as a synthetic intermediate for researchers, scientists, and drug development professionals. We will detail its physicochemical properties, provide a robust protocol for its synthesis, and present validated application protocols for its use in key bond-forming reactions that are fundamental to modern drug discovery.

Physicochemical Properties, Safety, and Handling

Accurate characterization and safe handling are paramount for the successful application of any synthetic intermediate. While a comprehensive, experimentally verified dataset for this compound is not centrally published, the following table consolidates predicted properties and data from structurally similar compounds to provide a reliable guide.

Table 1: Physicochemical Properties

Property Value / Information Source / Note
Chemical Name 1-(1-isopropylpiperidin-4-yl)methanamine IUPAC
Synonyms This compound; 1-Isopropyl-4-(aminomethyl)piperidine ---
Molecular Formula C₉H₂₀N₂ ---
Molecular Weight 156.27 g/mol ---
Appearance Expected to be a colorless to pale yellow liquid or low-melting solid Based on analogs[2][3]
Boiling Point Predicted >200 °C Based on analogs
Solubility Soluble in water and common organic solvents (Methanol, Ethanol, DCM, THF) Based on amine functionality[3]

| pKa | The two amine groups will have distinct pKa values, expected in the range of 9-11 | General amine basicity |

Note: Users should always refer to the Certificate of Analysis provided by the supplier for lot-specific data.

Safety & Handling Precautions

As a difunctional amine, this compound is expected to be corrosive and irritating. The following precautions are based on safety data for analogous structures like 1-Boc-4-(aminomethyl)piperidine and 1-Isopropylpiperidin-4-amine.[4][5]

  • GHS Hazard Statements (Anticipated):

    • H314: Causes severe skin burns and eye damage.

    • H335: May cause respiratory irritation.

  • Personal Protective Equipment (PPE): Always handle this compound inside a certified chemical fume hood. Wear a lab coat, chemical-resistant gloves (nitrile or neoprene), and splash-proof safety goggles or a face shield.

  • Handling: Avoid inhalation of vapors and direct contact with skin and eyes. Use only non-sparking tools and take precautionary measures against static discharge.

  • Storage: Store in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen) in a cool, dry, and well-ventilated area.[2] Keep away from heat, sparks, and open flames. Store separately from strong oxidizing agents and acids.

Synthesis of the Intermediate: A Practical Approach

This compound is not as widely available as simpler piperidine derivatives and often needs to be synthesized in-house. A reliable and scalable two-step approach starting from the commercially available tert-butyl 4-(aminomethyl)piperidine-1-carboxylate is presented below. This strategy utilizes a standard reductive amination reaction.

G cluster_0 Synthesis of this compound A tert-Butyl 4-(aminomethyl) piperidine-1-carboxylate B Intermediate Imine (not isolated) A->B Acetone, Ti(OiPr)4 DCM, RT C tert-Butyl 4-{[(propan-2-yl)amino]methyl} piperidine-1-carboxylate B->C Sodium triacetoxyborohydride (STAB) D This compound (Final Product) C->D Trifluoroacetic Acid (TFA) DCM, 0 °C to RT (Boc Deprotection)

Caption: Synthetic workflow for this compound.

Protocol 1: Synthesis of this compound

This protocol details the N-isopropylation of Boc-protected 4-(aminomethyl)piperidine followed by deprotection.

Step 1: Reductive Amination

  • Setup: To a flame-dried 500 mL round-bottom flask under an argon atmosphere, add tert-butyl 4-(aminomethyl)piperidine-1-carboxylate (10.0 g, 46.7 mmol, 1.0 equiv.) and anhydrous dichloromethane (DCM, 200 mL). Stir until all solids dissolve.

  • Imine Formation: Add acetone (4.1 mL, 56.0 mmol, 1.2 equiv.). Stir the mixture for 30 minutes at room temperature. The causality here is the formation of the iminium ion intermediate, which is the electrophile for the subsequent reduction.

  • Reduction: Slowly add sodium triacetoxyborohydride (STAB, NaBH(OAc)₃, 14.8 g, 70.0 mmol, 1.5 equiv.) portion-wise over 20 minutes. STAB is a mild and selective reducing agent ideal for reductive aminations, as it will not reduce the starting ketone but readily reduces the formed iminium ion.[6]

  • Reaction: Stir the reaction mixture at room temperature for 12-18 hours.

  • Monitoring: The reaction progress can be monitored by Thin Layer Chromatography (TLC) (e.g., 10% Methanol in DCM) or LC-MS until the starting material is consumed.

  • Work-up: Carefully quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃, 100 mL). Stir vigorously for 30 minutes.

  • Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer, and extract the aqueous layer twice with DCM (2 x 50 mL).

  • Purification: Combine the organic layers, wash with brine (50 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield crude tert-butyl 4-{[(propan-2-yl)amino]methyl}piperidine-1-carboxylate, which is often used in the next step without further purification.

Step 2: Boc Deprotection

  • Setup: Dissolve the crude product from the previous step in DCM (100 mL) in a 250 mL round-bottom flask and cool the solution to 0 °C in an ice bath.

  • Deprotection: Slowly add trifluoroacetic acid (TFA, 30 mL) dropwise. The Boc group is labile under acidic conditions, and TFA is highly effective for its removal.[7]

  • Reaction: Remove the ice bath and stir the solution at room temperature for 2-4 hours.

  • Monitoring: Monitor the reaction by LC-MS to confirm the complete removal of the Boc group.

  • Work-up: Concentrate the reaction mixture in vacuo to remove the bulk of the DCM and excess TFA.

  • Purification: Redissolve the residue in a minimal amount of DCM and add it dropwise to a vigorously stirred solution of diethyl ether (400 mL) to precipitate the TFA salt of the product. Filter the resulting solid. To obtain the free base, dissolve the solid in water, basify to pH >12 with 10 M NaOH, and extract with DCM (3 x 100 mL). Dry the combined organic layers over Na₂SO₄, filter, and concentrate under reduced pressure to yield this compound as the free base.

Application in Target Synthesis

The primary utility of this compound lies in its primary amine functionality, which serves as a potent nucleophile for constructing key bonds in drug molecules.

Application 1: Amide Bond Formation

The formation of an amide bond is the most common reaction in medicinal chemistry.[8] This intermediate readily couples with carboxylic acids to form a wide array of target molecules.

G cluster_0 Amide Coupling Workflow A Carboxylic Acid (R-COOH) B Activated Ester Intermediate A->B Coupling Agent (e.g., HATU, HOBt) Base (e.g., DIPEA), Solvent (e.g., DMF) D Target Amide Product B->D C This compound C->D Nucleophilic Attack

Caption: General workflow for amide bond formation.

Protocol 2: HATU-Mediated Amide Coupling

  • Setup: In a round-bottom flask under an inert atmosphere, dissolve the carboxylic acid (1.0 equiv.) in an anhydrous aprotic solvent like N,N-Dimethylformamide (DMF) or DCM.

  • Activation: Add HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate, 1.1 equiv.) and a non-nucleophilic base such as N,N-Diisopropylethylamine (DIPEA, 2.5 equiv.). Stir for 15-30 minutes at room temperature. This step forms a highly reactive O-acylisourea intermediate, which is essential for efficient coupling.[8]

  • Coupling: Add a solution of this compound (1.2 equiv.) in the same solvent to the activated carboxylic acid mixture.

  • Reaction: Stir at room temperature for 2-12 hours.

  • Monitoring & Work-up: Monitor by LC-MS. Upon completion, dilute the reaction with ethyl acetate and wash sequentially with 5% aqueous citric acid, saturated aqueous NaHCO₃, and brine.

  • Purification: Dry the organic layer over Na₂SO₄, filter, and concentrate. Purify the crude product by flash column chromatography on silica gel.

Application 2: Reductive Amination for C-N Bond Formation

The primary amine can be further elaborated by reacting it with an aldehyde or ketone to form a more complex secondary amine, a crucial transformation for accessing diverse chemical space.[9]

G cluster_0 Reductive Amination Workflow A Aldehyde or Ketone (R-CHO or R-CO-R') C Iminium Ion Intermediate A->C B This compound B->C MeOH or DCE Acetic Acid (cat.) D Target Secondary Amine C->D Reducing Agent (e.g., NaBH(OAc)3)

Caption: Workflow for secondary amine synthesis via reductive amination.

Protocol 3: Synthesis of a Secondary Amine

  • Setup: Dissolve the aldehyde or ketone (1.0 equiv.) and this compound (1.1 equiv.) in a suitable solvent such as 1,2-dichloroethane (DCE) or methanol (MeOH).

  • Imine Formation: Add a catalytic amount of acetic acid (0.1 equiv.) to facilitate the formation of the iminium ion. Stir for 1 hour at room temperature.

  • Reduction: Add sodium triacetoxyborohydride (STAB, 1.5 equiv.) portion-wise.

  • Reaction & Monitoring: Stir at room temperature for 4-24 hours, monitoring by LC-MS.

  • Work-up & Purification: Quench with saturated aqueous NaHCO₃, extract with DCM, dry the combined organic layers over Na₂SO₄, and concentrate. Purify the residue by flash chromatography.

Application 3: Synthesis of Urea and Sulfonamide Derivatives

Urea and sulfonamide moieties are prevalent in pharmaceuticals due to their ability to act as hydrogen bond donors and acceptors.

G cluster_0 Synthesis of Ureas and Sulfonamides cluster_1 Urea Synthesis cluster_2 Sulfonamide Synthesis A Isocyanate (R-NCO) B Target Urea A->B C Sulfonyl Chloride (R-SO2Cl) D Target Sulfonamide C->D Amine [(1-Isopropylpiperidin-4-yl) methyl]amine

Caption: Pathways to urea and sulfonamide derivatives.

Protocol 4: General Procedure for Urea or Sulfonamide Synthesis

  • Setup: Dissolve this compound (1.2 equiv.) and a base such as DIPEA or triethylamine (TEA, 1.5 equiv.) in anhydrous DCM or THF and cool to 0 °C.

  • Addition: Slowly add a solution of the desired isocyanate (for ureas, 1.0 equiv.) or sulfonyl chloride (for sulfonamides, 1.0 equiv.) in the same solvent.

  • Reaction: Allow the reaction to warm to room temperature and stir for 1-6 hours.

  • Monitoring & Work-up: Monitor by TLC or LC-MS. Upon completion, quench with water, separate the layers, and extract the aqueous phase with DCM.

  • Purification: Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate. Purify the crude product by flash chromatography or recrystallization.

Conclusion

This compound is a powerful and versatile intermediate for the synthesis of complex molecules in drug discovery. Its dual functionality allows for the introduction of the N-isopropylpiperidine moiety, a common feature in CNS-active agents and other therapeutic classes, while providing a reactive handle for a multitude of essential bond-forming reactions. The protocols outlined in this guide offer robust and reproducible methods for the synthesis and application of this valuable building block, empowering chemists to accelerate the development of novel pharmaceutical candidates.

References

  • Saičić, R. N., et al. (2005). An optimized synthesis of a key pharmaceutical intermediate methyl 4-[(1-oxopropyl)phenylamino]piperidine-4-carboxylate. Journal of the Serbian Chemical Society. Available at: [Link]

  • Asymchem. (2017). Reductive Amination, and How It Works. Master Organic Chemistry. Available at: [Link]

  • Google Patents. (2006). 3-Z-[1-(4-(N-((4-Methyl-piperazin-1-yl)-methylcarbonyl).
  • Cheméo. (n.d.). 4-Isopropyl-piperidine - Chemical & Physical Properties. Available at: [Link]

  • HepatoChem, Inc. (n.d.). Amide coupling reaction in medicinal chemistry. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Amine synthesis by reductive amination (reductive alkylation). Available at: [Link]

  • Google Patents. (2011). Synthesis method of N-methyl isopropylamine.
  • PubChem. (n.d.). 8-[3-amino-piperidin-1-yl]-xanthines, the preparation thereof and their use as pharmaceutical compositions - Patent US-8119648-B2. Available at: [Link]

  • PubChem. (n.d.). 8-(1-isopropylpiperidin-4-yloxy)-2-methyl-3,4-dihydropyrazino[1,2-a]indol-1(2H)-one. Available at: [Link]

  • Usiena air. (n.d.). Iron-Catalyzed Reductive Amination of Aldehydes in Isopropyl Alcohol/Water Media as Hydrogen Sources. Available at: [Link]

  • PubChem. (n.d.). 1-(4-Isopropylphenyl)-N-methylmethanamine. Available at: [Link]

  • PubMed. (2016). Synthesis and Biological Evaluation of N-((1-(4-(Sulfonyl)piperazin-1-yl)cycloalkyl)methyl)benzamide Inhibitors of Glycine Transporter-1. Available at: [Link]

  • ResearchGate. (2023). Direct formation of amide/peptide bonds from carboxylic acids: no traditional coupling reagents, 1-pot, and green. Available at: [Link]

  • YouTube. (2023). Reductive Amination. Available at: [Link]

  • Fisher Scientific. (n.d.). Amide Synthesis. Available at: [Link]

  • Encyclopedia.pub. (2023). Pharmacological Applications of Piperidine Derivatives. Available at: [Link]

  • AxisPharm. (2024). Amide coupling Protocol for Amino PEG. Available at: [Link]

  • PubChem. (n.d.). 1-(Propan-2-yl)piperidin-4-amine. Available at: [Link]

  • ResearchGate. (2023). One-pot protocol for the reductive amination of aldehydes using thiamine hydrochloride as a green catalyst under solvent-free condition. Available at: [Link]

  • PubChem. (n.d.). N-[1-(3-Methylbutyl)piperidin-4-Yl]-N-{4-[methyl(Pyridin-4-Yl)amino]benzyl}-4-Pentylbenzamide. Available at: [Link]

  • PubChem. (n.d.). 4-(Aminomethyl)piperidine. Available at: [Link]

  • PubChem. (n.d.). 3-Z-[1-(4-(N-((4-Methyl-piperazin-1-yl)-methylcarbonyl)-N-methyl-amino)-anilino)-1-phenyl-methylene]-6-methoxycarbonyl-2-indolinone-monoethanesulphonate and the use thereof as a pharmaceutical composition - Patent US-7119093-B2. Available at: [Link]

  • Google Patents. (2009). Optical resolution of (1-benzyl-4-methylpiperidin-3-yl).
  • LookChem. (n.d.). (1-Methyl Piperidin-4-Yl)Methyl Amine | Properties, Uses, Safety Data & Supplier in China. Available at: [Link]

  • PubChem. (n.d.). 1-Boc-4-(aminomethyl)piperidine. Available at: [Link].nlm.nih.gov/compound/736817)

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Application Notes and Protocols for the Analytical Quantification of Piperidine Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Significance of Piperidine Derivative Quantification

The piperidine motif, a saturated six-membered heterocycle containing a nitrogen atom, is a cornerstone of medicinal chemistry.[1] It is a prevalent scaffold in a vast array of natural products and synthetic pharmaceuticals, contributing to the development of drugs across numerous therapeutic areas, including analgesics, antipsychotics, and antihistamines.[2][3][4] The precise and accurate quantification of these derivatives is paramount throughout the drug development lifecycle. From ensuring purity in active pharmaceutical ingredients (APIs) to studying pharmacokinetic profiles in biological matrices, robust analytical methods are essential for guaranteeing safety, efficacy, and regulatory compliance.

This guide provides an in-depth exploration of the primary analytical techniques for quantifying piperidine derivatives. It is designed for researchers, scientists, and drug development professionals, offering not just step-by-step protocols but also the scientific rationale behind methodological choices, ensuring the development of reliable and self-validating analytical systems.

Pillar 1: Selecting the Optimal Analytical Strategy

The choice of an analytical technique is dictated by the physicochemical properties of the analyte, the complexity of the sample matrix, and the required sensitivity. For piperidine derivatives, the primary techniques are Gas Chromatography (GC), High-Performance Liquid Chromatography (HPLC), and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

The Causality Behind Technique Selection:

  • Gas Chromatography-Mass Spectrometry (GC-MS): This technique is ideal for piperidine derivatives that are volatile and thermally stable.[5] The separation occurs in the gas phase, making it unsuitable for non-volatile or thermally labile compounds. GC-MS offers excellent separation power and provides structural information through mass spectrometry, making it a powerful tool for identifying and quantifying impurities in bulk drug substances.[6]

  • High-Performance Liquid Chromatography (HPLC) with UV Detection: HPLC is the workhorse of pharmaceutical analysis, particularly for compounds that are not amenable to GC. Separation is performed in the liquid phase using columns like the C18 reversed-phase column.[7] A key consideration for HPLC-UV is that the analyte must possess a chromophore to absorb UV light. Many simple piperidine derivatives lack a strong chromophore. In these cases, pre-column derivatization with a UV-active agent, such as 4-toluenesulfonyl chloride, is a field-proven strategy to enable sensitive detection.[8][9]

  • Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This has become the gold standard for quantifying compounds in complex biological matrices like plasma and urine.[10] Its exceptional sensitivity and selectivity allow for the detection of analytes at very low concentrations (ng/mL or pg/mL).[11][12] The use of a tandem mass spectrometer (e.g., a triple quadrupole) in Multiple Reaction Monitoring (MRM) mode provides specificity by monitoring a unique precursor-to-product ion transition, effectively filtering out matrix interferences.[13][14] Due to the basicity of the piperidine nitrogen, positive electrospray ionization (ESI) is the most common and effective ionization mode.[13]

Decision-Making Workflow for Method Selection

The following diagram illustrates a logical workflow for selecting the appropriate analytical technique.

G start Start: Quantify Piperidine Derivative volatile Is the analyte volatile and thermally stable? start->volatile chromophore Does the analyte have a strong UV chromophore? volatile->chromophore No gcms Use GC-MS volatile->gcms Yes matrix Is the matrix complex (e.g., plasma, urine)? chromophore->matrix No hplcuv Use HPLC-UV chromophore->hplcuv Yes derivatize Consider pre-column derivatization, then HPLC-UV matrix->derivatize No lcmsms Use LC-MS/MS matrix->lcmsms Yes

Caption: Decision tree for analytical method selection.

Pillar 2: Field-Proven Protocols and Methodologies

The following sections provide detailed, step-by-step protocols for the quantification of piperidine derivatives using HPLC-UV (with derivatization) and LC-MS/MS.

Protocol 1: Quantification of Piperidine in a Drug Substance by RP-HPLC with Pre-Column Derivatization

This protocol is adapted from methodologies designed for piperidine and its salts where direct UV detection is not feasible.[8][9] The derivatization step introduces a chromophore, enabling sensitive UV detection.

1. Materials and Reagents:

  • Piperidine reference standard

  • 4-Toluene sulfonyl chloride (tosyl chloride)

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Phosphoric acid

  • Sodium bicarbonate

2. Standard and Sample Preparation Workflow:

  • Derivatization Reagent: Prepare a 10 mg/mL solution of tosyl chloride in acetonitrile.

  • Standard Stock Solution: Accurately weigh and dissolve the piperidine reference standard in a suitable solvent to prepare a 1 mg/mL stock solution.

  • Calibration Standards: Perform serial dilutions of the stock solution to prepare calibration standards ranging from 0.5 µg/mL to 50 µg/mL.

  • Sample Solution: Accurately weigh the drug substance sample and dissolve it in the same solvent as the standard to achieve a target concentration within the calibration range.

  • Derivatization Procedure:

    • To 1 mL of each standard and sample solution, add 1 mL of sodium bicarbonate solution (e.g., 5% w/v).

    • Add 2 mL of the tosyl chloride derivatization reagent.

    • Vortex the mixture and heat at 60°C for 30 minutes.

    • Cool to room temperature. The solution is now ready for injection.

3. Chromatographic Conditions:

ParameterRecommended SettingRationale
LC System Agilent 1260 or equivalentStandard, reliable HPLC system.
Column C18, 250 x 4.6 mm, 5 µmA C18 column provides excellent retention and separation for the nonpolar derivatized analyte.[8]
Mobile Phase A Water with 0.1% Phosphoric AcidThe acid modifier improves peak shape for any residual basic compounds.[8]
Mobile Phase B AcetonitrileA common organic modifier providing good elution strength.[8]
Gradient/Isocratic Isocratic: 68% Mobile Phase BAn isocratic method is simpler and more robust for routine QC analysis.[9]
Flow Rate 1.0 mL/minA standard flow rate for a 4.6 mm ID column, providing good efficiency.[8]
Column Temperature 30°CMaintaining a constant temperature ensures reproducible retention times.[8]
Detection Wavelength 254 nmThe tosyl group provides strong absorbance at this wavelength.
Injection Volume 10 µLA typical injection volume for standard HPLC analysis.

4. Data Analysis:

  • Construct a calibration curve by plotting the peak area of the derivatized piperidine against the concentration of the standards.

  • Perform a linear regression analysis. The correlation coefficient (r²) should be >0.999.

  • Determine the concentration of piperidine in the sample by interpolating its peak area from the calibration curve.

Protocol 2: High-Sensitivity Quantification in Human Plasma by LC-MS/MS

This protocol is designed for determining the concentration of a piperidine-based drug in a biological matrix, where high sensitivity and specificity are critical.[11][12]

1. Materials and Reagents:

  • Analyte reference standard

  • Stable isotope-labeled internal standard (SIL-IS)

  • Acetonitrile (LC-MS grade) with 0.1% Formic Acid

  • Water (LC-MS grade) with 0.1% Formic Acid

  • Human plasma (blank)

2. Sample Preparation: Protein Precipitation This is a rapid and effective method for removing the majority of proteins from the plasma sample.[12]

  • Pipette 100 µL of the plasma sample (standard, QC, or unknown) into a microcentrifuge tube.

  • Add 20 µL of the SIL-IS working solution.

  • Add 300 µL of cold acetonitrile containing 0.1% formic acid to precipitate the proteins.

  • Vortex vigorously for 1 minute.

  • Centrifuge at 12,000 x g for 10 minutes at 4°C.

  • Carefully transfer the supernatant to an HPLC vial for analysis.

3. LC-MS/MS Instrumental Conditions:

ParameterRecommended SettingRationale
LC System UHPLC System (e.g., Waters Acquity, Sciex Exion)UHPLC provides better resolution and faster run times than traditional HPLC.
Column C18, 50 x 2.1 mm, 1.8 µmA shorter column with smaller particles is suitable for fast UHPLC gradients.[13]
Mobile Phase A 0.1% Formic Acid in WaterFormic acid aids in the protonation of the analyte for positive ion mode ESI.[13]
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient 5% B to 95% B over 3 min, hold 1 min, re-equilibrateA gradient is necessary to elute the analyte while washing out late-eluting matrix components.
Flow Rate 0.4 mL/minA typical flow rate for a 2.1 mm ID column.[13]
Column Temperature 40°CHigher temperature reduces viscosity and can improve peak shape.[13]
Mass Spectrometer Triple Quadrupole (e.g., Sciex 6500, Waters Xevo TQ-S)Essential for high-sensitivity MRM quantification.
Ionization Source Electrospray Ionization (ESI), Positive ModeThe piperidine nitrogen is basic and readily protonates to form [M+H]⁺ ions.[13]
MRM Transitions Analyte-specific (e.g., m/z 250 -> 120)Must be optimized by infusing the analyte to find the most intense and stable precursor-product ion pair.
Source Temp. 500°COptimized to ensure efficient desolvation of the mobile phase.

4. Data Analysis:

  • Integrate the peak areas for the analyte and the internal standard.

  • Calculate the Peak Area Ratio (Analyte Area / IS Area).

  • Construct a calibration curve by plotting the Peak Area Ratio against the analyte concentration using a weighted (1/x²) linear regression.

  • Quantify unknown samples by interpolating their Peak Area Ratio from the calibration curve.

Pillar 3: Trustworthiness Through Method Validation

A protocol is only trustworthy if it has been validated to prove it is fit for its intended purpose.[15] All analytical methods used in drug development must be validated according to guidelines from the International Council for Harmonisation (ICH), specifically the Q2(R2) guideline.[16][17][18]

Overall Analytical Workflow

The following diagram outlines the comprehensive workflow, integrating method development, validation, and sample analysis.

G cluster_0 Method Development & Optimization cluster_1 Method Validation (ICH Q2) cluster_2 Routine Sample Analysis dev1 Select Technique (GC, HPLC, LC-MS/MS) dev2 Optimize Parameters (Column, Mobile Phase, MS Source) dev1->dev2 val1 Specificity/ Selectivity dev2->val1 val2 Linearity & Range val1->val2 val3 Accuracy & Precision (Repeatability, Intermediate) val2->val3 val4 LOD & LOQ val3->val4 val5 Robustness val4->val5 an1 Sample Preparation val5->an1 an2 Instrumental Analysis (with SST & QCs) an1->an2 an3 Data Processing & Quantification an2->an3 an4 Report Generation an3->an4

Caption: Comprehensive analytical method lifecycle.

Key Validation Parameters

The following table summarizes the essential validation characteristics as per ICH Q2(R2) guidelines.[16][17]

Validation ParameterPurposeTypical Acceptance Criteria
Specificity To ensure the signal measured is unequivocally from the analyte, free from interference from matrix components, impurities, or degradants.Peak purity analysis (for HPLC-UV); no significant interference at the retention time of the analyte in blank samples (for LC-MS/MS).
Linearity Demonstrates a proportional relationship between the analytical response and the concentration of the analyte over a defined range.Correlation coefficient (r²) ≥ 0.99.
Range The interval between the upper and lower concentrations for which the method has suitable linearity, accuracy, and precision.Defined by the linearity study.
Accuracy The closeness of the measured value to the true value. Assessed by analyzing samples with known concentrations (spiked matrix).Recovery of 80-120% of the true value (for assay); may be wider for low-level impurities.
Precision The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample.Repeatability (intra-day) and Intermediate Precision (inter-day) should have a Relative Standard Deviation (RSD) ≤ 15% (≤ 20% at LLOQ).
Limit of Detection (LOD) The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.Signal-to-Noise ratio of 3:1.
Limit of Quantitation (LOQ) The lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy.Signal-to-Noise ratio of 10:1; must meet accuracy and precision criteria.[8]
Robustness Measures the capacity of the method to remain unaffected by small, deliberate variations in method parameters (e.g., pH, column temperature, flow rate).The results should remain within the established precision criteria of the method.

By rigorously adhering to these validation principles, the developed analytical method becomes a self-validating system, generating trustworthy and defensible data that can support critical decisions in the drug development process.[19]

References

  • United Nations Office on Drugs and Crime. (n.d.). Recommended methods for the Identification and Analysis of Piperazines in Seized Materials. UNODC. Available from: [Link]

  • Jones, S. P., Firth, J. D., Wheldon, M. C., et al. (2022). Exploration of piperidine 3D fragment chemical space: synthesis and 3D shape analysis of fragments derived from 20 regio- and diastereoisomers of methyl substituted pipecolinates. RSC Medicinal Chemistry, 13, 1614–1620. Available from: [Link]

  • Google Patents. (2014). CN104297404A - Method for measuring content of piperidine impurity in glatiramer acetate sample.
  • ResearchGate. (2025). Piperidine derivatives - extra peak in pure compounds. Why and how to change it? ResearchGate. Available from: [Link]

  • PubMed. (2022). Total Content of Piperidine Analysis in Artane by RP-HPLC Using Pre-Column Derivatization with 4-Toluene Sulfonyl Chloride. National Library of Medicine. Available from: [Link]

  • PubMed. (2016). Guilty by dissociation-development of gas chromatography-mass spectrometry (GC-MS) and other rapid screening methods for the analysis of 13 diphenidine-derived new psychoactive substances (NPSs). National Library of Medicine. Available from: [Link]

  • International Council for Harmonisation. (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). ICH. Available from: [Link]

  • ResearchGate. (n.d.). Total Content of Piperidine Analysis in Artane by RP-HPLC Using Pre-Column Derivatization with 4-Toluene Sulfonyl Chloride. ResearchGate. Available from: [Link]

  • PubMed. (n.d.). A Liquid Chromatography-mass Spectrometry Method to Determine the Content of Genotoxic Impurity Piperidine in Rimonabant. National Library of Medicine. Available from: [Link]

  • European Medicines Agency. (2022). ICH Q2(R2) Validation of analytical procedures - Scientific guideline. EMA. Available from: [Link]

  • ResearchGate. (n.d.). LC-DAD and LC-MS-MS analysis of piperidine alkaloids of Lobelia inflata L. (in vitro and in vivo). ResearchGate. Available from: [Link]

  • ResearchGate. (n.d.). A Comprehensive Review of the Quantitative Analysis methods for Pyridine and Piperidine Derivative H1 Receptor Antagonists. ResearchGate. Available from: [Link]

  • MDPI. (n.d.). Synthesis and Spectroscopic Analysis of Piperine- and Piperlongumine-Inspired Natural Product Scaffolds and Their Molecular Docking with IL-1β and NF-κB Proteins. MDPI. Available from: [Link]

  • International Council for Harmonisation. (2023). Validation of Analytical Procedures Q2(R2). ICH. Available from: [Link]

  • PubMed Central. (n.d.). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. National Library of Medicine. Available from: [Link]

  • AMSbiopharma. (2025). ICH Guidelines for Analytical Method Validation Explained. AMSbiopharma. Available from: [Link]

  • MDPI. (n.d.). Rapid MALDI-MS Assays for Drug Quantification in Biological Matrices: Lessons Learned, New Developments, and Future Perspectives. MDPI. Available from: [Link]

  • CDC Stacks. (n.d.). Piperidine: vibrational assignment, conformational analysis, and chemical thermodynamic propertiest. CDC. Available from: [Link]

  • CyberLeninka. (2021). ANALYSIS OF PIPERIDINE DERIVATIVES USING METHODS QUANTUM CHEMISTRY. Available from: [Link]

  • Alternative Therapies in Health and Medicine. (n.d.). A Liquid Chromatography-mass Spectrometry Method to Determine the Content of Genotoxic Impurity Piperidine in Rimonabant. Available from: [Link]

  • IntechOpen. (n.d.). Quantification of Glucuronide Metabolites in Biological Matrices by LC-MS/MS. Available from: [Link]

  • Lab Manager. (2025). ICH and FDA Guidelines for Analytical Method Validation. Available from: [Link]

  • Journal of the American Chemical Society. (n.d.). Conformational analysis. 39. Carbon-13 NMR spectra of saturated heterocycles. 9. Piperidine and N-methylpiperidine. ACS Publications. Available from: [Link]

  • Drug Analytical Research. (n.d.). Analytical method by liquid chromatography to assay piperine associated in nanoemulsions. Available from: [Link]

Sources

Application Note: A Validated HPLC-MS Method for High-Purity Determination of [(1-Isopropylpiperidin-4-yl)methyl]amine

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note for Researchers, Scientists, and Drug Development Professionals

Abstract

This application note presents a robust and sensitive High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS) method for the purity analysis of [(1-Isopropylpiperidin-4-yl)methyl]amine, a key building block in pharmaceutical synthesis. The inherent challenges in analyzing polar, non-chromophoric amines, such as poor retention on traditional reversed-phase columns and lack of UV absorbance, are overcome by this method.[1] We detail the rationale behind the chromatographic choices, including the use of a specialized column and a mobile phase optimized for peak shape and ionization efficiency. The protocol is designed to be self-validating, adhering to the principles outlined in the International Council for Harmonisation (ICH) Q2(R2) guidelines, ensuring specificity, linearity, accuracy, and precision for reliable impurity profiling.[2][3] This guide provides a complete methodology, from sample preparation to data interpretation, intended for researchers in process development, quality control, and pharmaceutical sciences.

Introduction: The Analytical Imperative

The piperidine moiety is a foundational scaffold in medicinal chemistry, present in numerous pharmaceuticals due to its favorable pharmacological and pharmacokinetic properties.[4][5] this compound is a vital intermediate whose purity is paramount to the safety and efficacy of the final active pharmaceutical ingredient (API).[5] Regulatory bodies mandate stringent control over impurities, which can originate from starting materials, synthetic by-products, or degradation.[6][7]

Conventional HPLC with UV detection is often unsuitable for aliphatic amines like our target analyte due to the absence of a chromophore.[1][8] While derivatization can be employed, it adds complexity and potential for error.[8][9] HPLC coupled with mass spectrometry (HPLC-MS) offers a direct, highly specific, and sensitive solution. It provides not only quantitative data on the main component but also structural information about potential impurities through mass-to-charge ratio (m/z) and fragmentation analysis.[6] This note establishes a fit-for-purpose HPLC-MS method designed for the rigorous purity assessment required in modern drug development.

Analyte Characteristics & Method Development Rationale

A successful analytical method is built upon a fundamental understanding of the analyte's physicochemical properties.

Analyte: this compound Molecular Formula: C₉H₂₀N₂ Monoisotopic Mass: 156.16 Da Calculated [M+H]⁺: 157.17 Da

The presence of two amine groups (one tertiary, one primary) makes the molecule basic and highly polar. This dictates our analytical strategy:

  • Chromatography: Basic amines are prone to interacting with residual acidic silanols on standard silica-based C18 columns, leading to poor peak shape (tailing).[1] To mitigate this, we select a modern reversed-phase column with advanced end-capping or a hybrid particle technology stable at higher pH. The mobile phase must be carefully buffered. An acidic mobile phase (e.g., using formic acid) will protonate the amines, ensuring they are in a single ionic form, which improves peak shape and promotes efficient ionization for MS detection.[10]

  • Mass Spectrometry: Electrospray Ionization (ESI) in positive ion mode is the ideal choice, as the amine functionalities are readily protonated to form a stable [M+H]⁺ ion.[10] Full scan mode will be used for initial method development and impurity discovery, while Selected Ion Monitoring (SIM) of the [M+H]⁺ ion will provide maximum sensitivity and quantitative accuracy for the main component.

Comprehensive Analytical Protocol

This protocol provides a self-validating framework for the purity determination of this compound.

Materials and Reagents
ItemSpecification
Analyte Standard This compound, >99.5% purity
Solvents Acetonitrile (ACN), HPLC-MS Grade
Water, HPLC-MS Grade (e.g., Milli-Q or equivalent)
Mobile Phase Additive Formic Acid (FA), LC-MS Grade
Sample Diluent 95:5 Water:Acetonitrile with 0.1% Formic Acid
Instrumentation
  • HPLC System: A high-performance liquid chromatography system capable of binary gradient elution (e.g., Agilent 1290 Infinity II, Waters ACQUITY UPLC).[11]

  • Mass Spectrometer: A single quadrupole or triple quadrupole mass spectrometer with an ESI source (e.g., Agilent 6470A, Waters ZQ).[11]

Standard and Sample Preparation
  • Stock Standard Solution (1.0 mg/mL): Accurately weigh approximately 10 mg of the this compound reference standard into a 10 mL volumetric flask. Dissolve and dilute to volume with the sample diluent.

  • Working Standard Solution (0.1 mg/mL): Pipette 1 mL of the Stock Standard Solution into a 10 mL volumetric flask and dilute to volume with the sample diluent.

  • Sample Solution (0.1 mg/mL): Accurately weigh approximately 10 mg of the test sample into a 100 mL volumetric flask. Dissolve and dilute to volume with the sample diluent. Filter the solution through a 0.22 µm syringe filter if particulate matter is visible.

HPLC-MS Method Parameters

The following tables summarize the optimized conditions for the analysis.

Table 1: HPLC Operating Conditions | Parameter | Setting | | :--- | :--- | | Column | Waters XSelect CSH C18, 2.1 x 100 mm, 2.5 µm | | Mobile Phase A | Water with 0.1% Formic Acid | | Mobile Phase B | Acetonitrile with 0.1% Formic Acid | | Flow Rate | 0.4 mL/min | | Column Temperature | 40 °C | | Injection Volume | 2 µL | | Gradient Program | Time (min) | %B | | | 0.0 | 5 | | | 8.0 | 95 | | | 10.0 | 95 | | | 10.1 | 5 | | | 12.0 | 5 |

Table 2: Mass Spectrometer Operating Conditions

Parameter Setting
Ionization Mode ESI Positive
Scan Mode Full Scan (m/z 50-500) & SIM (m/z 157.2)
Capillary Voltage 3.5 kV
Drying Gas Temp. 325 °C
Drying Gas Flow 10 L/min

| Nebulizer Pressure | 40 psi |

Analytical Workflow Diagram

The overall process from sample receipt to final purity report is outlined below.

G cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing SamplePrep Sample & Standard Preparation (0.1 mg/mL) Filtration Sample Filtration (0.22 µm) SamplePrep->Filtration HPLC HPLC Separation (CSH C18 Column) Filtration->HPLC MS MS Detection (ESI+, Full Scan/SIM) HPLC->MS Integration Peak Integration (Chromatogram) MS->Integration PurityCalc Purity Calculation (% Area Normalization) Integration->PurityCalc ImpurityID Impurity Identification (Mass Spectra) Integration->ImpurityID Report Final Purity Report PurityCalc->Report ImpurityID->Report

Caption: HPLC-MS analytical workflow for purity determination.

Method Validation & Trustworthiness

To ensure the method is fit for its intended purpose, validation must be performed according to ICH Q2(R2) guidelines.[2][3][12] This establishes the trustworthiness of the results.

  • Specificity: The method's specificity is demonstrated by the unique retention time and mass-to-charge ratio of the analyte. Potential impurities should be chromatographically resolved from the main peak.

  • Linearity: A calibration curve should be constructed using at least five concentration levels (e.g., from 0.0005 mg/mL to 0.15 mg/mL). The correlation coefficient (r²) should be ≥ 0.999.

  • Accuracy & Precision: Accuracy is determined by spike/recovery experiments at multiple levels (e.g., 80%, 100%, 120% of the nominal concentration), with recovery expected to be within 98-102%. Precision (repeatability and intermediate precision) is assessed by multiple injections and analyses, with a relative standard deviation (RSD) of ≤ 2.0%.[12]

  • Limit of Quantitation (LOQ): The LOQ for impurities should be established, typically at a signal-to-noise ratio of 10:1, to ensure trace contaminants can be reliably quantified.

Data Interpretation & Results

Purity Calculation

Purity is typically calculated using area normalization, assuming all impurities have a similar response factor to the main component.

Purity (%) = (Area of Main Peak / Total Area of All Peaks) x 100

Table 3: Example Purity Analysis Data

Peak No. Retention Time (min) Observed [M+H]⁺ (m/z) Peak Area % Area Identity
1 2.85 115.1 1,520 0.03 Impurity A (Starting Material)
2 4.52 157.2 4,985,600 99.89 Analyte

| 3 | 5.10 | 173.2 | 4,150 | 0.08 | Impurity B (N-Oxide) |

Impurity Identification via MS Fragmentation

Mass spectrometry is a powerful tool for the structural elucidation of unknown impurities.[13] The fragmentation of the protonated piperidine analyte is predictable. Collision-induced dissociation (CID) experiments (MS/MS) can confirm the identity of impurities by comparing their fragmentation patterns to that of the main compound.[13][14]

A primary fragmentation pathway involves the loss of the isopropyl group.

G cluster_main Parent Parent Ion This compound-H⁺ m/z = 157.2 Frag1 Fragment Ion Loss of Propene (-42 Da) m/z = 115.1 Parent->Frag1 - C₃H₆ Frag2 Fragment Ion Loss of Isopropyl Radical (-43 Da) m/z = 114.1 Parent->Frag2 - C₃H₇•

Caption: Predicted fragmentation of the protonated analyte.

This fragmentation pattern, particularly the generation of the m/z 115.1 ion (corresponding to the protonated piperidine-4-yl)methyl]amine core), serves as a diagnostic fingerprint for identifying related impurities.

Conclusion

The HPLC-MS method detailed in this application note provides a reliable, sensitive, and specific protocol for determining the purity of this compound. By explaining the causality behind the choice of column, mobile phase, and MS parameters, this guide equips researchers with a robust tool for quality control and process monitoring. The method's adherence to ICH validation principles ensures data integrity, making it suitable for implementation in regulated pharmaceutical development environments.

References

  • University of Helsinki. (n.d.). CHROMATOGRAPHIC DETERMINATION OF AMINES IN FOOD SAMPLES. Helda. Retrieved from [Link]

  • European Medicines Agency. (2022). ICH guideline Q2(R2) on validation of analytical procedures. EMA. Retrieved from [Link]

  • SIELC Technologies. (n.d.). HPLC Method for Separation of Ammonia, Primary and Secondary Amines on Primesep A Column. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. PubMed Central. Retrieved from [Link]

  • National Center for Biotechnology Information. (2024). A Pre-Column Derivatization Method for the HPLC-FLD Determination of Dimethyl and Diethyl Amine in Pharmaceuticals. PubMed Central. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). 1-(Propan-2-yl)piperidin-4-amine. PubChem. Retrieved from [Link]

  • International Council for Harmonisation. (2023). Validation of Analytical Procedures Q2(R2). ICH. Retrieved from [Link]

  • Agilent Technologies. (2019). Determination of Primary Aromatic Amines by LC/MS/MS. Retrieved from [Link]

  • Kumar, G. T. J., et al. (2025). Method development in pharmaceutical chemistry analysis by chromatography: A comprehensive review. ResearchGate. Retrieved from [Link]

  • National Center for Biotechnology Information. (2018). Mass spectrometry for characterization of homologous piperidine alkaloids and their activity as acetylcholinesterase inhibitors. PubMed. Retrieved from [Link]

  • LookChem. (n.d.). (1-Methyl Piperidin-4-Yl)Methyl Amine Properties, Uses, Safety Data & Supplier in China. Retrieved from [Link]

  • AMS Biotechnology (AMSBIO). (2025). ICH Guidelines for Analytical Method Validation Explained. Retrieved from [Link]

  • Chromatography Online. (2015). HPLC Determination of Residual Primary Amine Content in Epoxy-Amine Adducts. LCGC International. Retrieved from [Link]

  • Ataman Kimya. (n.d.). PIPERIDINE. Retrieved from [Link]

  • ResearchGate. (n.d.). Fragmentation of piperidine alkaloids identified in Senna spectabilis by ESI-MS/MS. Retrieved from [Link]

  • Autechaux. (2026). The Role of Piperidine Derivatives in Modern Drug Discovery. Retrieved from [Link]

  • National Center for Biotechnology Information. (2006). Analysis of primary aromatic amines using precolumn derivatization by HPLC fluorescence detection and online MS identification. PubMed. Retrieved from [Link]

  • ResearchGate. (n.d.). Method development in pharmaceutical chemistry analysis by chromatography: A comprehensive review. Retrieved from [Link]

  • Pharmaguideline. (2024). Steps for HPLC Method Validation. Retrieved from [Link]

  • SciELO. (n.d.). Electrospray ionization mass spectrometry screening of piperidine alkaloids from Senna spectabilis (Fabaceae) extracts: fast identification of new constituents and co-metabolites. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Validation of the HPLC Analytical Method for the Determination of Chemical and Radiochemical Purity of Ga-68-DOTATATE. Retrieved from [Link]

  • Waters Corporation. (n.d.). Effect of pH on LC-MS Analysis of Amines. Retrieved from [Link]

Sources

Application Notes and Protocols for the Pharmacological Screening of Novel Piperidine Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Piperidine Scaffold - A Privileged Motif in Drug Discovery

The piperidine ring, a saturated six-membered heterocycle containing a nitrogen atom, is a cornerstone of modern medicinal chemistry.[1][2] Its prevalence in a vast number of natural alkaloids and clinically approved drugs has earned it the status of a "privileged scaffold".[2] This designation stems from the piperidine moiety's ability to confer favorable pharmacokinetic properties, such as improved solubility and metabolic stability, while providing a versatile three-dimensional framework for precise interactions with biological targets.[2] The conformational flexibility of the piperidine ring allows it to adopt various shapes, enabling it to bind to a wide array of protein targets with high affinity and selectivity. Consequently, piperidine derivatives have demonstrated a remarkable spectrum of pharmacological activities, including anticancer, antiviral, anti-inflammatory, and neuroprotective effects.

This comprehensive guide is intended for researchers, scientists, and drug development professionals engaged in the pharmacological screening of novel piperidine derivatives. It provides a structured approach to the evaluation of these compounds, from initial in vitro cytotoxicity and target-based assays to preliminary in vivo assessments. The protocols and application notes herein are designed to be robust and self-validating, with an emphasis on the scientific rationale behind each experimental step.

I. Foundational Screening: Assessing General Cytotoxicity

A critical initial step in the pharmacological evaluation of any new chemical entity is to determine its general cytotoxicity. This foundational screen helps to identify compounds with potent, non-specific toxicity early in the discovery process, allowing for the prioritization of candidates with more selective activities. The MTT assay is a widely adopted, reliable, and cost-effective colorimetric method for this purpose.[3][4]

Principle of the MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is based on the ability of metabolically active cells to reduce the yellow tetrazolium salt, MTT, into purple formazan crystals.[3] This reduction is primarily carried out by mitochondrial dehydrogenases. The resulting formazan crystals are insoluble in aqueous solution and must be dissolved in an organic solvent, typically dimethyl sulfoxide (DMSO), prior to spectrophotometric quantification. The amount of formazan produced is directly proportional to the number of viable, metabolically active cells.[3]

Detailed Protocol: MTT Cytotoxicity Assay

Materials:

  • Novel piperidine derivatives (dissolved in an appropriate solvent, e.g., DMSO)

  • Human cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer, etc.)

  • Complete cell culture medium (e.g., DMEM or RPMI-1640 supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin)

  • MTT solution (5 mg/mL in sterile PBS)

  • DMSO

  • 96-well flat-bottom microplates

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Harvest and count the desired cancer cell line.

    • Seed the cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.[5]

    • Incubate the plate at 37°C in a humidified 5% CO2 atmosphere for 24 hours to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of the novel piperidine derivatives in complete culture medium. It is crucial to maintain a consistent final concentration of the vehicle (e.g., DMSO) across all wells, typically ≤ 0.5%.

    • After 24 hours of cell attachment, carefully remove the medium from the wells and add 100 µL of the diluted compounds to the respective wells.

    • Include vehicle control wells (medium with the same concentration of DMSO as the compound-treated wells) and untreated control wells (medium only).

    • Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).[5]

  • MTT Incubation:

    • Following the treatment period, add 20 µL of the 5 mg/mL MTT solution to each well.

    • Incubate the plate for 3-4 hours at 37°C. During this time, viable cells will metabolize the MTT into formazan crystals.

  • Formazan Solubilization:

    • Carefully aspirate the medium containing MTT from each well without disturbing the formazan crystals.

    • Add 150 µL of DMSO to each well to dissolve the formazan crystals.[5]

    • Gently agitate the plate on an orbital shaker for 10-15 minutes to ensure complete solubilization.

  • Data Acquisition:

    • Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.

Data Analysis:

The percentage of cell viability is calculated using the following formula:

The IC50 value, which is the concentration of the compound that inhibits cell growth by 50%, can be determined by plotting the percentage of cell viability against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism).

Illustrative Data Presentation:

Piperidine DerivativeCell LineIC50 (µM)
Compound AMCF-75.2
Compound BA54912.8
Compound CMCF-7> 50

II. Target-Based Screening: Unraveling the Mechanism of Action

Following the initial assessment of cytotoxicity, the next logical step is to investigate the specific molecular targets through which the novel piperidine derivatives exert their effects. This target-based approach is fundamental to understanding the mechanism of action and for guiding lead optimization. The choice of assays will be dictated by the hypothesized or known biological targets of the piperidine scaffold.

A. Receptor Binding Assays

Many piperidine-containing drugs target G-protein coupled receptors (GPCRs) or ion channels. Radioligand binding assays are a powerful and sensitive method to determine the affinity of a compound for a specific receptor.[6][7]

These assays measure the direct interaction of a radiolabeled ligand (a molecule with a radioactive isotope) with its receptor.[7] The novel piperidine derivative is tested for its ability to compete with the binding of a known high-affinity radioligand to the target receptor. The amount of radioactivity detected is inversely proportional to the affinity of the test compound for the receptor.

Materials:

  • Cell membranes expressing the target receptor (can be commercially sourced or prepared in-house)

  • Radiolabeled ligand specific for the target receptor (e.g., [3H]-dopamine for dopamine receptors)

  • Novel piperidine derivatives

  • Assay buffer (specific to the receptor, typically a buffered salt solution)

  • Non-specific binding control (a high concentration of a known, unlabeled ligand for the target receptor)

  • Glass fiber filter mats

  • Cell harvester (vacuum filtration manifold)[8]

  • Scintillation vials

  • Scintillation cocktail

  • Liquid scintillation counter

Procedure:

  • Assay Setup:

    • In a 96-well plate, add the following to each well in the specified order:

      • Assay buffer

      • Novel piperidine derivative at various concentrations or vehicle control.

      • Radiolabeled ligand at a concentration at or below its Kd value.[8]

      • Cell membranes expressing the target receptor.

    • Include wells for total binding (no competing compound) and non-specific binding (a saturating concentration of an unlabeled ligand).

  • Incubation:

    • Incubate the plate at a specific temperature (e.g., room temperature or 37°C) for a predetermined time to allow the binding to reach equilibrium.

  • Filtration:

    • Rapidly terminate the binding reaction by vacuum filtration through a glass fiber filter mat using a cell harvester.[6] This separates the receptor-bound radioligand from the unbound radioligand.

    • Wash the filters several times with ice-cold wash buffer to remove any remaining unbound radioligand.[6]

  • Radioactivity Measurement:

    • Transfer the filter discs to scintillation vials.

    • Add scintillation cocktail to each vial.

    • Measure the radioactivity (in counts per minute, CPM) in each vial using a liquid scintillation counter.

Data Analysis:

The specific binding is calculated as:

The percentage of inhibition of specific binding by the piperidine derivative is calculated for each concentration. The IC50 value is then determined by non-linear regression analysis of the competition curve. The equilibrium dissociation constant (Ki) of the test compound can be calculated from the IC50 value using the Cheng-Prusoff equation:

Where:

  • [L] is the concentration of the radioligand.

  • Kd is the equilibrium dissociation constant of the radioligand.

B. Enzyme Inhibition Assays

Piperidine derivatives are also known to inhibit various enzymes, such as kinases, proteases, and acetylcholinesterase. Enzyme inhibition assays are essential for characterizing the potency and mechanism of action of these compounds.[9][10]

These assays measure the ability of a compound to reduce the rate of a specific enzyme-catalyzed reaction.[10] The activity of the enzyme is monitored by measuring the consumption of a substrate or the formation of a product over time. The product can be chromogenic, fluorogenic, or detected by other means such as HPLC.

Materials:

  • Purified enzyme of interest

  • Substrate for the enzyme

  • Novel piperidine derivatives

  • Assay buffer

  • 96-well microplate (UV-transparent or black, depending on the detection method)

  • Microplate reader with appropriate detection capabilities (e.g., absorbance, fluorescence)

Procedure:

  • Assay Setup:

    • In a 96-well plate, add the following to each well:

      • Assay buffer

      • Novel piperidine derivative at various concentrations or vehicle control.

      • Enzyme solution.

    • Pre-incubate the enzyme and inhibitor for a specific time to allow for binding.

  • Initiation of Reaction:

    • Initiate the enzymatic reaction by adding the substrate to each well.

  • Kinetic Measurement:

    • Immediately begin measuring the change in signal (e.g., absorbance or fluorescence) over time using a microplate reader in kinetic mode. The initial reaction velocity (V0) is determined from the linear portion of the progress curve.

Data Analysis:

The percentage of enzyme inhibition is calculated as:

The IC50 value is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration. Further kinetic studies can be performed by varying both the substrate and inhibitor concentrations to determine the mechanism of inhibition (e.g., competitive, non-competitive, or uncompetitive).

III. In Vivo Pharmacological Screening

Promising candidates identified through in vitro screening should be further evaluated in preclinical in vivo models to assess their efficacy and safety in a whole-organism context.[11][12] For anticancer piperidine derivatives, xenograft models are commonly employed.

Principle of Xenograft Models

In this model, human cancer cells are implanted into immunocompromised mice (e.g., nude or SCID mice).[12] This allows for the growth of a human tumor in a living animal, providing a platform to evaluate the anti-tumor efficacy of novel compounds.

Protocol Outline: Human Tumor Xenograft Model

Materials:

  • Immunocompromised mice

  • Human cancer cell line

  • Novel piperidine derivative formulated for in vivo administration (e.g., in a saline or oil-based vehicle)

  • Calipers for tumor measurement

Procedure:

  • Tumor Implantation:

    • Subcutaneously inject a suspension of human cancer cells into the flank of each mouse.

    • Monitor the mice regularly for tumor growth.

  • Compound Administration:

    • Once the tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.

    • Administer the novel piperidine derivative to the treatment group via a clinically relevant route (e.g., oral gavage, intraperitoneal injection) at a predetermined dose and schedule.

    • Administer the vehicle to the control group.

  • Efficacy Assessment:

    • Measure the tumor dimensions with calipers at regular intervals (e.g., 2-3 times per week).

    • Calculate the tumor volume using the formula: (Length x Width²) / 2.

    • Monitor the body weight of the mice as an indicator of toxicity.

Data Analysis:

The primary endpoint is typically tumor growth inhibition (TGI), calculated as:

Where:

  • ΔT is the change in mean tumor volume of the treated group.

  • ΔC is the change in mean tumor volume of the control group.

IV. Visualizing the Screening Workflow and Potential Mechanisms

To provide a clear overview of the screening process and potential molecular interactions, the following diagrams are provided.

Pharmacological Screening Workflow

G cluster_0 In Vitro Screening cluster_1 Mechanism of Action Studies cluster_2 In Vivo Evaluation Compound Library Compound Library Cytotoxicity Assay (MTT) Cytotoxicity Assay (MTT) Compound Library->Cytotoxicity Assay (MTT) IC50 Determination IC50 Determination Cytotoxicity Assay (MTT)->IC50 Determination Hit Selection Hit Selection IC50 Determination->Hit Selection Prioritize potent and selective compounds Target-Based Assays Target-Based Assays Hit Selection->Target-Based Assays Receptor Binding Assay Receptor Binding Assay Target-Based Assays->Receptor Binding Assay GPCRs, Ion Channels Enzyme Inhibition Assay Enzyme Inhibition Assay Target-Based Assays->Enzyme Inhibition Assay Kinases, Proteases Ki Determination Ki Determination Receptor Binding Assay->Ki Determination IC50 & Mechanism IC50 & Mechanism Enzyme Inhibition Assay->IC50 & Mechanism Lead Candidate Lead Candidate Ki Determination->Lead Candidate IC50 & Mechanism->Lead Candidate Xenograft Model Xenograft Model Lead Candidate->Xenograft Model Efficacy & Toxicity Assessment Efficacy & Toxicity Assessment Xenograft Model->Efficacy & Toxicity Assessment G Piperidine Derivative Piperidine Derivative GPCR GPCR Piperidine Derivative->GPCR Inhibition G-Protein G-Protein GPCR->G-Protein Adenylyl Cyclase Adenylyl Cyclase G-Protein->Adenylyl Cyclase cAMP cAMP Adenylyl Cyclase->cAMP PKA PKA cAMP->PKA CREB CREB PKA->CREB Gene Transcription Gene Transcription CREB->Gene Transcription Cellular Response Cellular Response Gene Transcription->Cellular Response

Sources

Application Note & Protocol: A Streamlined One-Pot Synthesis of Substituted Piperidines from Halogenated Amides

Author: BenchChem Technical Support Team. Date: February 2026

Audience: Researchers, scientists, and drug development professionals in organic and medicinal chemistry.

Introduction:

The piperidine moiety is a ubiquitous structural motif in a vast array of pharmaceuticals and biologically active natural products, making the development of efficient synthetic routes to substituted piperidines a cornerstone of modern drug discovery.[1] Traditional methods for constructing the piperidine ring often involve multi-step sequences that can be time-consuming and generate significant waste. This application note details a robust and efficient one-pot synthesis of N-substituted and C-substituted piperidines from readily available halogenated amides. The described methodology circumvents the need for expensive metal catalysts and harsh reaction conditions, offering a more sustainable and practical approach for laboratory-scale synthesis and library generation.[2][3][4] This procedure integrates amide activation, subsequent reduction of the intermediate nitrilium ion, and an intramolecular nucleophilic substitution into a single, seamless operation.[2][4][5][6]

Core Principle & Mechanistic Insight:

This one-pot protocol is predicated on a tandem reaction sequence initiated by the activation of a secondary halogenated amide. The causality of the experimental choices is rooted in controlling the reactivity of key intermediates to favor the desired cyclization pathway.

The reaction proceeds through the following key steps:

  • Amide Activation: The secondary amide is first activated with trifluoromethanesulfonic anhydride (Tf₂O) in the presence of a mild base, such as 2-fluoropyridine. This activation generates a highly reactive nitrilium ion intermediate.[1][3]

  • Reduction to a Secondary Amine: The nitrilium ion is then reduced in situ by a hydride source, typically sodium borohydride (NaBH₄). This reduction is chemoselective, targeting the nitrilium ion to form a halogenated secondary amine.[1][3]

  • Intramolecular Cyclization: The newly formed secondary amine undergoes a spontaneous intramolecular nucleophilic substitution (SN2) reaction, where the nitrogen atom displaces the terminal halide to form the piperidine ring.[1][3]

A critical aspect of this methodology is the careful control of the reaction temperature. Lower temperatures are maintained during the amide activation step to prevent potential side reactions, such as the Bischler-Napieralski reaction, especially when aromatic moieties are present.[3]

Diagram of the Reaction Mechanism:

Reaction_Mechanism cluster_0 Amide Activation cluster_1 Reduction cluster_2 Intramolecular Cyclization Amide R-NH-C(=O)-(CH₂)n-X Nitrilium [R-N⁺≡C-(CH₂)n-X] Amide->Nitrilium + Tf₂O + 2-F-Py Secondary_Amine R-NH₂⁺-(CH₂)n-X Nitrilium->Secondary_Amine + NaBH₄ Piperidine Substituted Piperidine Secondary_Amine->Piperidine Intramolecular Sₙ2

Caption: A simplified workflow of the one-pot piperidine synthesis.

Experimental Protocol

This protocol is a general procedure and may require optimization for specific substrates. All operations should be conducted in a well-ventilated fume hood using appropriate personal protective equipment.

Materials and Reagents:

  • Halogenated secondary amide (1.0 equiv.)

  • Anhydrous Dichloromethane (CH₂Cl₂)

  • 2-Fluoropyridine (2-F-Py) (1.2 equiv.)

  • Trifluoromethanesulfonic anhydride (Tf₂O) (1.1 equiv.)

  • Methanol (MeOH)

  • Sodium borohydride (NaBH₄) (2.0 equiv.)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Argon or Nitrogen gas supply

  • Standard laboratory glassware (round-bottom flask, syringes, magnetic stirrer)

  • Silica gel for column chromatography

Step-by-Step Procedure:

  • Reaction Setup: To a dry 25 mL round-bottom flask equipped with a magnetic stir bar, add the secondary halogenated amide (0.5 mmol, 1.0 equiv.) and 10 mL of anhydrous CH₂Cl₂.

  • Addition of Base: Under an inert atmosphere (Argon or Nitrogen), add 2-fluoropyridine (0.6 mmol, 1.2 equiv.) to the solution.

  • Amide Activation: Cool the reaction mixture to -78 °C using a dry ice/acetone bath. Slowly add trifluoromethanesulfonic anhydride (0.55 mmol, 1.1 equiv.) dropwise via a syringe. Stir the reaction mixture at -78 °C for 30 minutes.

  • Reduction: Remove the cooling bath and allow the reaction to warm to room temperature. Add 5 mL of methanol followed by the portion-wise addition of sodium borohydride (1.0 mmol, 2.0 equiv.). Stir the reaction for an additional 2 hours at room temperature.

  • Work-up: Quench the reaction by the slow addition of a saturated aqueous solution of NaHCO₃ (10 mL). Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane (3 x 8 mL).

  • Purification: Combine the organic layers and dry over anhydrous Na₂SO₄. Filter the solution and concentrate the filtrate under reduced pressure. The resulting crude product should be purified by flash column chromatography on silica gel to yield the desired substituted piperidine.

Workflow Diagram:

Experimental_Workflow start Start setup 1. Add secondary amide and anhydrous CH₂Cl₂ to a dry flask. start->setup base_add 2. Add 2-Fluoropyridine under inert atmosphere. setup->base_add cool 3. Cool the reaction mixture to -78 °C. base_add->cool tf2o_add 4. Add Tf₂O dropwise and stir for 30 min. cool->tf2o_add warm 5. Warm to room temperature. tf2o_add->warm reduction 6. Add MeOH and NaBH₄. Stir for 2 hours. warm->reduction quench 7. Quench with saturated aq. NaHCO₃. reduction->quench extract 8. Extract with CH₂Cl₂. quench->extract dry_concentrate 9. Dry with Na₂SO₄ and concentrate. extract->dry_concentrate purify 10. Purify by flash chromatography. dry_concentrate->purify end End purify->end

Caption: A step-by-step experimental workflow for the one-pot synthesis.

Substrate Scope and Yields:

This one-pot synthesis method has been successfully applied to a variety of halogenated amides, demonstrating its versatility in producing a diverse range of substituted piperidines. The following table summarizes the isolated yields for a selection of substrates, showcasing the method's applicability to both electron-donating and electron-withdrawing groups on aromatic rings, as well as various N-substituents.

EntryN-SubstituentHalogenated Amide PrecursorProductIsolated Yield (%)
14-Chlorophenethyl5-Chloro-N-(4-chlorophenethyl)pentanamide1-(4-Chlorophenethyl)piperidine85
2Phenethyl5-Chloro-N-(phenethyl)pentanamide1-Phenethylpiperidine88
34-Methoxyphenethyl5-Chloro-N-(4-methoxyphenethyl)pentanamide1-(4-Methoxyphenethyl)piperidine82
4BenzylN-Benzyl-5-chloropentanamide1-Benzylpiperidine86
54-ChlorobenzylN-(4-Chlorobenzyl)-5-chloropentanamide1-(4-Chlorobenzyl)piperidine83

Note: The yields presented are based on reported literature and may vary depending on the specific reaction conditions and scale.

Trustworthiness and Self-Validation:

The reliability of this protocol is underscored by its straightforward execution and the use of common, well-characterized reagents. The progress of the reaction can be monitored by thin-layer chromatography (TLC) to ensure the consumption of the starting amide and the formation of the final product. The identity and purity of the synthesized piperidines should be confirmed by standard analytical techniques, such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS), to validate the experimental outcome.

References

  • Song, Q., et al. (2022). One-Pot Route from Halogenated Amides to Piperidines and Pyrrolidines. Molecules, 27(15), 4728. [Link]

  • Song, Q., et al. (2022). One-Pot Route from Halogenated Amides to Piperidines and Pyrrolidines. ResearchGate. [Link]

  • Song, Q., et al. (2022). One-Pot Route from Halogenated Amides to Piperidines and Pyrrolidines. PubMed. [Link]

  • Lelyukh, M., et al. (2023). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Pharmaceuticals, 16(7), 1018. [Link]

  • Various Authors. Synthesis of piperidines. Organic Chemistry Portal. [Link]

  • Song, Q., et al. (2022). One-Pot Route from Halogenated Amides to Piperidines and Pyrrolidines. PubMed Central. [Link]

  • Mokhtary, M., & Mahooti, K. (2024). Recent Advances in the Synthesis of Highly Substituted Piperidine Analogs with Biological Activities. Advanced Journal of Chemistry, Section A, 7(2), 163-189. [Link]

  • Li, Z., et al. (2023). Catalytic enantioselective reductive alkynylation of amides enables one-pot syntheses of pyrrolidine, piperidine and indolizidine alkaloids. Nature Communications, 14(1), 6245. [Link]

  • Li, Z., et al. (2023). Catalytic enantioselective reductive alkynylation of amides enables one-pot syntheses of pyrrolidine, piperidine and indolizidine alkaloids. ResearchGate. [Link]

  • Song, Q., et al. (2022). One-Pot Route from Halogenated Amides to Piperidines and Pyrrolidines. PubMed Central. [Link]

  • Atobe, S., et al. (2022). Synthesis of piperidine and pyrrolidine derivatives by electroreductive cyclization of imine with terminal dihaloalkanes in a flow microreactor. Beilstein Journal of Organic Chemistry, 18, 364-370. [Link]

Sources

N-Alkylation of Piperidine with Alkyl Halides: A Comprehensive Guide to Synthetic Protocols and Mechanistic Insights

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Ubiquity and Importance of N-Alkylpiperidines

The piperidine moiety is a cornerstone in the architecture of a vast array of pharmaceuticals, natural products, and agrochemicals. Its saturated heterocyclic structure provides a versatile scaffold that can be functionalized to modulate physicochemical properties and biological activity. Among the most fundamental transformations of the piperidine ring is N-alkylation, a process that introduces an alkyl group onto the nitrogen atom. This seemingly simple modification can profoundly influence a molecule's potency, selectivity, metabolic stability, and pharmacokinetic profile. The direct N-alkylation of piperidine with alkyl halides in the presence of a base remains a widely employed and indispensable method in both academic research and industrial drug development for the synthesis of tertiary amines.[1] This guide provides an in-depth exploration of the theoretical underpinnings and practical execution of this pivotal reaction, offering detailed protocols and expert insights to empower researchers in their synthetic endeavors.

Dissecting the Reaction: A Mechanistic Deep Dive

The N-alkylation of piperidine with an alkyl halide is a classic example of a bimolecular nucleophilic substitution (SN2) reaction .[2][3] This classification signifies that the rate of the reaction is dependent on the concentration of both the nucleophile (piperidine) and the electrophile (alkyl halide).[4] The reaction proceeds through a concerted mechanism, meaning that bond formation and bond cleavage occur in a single, continuous step.[5]

The nitrogen atom of piperidine, with its lone pair of electrons, acts as the nucleophile, attacking the electrophilic carbon atom of the alkyl halide. This carbon is rendered electrophilic due to the polarization of the carbon-halogen bond, a consequence of the halogen's higher electronegativity. The nucleophilic attack occurs from the backside of the carbon-halogen bond, precisely 180 degrees to the leaving group (the halide).[6] This specific trajectory is necessary for the efficient overlap of the highest occupied molecular orbital (HOMO) of the nucleophile with the lowest unoccupied molecular orbital (LUMO), which is the σ* antibonding orbital of the carbon-halogen bond.[2]

As the new nitrogen-carbon bond begins to form, the carbon-halogen bond simultaneously weakens and breaks. This process passes through a high-energy trigonal bipyramidal transition state where the carbon atom is transiently five-coordinate.[6] Finally, the halide ion is expelled as the leaving group, and the N-alkylated piperidine is formed, along with a protonated piperidine salt. The stereochemistry at the carbon center, if chiral, undergoes an inversion, a hallmark of the SN2 mechanism.[6]

The initial reaction between piperidine and the alkyl halide generates an N-alkylpiperidinium halide salt.[3][7] For the reaction to proceed to completion and to liberate the free tertiary amine product, a base is required to neutralize the newly formed ammonium salt.[7][8] This acid-base reaction is a critical subsequent step.[3][7] Without a base, the reaction can stall as the acidic ammonium salt accumulates.[8]

SN2_Mechanism cluster_reactants Reactants cluster_transition_state Transition State cluster_products Products cluster_base Neutralization Piperidine Piperidine (Nucleophile) TS [Trigonal Bipyramidal Transition State] Piperidine->TS Nucleophilic Attack AlkylHalide Alkyl Halide (Electrophile) AlkylHalide->TS Product N-Alkylpiperidinium Halide TS->Product Leaving Group Departure FinalProduct N-Alkylpiperidine (Final Product) Product->FinalProduct Deprotonation Base Base Base->FinalProduct Salt Protonated Base + Halide Salt FinalProduct->Salt Experimental_Workflow Reactants Combine Piperidine, Base, and Solvent Addition Add Alkyl Halide Reactants->Addition Reaction Heat and Stir (Monitor by TLC/GC-MS) Addition->Reaction Workup_Start Cool and Filter (if heterogeneous base) Reaction->Workup_Start Concentration1 Concentrate Filtrate Workup_Start->Concentration1 Extraction Aqueous Work-up (Organic Solvent + Water/Brine) Concentration1->Extraction Drying Dry Organic Layer Extraction->Drying Concentration2 Concentrate to Obtain Crude Product Drying->Concentration2 Purification Purify by Chromatography or Distillation Concentration2->Purification Final_Product Characterize Pure N-Alkylpiperidine Purification->Final_Product

Sources

Troubleshooting & Optimization

Technical Support Center: A Scientist's Guide to Troubleshooting Reductive Amination for Piperidine Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for piperidine synthesis via reductive amination. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of this powerful synthetic transformation. Here, we move beyond basic protocols to provide in-depth, field-proven insights into overcoming common challenges, ensuring your path to successful piperidine synthesis is both efficient and scientifically sound.

The Cornerstone of Piperidine Synthesis: Understanding Reductive Amination

Reductive amination is a robust and versatile method for forming carbon-nitrogen bonds, making it a cornerstone in the synthesis of piperidine rings—a privileged scaffold in medicinal chemistry.[1] The reaction proceeds in two fundamental steps: the formation of an imine or iminium ion from a carbonyl compound and an amine, followed by its reduction to the corresponding amine.[2][3] While seemingly straightforward, the success of this reaction hinges on a delicate interplay of reaction conditions.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses specific issues you may encounter during your experiments, providing not just solutions but also the underlying chemical principles to empower your troubleshooting process.

Issue 1: Low or No Product Yield

A low yield is one of the most common frustrations in reductive amination. The root cause often lies in the initial, and reversible, imine formation step.

Question: My reaction is not proceeding, or the yield is disappointingly low. What are the likely causes and how can I rectify this?

Answer: Low yields can often be traced back to several key factors:

  • Inefficient Imine/Iminium Ion Formation: The equilibrium between the starting materials and the imine/iminium ion is critical. This equilibrium is highly sensitive to pH. For the initial nucleophilic attack of the amine on the carbonyl, a non-protonated amine is required. However, the subsequent dehydration to form the imine is acid-catalyzed. This necessitates a "Goldilocks" pH range, typically between 4 and 5, to facilitate both steps.[2]

    • Troubleshooting:

      • pH Optimization: If your reaction medium is too acidic, the amine will be fully protonated and non-nucleophilic. Conversely, if it's too basic, the dehydration step will be inefficient. Introduce a mild acid, such as acetic acid, to your reaction mixture to maintain the optimal pH. You can monitor the pH of an aliquot of your reaction mixture by diluting it in a suitable solvent and using pH paper.

      • Water Removal: The formation of the imine generates water. In a reversible reaction, the presence of water can push the equilibrium back towards the starting materials. The addition of a dehydrating agent, such as anhydrous magnesium sulfate (MgSO₄) or molecular sieves, can effectively remove water and drive the reaction forward.[2]

  • Inappropriate Choice of Reducing Agent: The reducing agent's reactivity and selectivity are paramount.

    • Troubleshooting:

      • Sodium Borohydride (NaBH₄): This is a powerful reducing agent that can reduce both the imine and the starting aldehyde or ketone.[1][2] If added too early or in large excess, it can lead to the formation of the corresponding alcohol as a byproduct, thus reducing the yield of the desired amine.[2] A two-step procedure, where the imine is allowed to form before the addition of NaBH₄, can mitigate this.[4]

      • Sodium Cyanoborohydride (NaBH₃CN): This reagent is less reactive than NaBH₄ and is selective for the reduction of the protonated imine (iminium ion) over the carbonyl starting material, making it ideal for one-pot reactions.[2][3]

      • Sodium Triacetoxyborohydride (NaBH(OAc)₃): Often referred to as STAB, this is a mild and selective reducing agent that is particularly effective for the reductive amination of a wide range of aldehydes and ketones.[2] It is less toxic than NaBH₃CN and is often the reagent of choice.[2]

  • Steric Hindrance: Bulky substituents on either the amine or the carbonyl compound can hinder the initial nucleophilic attack, slowing down or preventing imine formation.

    • Troubleshooting:

      • Increase Reaction Time and/or Temperature: Allowing the reaction to proceed for a longer duration or gently heating the mixture can provide the necessary energy to overcome the steric barrier. However, be mindful that excessive heat can lead to side reactions.

      • Use of Lewis Acids: For particularly challenging substrates, the addition of a Lewis acid, such as titanium(IV) isopropoxide (Ti(Oi-Pr)₄), can activate the carbonyl group towards nucleophilic attack.[2]

Table 1: Comparison of Common Reducing Agents for Reductive Amination
Reducing AgentFormulaKey AdvantagesKey Disadvantages
Sodium BorohydrideNaBH₄Inexpensive, readily availableCan reduce starting carbonyls, requires careful addition
Sodium CyanoborohydrideNaBH₃CNSelective for imines/iminium ions, suitable for one-pot reactionsHighly toxic (releases HCN gas upon acidification)
Sodium Triacetoxyborohydride (STAB)NaBH(OAc)₃Mild, selective, less toxic than NaBH₃CN, broadly applicableMore expensive than NaBH₄, moisture-sensitive
Issue 2: Formation of Side Products

The appearance of unexpected spots on your TLC plate or peaks in your chromatogram indicates the formation of side products. Identifying and minimizing these is crucial for a clean reaction and straightforward purification.

Question: I am observing multiple products in my reaction mixture. What are the common side products in reductive amination and how can I prevent their formation?

Answer: Besides the unreacted starting materials, several side products can form:

  • Over-alkylation (Dialkylation): When using a primary amine, the secondary amine product can react further with another molecule of the carbonyl compound and undergo a second reductive amination to form a tertiary amine.

    • Troubleshooting:

      • Stoichiometry Control: Use a slight excess of the primary amine relative to the carbonyl compound to favor the formation of the secondary amine.

      • Stepwise Procedure: A stepwise approach, where the imine is formed first and then reduced, can sometimes offer better control over mono-alkylation.[4]

  • Alcohol Byproduct: As mentioned earlier, reduction of the starting aldehyde or ketone by a non-selective reducing agent like NaBH₄ will produce the corresponding alcohol.[2]

    • Troubleshooting:

      • Use a Selective Reducing Agent: Employ NaBH₃CN or NaBH(OAc)₃ for one-pot reactions.[2]

      • Controlled Addition of NaBH₄: If using NaBH₄, ensure imine formation is complete before adding the reducing agent slowly and at a low temperature.

  • Aldol or Other Condensation Products: Under certain conditions, especially with enolizable aldehydes or ketones, self-condensation reactions can occur.

    • Troubleshooting:

      • Temperature Control: Maintain a low reaction temperature to disfavor these side reactions.

      • Order of Addition: Adding the reducing agent concurrently with the amine and carbonyl can sometimes minimize the time available for side reactions to occur.

Issue 3: Challenges in Product Purification

Piperidines, being basic amines, can present unique challenges during purification, particularly with silica gel chromatography.

Question: My crude product is a complex mixture, and I am struggling to purify my target piperidine. What are the best practices for purification?

Answer: The basic nature of piperidines can lead to tailing on silica gel columns. Here are some strategies to overcome this:

  • Aqueous Work-up:

    • Acid-Base Extraction: After the reaction is complete, a standard aqueous work-up can help remove many impurities. Quench the reaction with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) or a mild base to neutralize any remaining acid and decompose the excess reducing agent. Extract your product into an organic solvent like dichloromethane (DCM) or ethyl acetate. Washing the organic layer with brine will help remove water.

    • Back-Extraction: To separate your basic piperidine product from neutral organic impurities (like the alcohol byproduct), you can perform an acid wash. Extract the organic layer with a dilute aqueous acid solution (e.g., 1M HCl). Your amine will be protonated and move into the aqueous layer. The aqueous layer can then be basified (e.g., with 1M NaOH) and the free amine re-extracted into an organic solvent.

  • Chromatography:

    • Deactivated Silica: The acidic nature of standard silica gel can cause peak tailing with basic compounds. You can deactivate the silica by pre-treating it with a solvent system containing a small amount of a base, such as triethylamine (Et₃N) or ammonia in methanol. A common practice is to use a mobile phase containing 1-2% Et₃N.

    • Alternative Stationary Phases: If silica gel proves problematic, consider using alumina (basic or neutral) or an amine-functionalized silica phase, which are more compatible with basic compounds.

    • Reversed-Phase Chromatography: For highly polar piperidines, reversed-phase chromatography (e.g., C18 silica) with a mobile phase containing a buffer (like ammonium acetate or formic acid) can be an effective purification method.

Experimental Protocols

Here are two detailed, step-by-step protocols for the synthesis of a model piperidine, N-benzylpiperidine, from glutaraldehyde and benzylamine, illustrating two common reductive amination strategies.

Protocol 1: One-Pot Reductive Amination using Sodium Triacetoxyborohydride (STAB)

This protocol is advantageous for its simplicity and the use of a milder, more selective reducing agent.

Materials:

  • Glutaraldehyde (50% solution in water)

  • Benzylamine

  • Sodium triacetoxyborohydride (NaBH(OAc)₃)

  • 1,2-Dichloroethane (DCE)

  • Acetic Acid

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask, magnetic stirrer, and other standard laboratory glassware

Procedure:

  • To a round-bottom flask charged with a magnetic stir bar, add benzylamine (1.0 eq) and 1,2-dichloroethane (DCE) to create a solution.

  • Add acetic acid (1.1 eq) to the solution and stir for 5 minutes.

  • Add the glutaraldehyde solution (1.05 eq) dropwise to the stirred solution at room temperature.

  • Allow the mixture to stir for 1 hour to facilitate imine formation.

  • In portions, carefully add sodium triacetoxyborohydride (1.5 eq) to the reaction mixture. Caution: The reaction may effervesce.

  • Stir the reaction at room temperature and monitor its progress by TLC or LC-MS until the starting materials are consumed (typically 4-12 hours).

  • Upon completion, quench the reaction by slowly adding saturated aqueous NaHCO₃ solution until gas evolution ceases.

  • Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by flash column chromatography on silica gel (using a mobile phase of hexane/ethyl acetate with 1% triethylamine) to afford pure N-benzylpiperidine.

Protocol 2: Two-Step Reductive Amination using Sodium Borohydride (NaBH₄)

This protocol is useful when using the less expensive but more reactive NaBH₄.

Materials:

  • Glutaraldehyde (50% solution in water)

  • Benzylamine

  • Methanol (MeOH)

  • Sodium borohydride (NaBH₄)

  • Deionized water

  • Dichloromethane (DCM)

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Round-bottom flask, magnetic stirrer, ice bath, and other standard laboratory glassware

Procedure:

  • In a round-bottom flask equipped with a magnetic stir bar, dissolve benzylamine (1.0 eq) in methanol.

  • Add the glutaraldehyde solution (1.05 eq) dropwise to the methanol solution while stirring at room temperature.

  • Stir the mixture for 2 hours to ensure the formation of the imine intermediate.

  • Cool the reaction mixture to 0 °C using an ice bath.

  • Slowly add sodium borohydride (2.0 eq) in small portions, ensuring the temperature remains below 10 °C.

  • After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for an additional 2 hours.

  • Quench the reaction by carefully adding deionized water.

  • Remove the methanol under reduced pressure.

  • Extract the aqueous residue with DCM (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate to yield the crude N-benzylpiperidine.

  • Purify the product by flash column chromatography as described in Protocol 1.

Visualizing the Process: Workflow and Troubleshooting

To further aid in your experimental design and troubleshooting, the following diagrams illustrate the general workflow for reductive amination and a decision tree for addressing common issues.

General Reductive Amination Workflow

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification A Combine Amine and Carbonyl Compound B Add Solvent and (optional) Acid Catalyst A->B C Imine/Iminium Formation B->C D Add Reducing Agent C->D E Reduction to Amine D->E F Quench Reaction E->F G Aqueous Extraction F->G H Purification (e.g., Chromatography) G->H I I H->I Final Product

Caption: A generalized workflow for piperidine synthesis via reductive amination.

Troubleshooting Decision Tree

G Start Low Yield or No Reaction Q1 Is imine formation confirmed (e.g., by TLC, NMR of an aliquot)? Start->Q1 A1 Optimize Imine Formation Q1->A1 No B1 Evaluate Reduction Step Q1->B1 Yes S1 S1 A1->S1 Adjust pH (4-5) S2 S2 A1->S2 Add Dehydrating Agent (e.g., Mol. Sieves) S3 S3 A1->S3 Increase Reaction Time/ Temperature S4 S4 A1->S4 Consider a Lewis Acid Catalyst for hindered substrates Q2 What reducing agent are you using? B1->Q2 C1 Potential Carbonyl Reduction Q2->C1 NaBH4 C2 Check Reagent Quality and Reaction Conditions Q2->C2 NaBH(OAc)3 or NaBH3CN S5 S5 C1->S5 Ensure imine formation is complete before adding NaBH4 S6 S6 C1->S6 Switch to a more selective reagent (NaBH(OAc)3 or NaBH3CN) S7 S7 C2->S7 Use fresh, anhydrous reagents S8 S8 C2->S8 Ensure appropriate solvent is used (e.g., aprotic for NaBH(OAc)3) Start2 Side Products Observed Q3 What is the major side product? Start2->Q3 D1 D1 Q3->D1 Over-alkylation (Tertiary Amine) D2 D2 Q3->D2 Alcohol from Carbonyl Reduction S9 S9 D1->S9 Use an excess of the primary amine S10 S10 D2->S10 Use a selective reducing agent (NaBH(OAc)3 or NaBH3CN) Start3 Purification Difficulties Q4 Issue: Tailing on Silica Gel Column Start3->Q4 E1 E1 Q4->E1 Add a base (e.g., 1% Et3N) to the eluent E2 E2 Q4->E2 Use an alternative stationary phase (Alumina, Amine-Silica) E3 E3 Q4->E3 Consider Reversed-Phase Chromatography

Caption: A decision tree for troubleshooting common issues in reductive amination.

References

  • Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry, 61(11), 3849–3862. [Link]

  • Organic Chemistry Portal. (n.d.). Amine synthesis by reductive amination (reductive alkylation). Retrieved January 26, 2026, from [Link]

  • Ashenhurst, J. (2017, September 1). Reductive Amination, and How It Works. Master Organic Chemistry. [Link]

  • Clemente, F., Matassini, C., & Cardona, F. (2020). Reductive Amination Routes in the Synthesis of Piperidine IminoSugars. European Journal of Organic Chemistry, 2020(38), 6135-6146. [Link]

  • Matassini, C., Clemente, F., & Cardona, F. (2018). THE DOUBLE REDUCTIVE AMINATION APPROACH TO THE SYNTHESIS OF POLYHYDROXYPIPERIDINES. ARKIVOC, 2018(5), 282-303. [Link]

  • Tarasov, A., & Chusov, D. (2019). Reductive Amination in the Synthesis of Pharmaceuticals. Chemical Reviews, 120(1), 19-82. [Link]

  • Chemistry Steps. (n.d.). Reductive Amination. Retrieved January 26, 2026, from [Link]

  • Organic Chemistry with Lluís Llorens Palomo. (2023, March 16). Reductive Amination [Video]. YouTube. [Link]

  • Touchette, K. M. (2006). Reductive Amination: A Remarkable Experiment for the Organic Laboratory. Journal of Chemical Education, 83(6), 929. [Link]

  • Biotage. (2023, February 10). How do I purify ionizable organic amine compounds using flash column chromatography?[Link]

Sources

Technical Support Center: A Guide to Improving Yield in [(1-Isopropylpiperidin-4-yl)methyl]amine Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for the synthesis of [(1-Isopropylpiperidin-4-yl)methyl]amine. This guide is designed for researchers, chemists, and drug development professionals who are looking to optimize their synthetic routes and troubleshoot common issues that lead to yield loss. As a key structural motif in various pharmacologically active compounds, achieving a high-yielding and reproducible synthesis for this intermediate is critical.

This document moves beyond simple protocols to explain the causality behind experimental choices, providing you with the foundational knowledge to adapt and refine your approach.

Section 1: Understanding the Synthetic Landscape

The synthesis of this compound typically proceeds via one of two primary strategies involving reductive amination. The choice of starting material dictates the specific challenges and optimization parameters you will encounter.

  • Route A: N-Isopropylation of a Pre-formed Aminomethyl Piperidine. This is often the more common and accessible route, starting with 4-(aminomethyl)piperidine and introducing the isopropyl group onto the piperidine nitrogen.

  • Route B: Reductive Amination of an N-Isopropyl Piperidine Aldehyde. This route begins with a pre-functionalized piperidine ring and forms the primary amine in the final step.

The following diagram illustrates these two divergent pathways.

cluster_A Route A: N-Isopropylation Strategy cluster_B Route B: Amine Formation Strategy A1 4-(Aminomethyl)piperidine A3 This compound A1->A3 Reductive Amination (e.g., NaBH(OAc)₃) A2 Acetone A2->A3 B1 1-Isopropylpiperidine-4-carbaldehyde B3 This compound B1->B3 Reductive Amination (e.g., NaBH₃CN) B2 Ammonia Source (e.g., NH₄OAc) B2->B3 start Problem: Low Yield (<50%) q1 Is starting material (amine) consumed? (Check by TLC/LC-MS) start->q1 incomplete Incomplete Reaction q1->incomplete No side_products Side Products Observed q1->side_products Yes q2 What reducing agent was used? incomplete->q2 q4 Is a high mass byproduct observed? (Check by MS) side_products->q4 sol_reductant Solution: Switch to NaBH(OAc)₃. It is selective for imines over ketones. [15] q2->sol_reductant NaBH₄ q3 Was pH controlled or acid catalyst used? q2->q3 NaBH(OAc)₃ q3->start Yes (Re-evaluate other params) sol_ph Solution: Add 1-2 eq. of Acetic Acid. Ensures iminium ion formation. q3->sol_ph No sol_stoich Solution: Use slow addition of acetone. Control stoichiometry to minimize dialkylation. q4->sol_stoich Yes sol_other Solution: Check for other side reactions. Consider purification loss. q4->sol_other No

Technical Support Center: Purification of Crude [(1-Isopropylpiperidin-4-yl)methyl]amine

Author: BenchChem Technical Support Team. Date: February 2026

This technical support center is designed to provide researchers, scientists, and drug development professionals with a comprehensive guide to the purification of crude [(1-Isopropylpiperidin-4-yl)methyl]amine. The following troubleshooting guides and frequently asked questions (FAQs) address common challenges encountered during the purification of this and structurally similar basic amines, offering practical, field-proven solutions and detailed experimental protocols.

Introduction to Purification Challenges

This compound, a substituted piperidine derivative, presents unique purification challenges primarily due to the basicity of its two nitrogen atoms. These basic centers can lead to strong interactions with acidic stationary phases in chromatography, resulting in poor peak shape and low recovery. Additionally, the compound's reactivity and potential for side-product formation during synthesis necessitate robust purification strategies to achieve high purity suitable for pharmaceutical applications. This guide will equip you with the knowledge to navigate these challenges effectively.

Troubleshooting Guide

This section addresses specific issues you may encounter during the purification of this compound in a question-and-answer format.

Q1: I'm observing significant peak tailing during silica gel column chromatography of my crude product. What's the cause, and how can I resolve it?

A: Peak tailing is a common issue when purifying basic compounds like this compound on standard silica gel. The root cause is the strong interaction between the basic amine groups and the acidic silanol groups (Si-OH) on the silica surface. This leads to a non-ideal chromatographic process where a portion of the analyte is retained more strongly, resulting in a "tailing" effect on the elution peak.

Troubleshooting Steps:

  • Mobile Phase Modification: The most straightforward solution is to add a basic modifier to your eluent to compete with your compound for the acidic sites on the silica.

    • Triethylamine (TEA): Start by adding 0.1-2% (v/v) of TEA to your mobile phase. This is often sufficient to significantly improve peak shape.

    • Ammonia Solution: For very basic compounds, a solution of 7N ammonia in methanol (typically 1-2%) can be highly effective.

  • Use of Alternative Stationary Phases:

    • Amine-Functionalized Silica: These columns have an amine-deactivated surface that minimizes interactions with basic analytes, often providing excellent peak symmetry without the need for mobile phase modifiers.

    • Alumina (Basic or Neutral): Alumina is a good alternative to silica for the purification of basic compounds. Basic alumina is generally preferred.

Q2: My recovery of the target compound after flash chromatography is consistently low. What are the potential reasons?

A: Low recovery can be frustrating and is often due to irreversible adsorption of the compound onto the stationary phase or column overloading.

Possible Causes and Solutions:

  • Irreversible Binding: The strong basicity of your compound can lead to it being permanently stuck to the acidic silica gel.

    • Solution: In addition to the mobile phase modifications mentioned in Q1, consider a "sacrificial base" flush. Before loading your sample, flush the column with a solvent containing a high concentration of a volatile base like triethylamine. This can help to occupy the most active sites on the silica.

  • Column Overloading: Loading too much crude material can exceed the separation capacity of your column, leading to broad, overlapping peaks and difficulty in isolating the pure product.

    • Solution: A general rule of thumb is to use a silica-to-crude material ratio of at least 50:1 by weight for challenging separations.

Q3: I'm seeing an unexpected impurity in my final product after purification. How can I identify and remove it?

A: The identity of the impurity will dictate the best removal strategy. Common impurities can arise from the starting materials or side reactions during the synthesis, which often involves a reductive amination of 1-isopropylpiperidin-4-one with a cyanide source followed by reduction, or direct reductive amination with ammonia.

Potential Impurities and Removal Strategies:

  • Unreacted Starting Materials: (e.g., 1-isopropylpiperidin-4-one). These can often be removed by standard chromatography.

  • Byproducts of Reductive Amination: Such as the corresponding alcohol formed from the reduction of the ketone starting material. Fractional distillation under reduced pressure can be effective if the boiling points are sufficiently different.

  • Over-alkylation Products: If methylamine is used in a synthesis step, there is a possibility of forming a tertiary amine. Careful control of stoichiometry and reaction conditions is crucial to minimize this.

Q4: I am considering distillation for purification. What are the key parameters to consider for this compound?

A: Vacuum distillation is a viable method for purifying amines, especially for removing non-volatile impurities or separating compounds with different boiling points.[1]

Key Considerations for Vacuum Distillation:

  • Thermal Stability: Amines can be susceptible to oxidation and decomposition at high temperatures. It is crucial to keep the distillation temperature as low as possible.

  • System Inertness: Perform the distillation under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation.

Frequently Asked Questions (FAQs)

Q1: What is the best general approach to purify crude this compound?

A: A multi-step approach is often the most effective:

  • Aqueous Workup: Begin with an acid-base extraction. Dissolve the crude material in an organic solvent and wash with a dilute acid (e.g., 1M HCl) to protonate the amine and extract it into the aqueous layer.[3] This will remove non-basic organic impurities. Then, basify the aqueous layer (e.g., with NaOH) and extract the free amine back into an organic solvent.

  • Chromatography: Follow the workup with flash column chromatography using a mobile phase containing a basic modifier (e.g., 1% triethylamine in ethyl acetate/hexanes) or an amine-functionalized silica column.

  • Crystallization or Distillation: For achieving very high purity, consider converting the purified amine to a salt (e.g., hydrochloride or tartrate) and recrystallizing it.[4] Alternatively, vacuum distillation of the free base can be employed.[1]

Q2: How can I effectively monitor the purity of my fractions during column chromatography?

A: Thin Layer Chromatography (TLC) is the most common method. To visualize the spots, which may be UV-inactive, use a potassium permanganate stain or ninhydrin stain (for primary/secondary amines). For more quantitative analysis, High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) can be used.[5][6]

Q3: My purified this compound is a liquid at room temperature. How can I solidify it for easier handling and storage?

A: Many amines can be solidified by converting them into their corresponding salts. Bubbling dry HCl gas through a solution of the amine in an anhydrous solvent like diethyl ether or ethyl acetate will often precipitate the hydrochloride salt.[4] Alternatively, adding a solution of an organic acid like tartaric or citric acid can also induce crystallization.

Q4: What are the best storage conditions for purified this compound?

A: As a basic amine, it is susceptible to oxidation and reaction with atmospheric carbon dioxide. It should be stored under an inert atmosphere (nitrogen or argon), in a tightly sealed container, and in a cool, dark place.

Experimental Protocols

Protocol 1: Flash Column Chromatography with Basic Modifier
  • Column Preparation: Pack a glass column with silica gel (60 Å, 230-400 mesh) using a slurry method with your starting eluent (e.g., 99:1 hexanes:triethylamine).

  • Sample Preparation: Dissolve the crude this compound in a minimal amount of dichloromethane or the eluent.

  • Loading: Carefully load the sample onto the top of the silica bed.

  • Elution: Begin elution with the starting eluent, gradually increasing the polarity (e.g., by increasing the percentage of ethyl acetate in hexanes, while maintaining the 1% triethylamine concentration).

  • Fraction Collection: Collect fractions and analyze by TLC to identify those containing the pure product.

  • Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure.

Protocol 2: Salt Formation and Recrystallization
  • Dissolution: Dissolve the purified amine in a minimal amount of a suitable solvent (e.g., isopropanol or ethanol).

  • Acidification: Slowly add a solution of a suitable acid (e.g., HCl in isopropanol or a solution of L-tartaric acid in ethanol) dropwise while stirring.

  • Crystallization: The salt should precipitate out of the solution. If not, cooling the solution or adding a less polar co-solvent may induce crystallization.

  • Isolation: Collect the crystals by filtration, wash with a small amount of cold solvent, and dry under vacuum.

Data Presentation

Purification TechniqueTypical Purity AchievedKey AdvantagesKey Disadvantages
Flash Chromatography (with basic modifier) 95-98%Good for removing a wide range of impurities.Can have lower recovery for very basic compounds.
Vacuum Distillation >98%Excellent for removing non-volatile impurities and some closely boiling isomers.Requires thermally stable compounds.
Crystallization (as a salt) >99%Can provide very high purity material.Requires finding suitable crystallization conditions.

Workflow Diagram

PurificationWorkflow Crude Crude this compound Workup Aqueous Acid-Base Workup Crude->Workup Chromatography Flash Chromatography Workup->Chromatography Analysis1 Purity Check (TLC/HPLC/GC) Chromatography->Analysis1 FinalProduct Pure Product (>99%) Chromatography->FinalProduct If purity is sufficient Distillation Vacuum Distillation Analysis1->Distillation If impurities remain Crystallization Salt Formation & Recrystallization Analysis1->Crystallization For highest purity Analysis2 Final Purity Analysis Distillation->Analysis2 Crystallization->Analysis2 Analysis2->FinalProduct

Caption: A decision-making workflow for the purification of crude this compound.

References

  • Fujita, K.-I., Fujii, T., & Yamaguchi, R. (2004). A new efficient method for the N-heterocyclization of primary amines with diols catalyzed by a Cp*Ir complex. Organic Letters, 6(20), 3525–3528. [Link]

  • Xu, F., Simmons, B., Reamer, R. A., Corley, E., Murry, J., & Tschaen, D. (2008). A simple, one-pot preparation of cyclic amines via efficient chlorination of amino alcohols with use of SOCl2. The Journal of Organic Chemistry, 73(1), 312–315. [Link]

  • Ju, Y., & Varma, R. S. (2006). A one-pot synthesis of nitrogen-containing heterocycles from alkyl dihalides and primary amines and hydrazines under microwave irradiation. The Journal of Organic Chemistry, 71(1), 135–141. [Link]

  • Nottingham, S. L., & Kettler, C. N. (2019). Generic GC-FID method for quantitation of volatile amines in pharmaceutical drugs and synthetic intermediates. Journal of Pharmaceutical and Biomedical Analysis, 174, 47-53. [Link]

  • HELIX Chromatography. (n.d.). HPLC Methods for analysis of Methylamine. Retrieved January 27, 2026, from [Link]

  • MDPI. (2023). Vacuum Distillation-Assisted Hydrometallurgical Route for Industrial Production of 99.999% Pure Gold from Au–Ag Alloys Feedstocks. [Link]

  • University of Rochester, Department of Chemistry. (n.d.). Workup: Amines. Retrieved January 27, 2026, from [Link]

  • Reddit. (2024). Amine workup. [Link]

  • Sciencemadness.org. (2018). Piperidine from the hydrolysis of piperine. [Link]

  • Google Patents. (n.d.). Crystals of piperidine derivatives, intermediates for production of the same, and process for producing the same.
  • Google Patents. (n.d.). Process for purifying piperidine.
  • ResearchGate. (2021). Have you experienced that your piperidine crystallizes when not in use?. [Link]

  • Scribd. (n.d.). Amine Treating - Troubleshooting Guide. Retrieved January 27, 2026, from [Link]

  • VTechWorks. (2003). Analysis of Biogenic Amines by GC/FID and GC/MS. [Link]

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Technical Support Center: Strategies for Preventing Over-Alkylation in Piperidine Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for piperidine synthesis. This guide is designed for researchers, medicinal chemists, and process development scientists who encounter challenges with selectivity during the N-alkylation of piperidine and its derivatives. The piperidine scaffold is a cornerstone in modern pharmaceuticals, and controlling its functionalization is paramount.[1][2] One of the most persistent challenges in this area is preventing over-alkylation, which leads to the formation of undesired quaternary ammonium salts, reducing yield and complicating purification.

This document provides in-depth troubleshooting guides and frequently asked questions to address this specific issue. We will explore the mechanistic underpinnings of over-alkylation and provide field-proven protocols and strategies to achieve selective mono-alkylation.

Troubleshooting Guide: Addressing Over-Alkylation in Real-Time

This section is formatted to help you diagnose and solve problems as they occur during your experiments.

Q1: I'm observing a significant amount of a polar, water-soluble byproduct that I suspect is the quaternary ammonium salt. What is the primary cause and how can I fix it?

A1: The Root of the Problem & Immediate Solutions

The formation of a quaternary ammonium salt is the classic sign of over-alkylation. This occurs because the desired mono-alkylated piperidine product, a tertiary amine, is often more nucleophilic and sterically accessible than the starting piperidine (a secondary amine). Consequently, it can compete with the starting material for the alkylating agent, leading to a second alkylation event.

Here are immediate strategies to mitigate this issue, starting with the simplest adjustments:

Strategy 1: Leverage Le Châtelier's Principle Through Stoichiometry

The most straightforward approach is to use the piperidine starting material in excess. By increasing the concentration of one reactant, you statistically favor its reaction with the limiting reagent (the alkylating agent).

  • Causality: A 3-5 fold excess of the piperidine starting material ensures that an alkyl halide molecule is far more likely to encounter and react with a molecule of the starting amine than with the newly formed, and less concentrated, tertiary amine product.[3]

  • Best Practice: While effective, this method is atom-inefficient and may be unsuitable if the piperidine derivative is valuable or complex. It is best employed when the piperidine is a simple, inexpensive starting material.

Strategy 2: Control Reaction Kinetics with Slow Addition

Maintaining a low concentration of the alkylating agent throughout the reaction is a highly effective method to favor mono-alkylation.

  • Causality: By adding the alkylating agent dropwise or via a syringe pump over several hours, you ensure it is consumed by the most abundant nucleophile—the starting piperidine—almost as soon as it is introduced.[3] This prevents a buildup of the alkylating agent that could react with the product.

  • Experimental Protocol: Controlled Mono-alkylation via Slow Addition

    • Dissolve piperidine (1.0 eq.) in a suitable anhydrous solvent (e.g., acetonitrile or DMF) in a round-bottom flask under a nitrogen atmosphere.[3]

    • Add a non-nucleophilic base, such as N,N-diisopropylethylamine (Hünig's base, 1.5 eq.), to the stirred solution.[3]

    • Prepare a separate solution of the alkyl halide (1.0-1.1 eq.) in the same anhydrous solvent.

    • Using a syringe pump, add the alkyl halide solution to the piperidine solution at a slow rate (e.g., over 2-4 hours) at room temperature.

    • Monitor the reaction progress by TLC or LC-MS.

    • Upon completion, proceed with a standard aqueous workup. Quench the reaction with water, extract with a suitable organic solvent (e.g., ethyl acetate), wash the organic layer with brine, dry over sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product via column chromatography.

Strategy 3: Optimize Your Choice of Base

The choice of base is critical and involves a trade-off between reaction rate and selectivity.

  • No Base: The reaction of piperidine with an alkyl halide generates an acid (HX), which protonates the starting amine to form a piperidinium salt. This salt is non-nucleophilic, effectively slowing the reaction down and inherently reducing the risk of over-alkylation.[3] However, the reaction will be slow and may not go to completion.

  • Weak, Heterogeneous Bases (e.g., K₂CO₃, KHCO₃): These are a common choice. They are strong enough to neutralize the acid generated, allowing the reaction to proceed, but their limited solubility can help moderate the reaction rate.[3] Be aware that using a full equivalent of a strong base can increase the rate of the second alkylation.[3]

  • Bulky, Non-Nucleophilic Bases (e.g., Hünig's Base): Sterically hindered bases like N,N-diisopropylethylamine are excellent choices as they are strong enough to scavenge the proton produced but are too bulky to act as nucleophiles themselves.

Decision Workflow for Troubleshooting Over-alkylation

G start Over-alkylation Detected? sol1 Increase Piperidine Stoichiometry (3-5 equivalents) start->sol1 Yes check1 Is piperidine starting material inexpensive? sol1->check1 sol2 Implement Slow Addition of Alkylating Agent check3 Is the issue resolved? sol2->check3 sol3 Switch to a Bulky Base (e.g., Hünig's Base) sol4 Consider Alternative Synthesis (e.g., Reductive Amination) sol3->sol4 end_alt Proceed to Alternative Methods sol4->end_alt check1->sol2 No check2 Is the issue resolved? check1->check2 Yes check2->sol2 No end_ok Problem Resolved check2->end_ok Yes check3->sol3 No check3->end_ok Yes

Caption: A decision tree for troubleshooting over-alkylation.

Frequently Asked Questions (FAQs)

Q2: Beyond troubleshooting, what is the most reliable method to guarantee mono-N-alkylation and avoid over-alkylation from the start?

A2: Reductive Amination

For achieving high selectivity for mono-alkylation, reductive amination is widely considered a superior and more reliable method than direct alkylation with alkyl halides.[3][4]

  • Mechanism: This two-step, one-pot process involves the reaction of piperidine with an aldehyde or ketone to form an intermediate iminium ion. This ion is then reduced in situ by a mild reducing agent to yield the N-alkylated piperidine.[5][6]

  • Why it Prevents Over-alkylation: The resulting tertiary amine product cannot form an iminium ion under the reaction conditions and is therefore unreactive towards further alkylation. This inherent mechanistic feature completely shuts down the pathway to over-alkylation.[4]

  • Recommended Reducing Agent: Sodium triacetoxyborohydride (NaBH(OAc)₃) is an excellent choice as it is mild, tolerant of a wide range of functional groups, and can be handled safely on the benchtop.[6] It selectively reduces the iminium ion in the presence of the starting aldehyde or ketone.[4]

Experimental Protocol: High-Selectivity N-Alkylation via Reductive Amination
  • To a stirred solution of piperidine (1.0 eq.) and the desired aldehyde or ketone (1.1 eq.) in a suitable solvent like 1,2-dichloroethane (DCE) or dichloromethane (DCM), add acetic acid (1.0 eq.) as a catalyst.

  • Stir the mixture at room temperature for 20-30 minutes to allow for the formation of the iminium ion.

  • Add sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq.) portion-wise to the solution. The reaction may be mildly exothermic.

  • Allow the reaction to stir at room temperature for 1-12 hours, monitoring by TLC or LC-MS until the starting amine is consumed.

  • Carefully quench the reaction by slow addition of a saturated aqueous sodium bicarbonate (NaHCO₃) solution.

  • Separate the organic layer, and extract the aqueous layer with the organic solvent (e.g., DCM).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

  • Purify as needed by column chromatography.

Reductive Amination Workflow

G sub Piperidine + Aldehyde/Ketone int Iminium Ion Intermediate sub->int (H⁺ catalyst) reagent + NaBH(OAc)₃ (Reducing Agent) int->reagent prod Mono-N-Alkyl Piperidine (Product) reagent->prod no_reaction No Further Reaction prod->no_reaction

Caption: The reductive amination pathway prevents over-alkylation.

Q3: Are there "greener" alternatives to alkyl halides for N-alkylation?

A3: Yes, N-Alkylation with Alcohols.

A sustainable and increasingly popular strategy is the direct N-alkylation of amines using alcohols, often referred to as the "Borrowing Hydrogen" methodology.[7][8]

  • Mechanism: This process involves a transition metal catalyst (based on elements like iron, ruthenium, or iridium) that temporarily "borrows" hydrogen from the alcohol substrate to oxidize it in situ to an aldehyde.[8][9] This aldehyde then undergoes the reductive amination pathway described above with the amine. The "borrowed" hydrogen, held by the catalyst as a metal-hydride species, is then returned in the final reduction step.

  • Advantages: This method is highly atom-economical, as the only byproduct is water.[7] It avoids the use of pre-activated and potentially toxic alkyl halides.

  • Considerations: This is a catalyzed reaction that often requires elevated temperatures and specific catalyst systems, but it represents the state-of-the-art in sustainable amine synthesis.[10]

Q4: When is a protecting group strategy necessary?

A4: For Ultimate Selectivity and Complex Molecules.

A protecting group strategy is the most robust, albeit longer, route when absolute control over mono-alkylation is required, or when other nucleophilic functional groups are present in the molecule.[11][12]

  • Concept: For a molecule with multiple reactive nitrogens (like 2-(aminomethyl)piperidine), one nitrogen can be temporarily "masked" with a protecting group.[13] The most common protecting group for this purpose is the tert-butoxycarbonyl (Boc) group.

  • Workflow:

    • Protection: Selectively protect one of the amine groups. For instance, in a molecule with a primary and a secondary amine, the primary amine can often be selectively protected with a Boc group.[13]

    • Alkylation: Perform the N-alkylation on the remaining unprotected nitrogen.

    • Deprotection: Remove the Boc group, typically under acidic conditions (e.g., with trifluoroacetic acid), to reveal the final, selectively mono-alkylated product.

This strategy adds steps to the synthesis but provides unambiguous control over the outcome.[13]

Summary of Mono-Alkylation Strategies
MethodKey ParametersSelectivityProsCons
Excess Amine 3-5 eq. of piperidineModerate to GoodSimple, quick setup.Poor atom economy; difficult with valuable amines.
Slow Addition Syringe pump addition (2-4h)Good to ExcellentHigh selectivity; good atom economy.Requires specialized equipment (syringe pump); longer reaction times.
Reductive Amination Aldehyde/Ketone + NaBH(OAc)₃ExcellentVery high selectivity; avoids over-alkylation; broad scope.[4][6]Requires an aldehyde/ketone precursor; reducing agent adds cost.
Borrowing Hydrogen Alcohol + Metal CatalystExcellentHighly sustainable (water is the only byproduct); green.[7]Requires specific catalysts and often elevated temperatures.
Protecting Group Multi-step (protect, alkylate, deprotect)ExcellentUnambiguous selectivity; suitable for complex molecules.[11]Adds 2 steps to the synthesis; reduces overall yield.
References
  • Procedure for N-alkylation of Piperidine? - ResearchGate. (2017).
  • The Regioselective 3-Alkylation of Piperidine - ODU Digital Commons.
  • Selective endo-Cyclic α-Functionalization of Saturated N-Alkyl Piperidines - PubMed. (2025).
  • Application Notes and Protocols for N-Alkylation of 2-(Aminomethyl)piperidine - Benchchem.
  • The Gabriel Synthesis - Master Organic Chemistry. (2025).
  • Reductive Amination Routes in the Synthesis of Piperidine IminoSugars - ResearchGate.
  • Piperidine synthesis - Organic Chemistry Portal.
  • Efficient nickel-catalysed N-alkylation of amines with alcohols - RSC Publishing.
  • Protecting Groups in Peptide Synthesis: A Detailed Guide.
  • Reductive Amination, and How It Works - Master Organic Chemistry. (2017).
  • Gabriel Synthesis: Mechanism & Examples - NROChemistry.
  • WO2019049918A1 - Industrial process of mono-alkylating a piperidine nitrogen in piperidine derivatives with deuterated-alkyl - Google Patents.
  • Avoiding Over-alkylation - Wordpress - ACS GCI Pharmaceutical Roundtable Reagent Guides. (2026).
  • Inorganic Iodide Catalyzed Alkylation of Amines with Primary Alcohols | CCS Chemistry. (2025).
  • Selective endo-Cyclic α-Functionalization of Saturated N-Alkyl Piperidines | The Journal of Organic Chemistry - ACS Publications. (2025).
  • THE DOUBLE REDUCTIVE AMINATION APPROACH TO THE SYNTHESIS OF POLYHYDROXYPIPERIDINES.
  • Selective endo-Cyclic α‑Functionalization of Saturated N‑Alkyl Piperidines - PMC - NIH.
  • Highly functionalized piperidines: Free radical scavenging, anticancer activity, DNA interaction and correlation with biological activity - PMC - PubMed Central.
  • A Guide for Mono-Selective N-Methylation, N-Ethylation, and N-n-Propylation of Primary Amines, Amides, and Sulfonamides and Their Applicability in Late-Stage Modification - PubMed. (2024).
  • N‐Alkylation of amines with alcohols by using iron/amino acid as the catalyst - ResearchGate.
  • Amine synthesis by reductive amination (reductive alkylation) - Organic Chemistry Portal.
  • The Gabriel Synthesis - Chemistry Steps.
  • Piperidine Definition - Organic Chemistry II Key Term - Fiveable.
  • Alternate pathway of Gabriel synthesis to prepare secondary amine. (2020).
  • Tunable [3+2] and [4+2] annulations for pyrrolidine and piperidine synthesis - Chemical Communications (RSC Publishing).
  • Influence of the nitrogen protecting group. - ResearchGate.
  • An Overview of Palladium-Catalyzed N- alkylation Reactions - ChemRxiv.
  • What are the best conditions to perform monoalkylation in piperazine with a primary alkyl iodide? | ResearchGate. (2013).
  • Highly Efficient Base Catalyzed N-alkylation of Amines with Alcohols and β-Alkylation of Secondary Alcohols with Primary Alcohols - Lund University Research Portal.
  • Reductive amination of piperazine : r/OrganicChemistry - Reddit.
  • N-Alkylation of functionalized amines with alcohols using a copper–gold mixed photocatalytic system - PMC - NIH. (2018).
  • Piperidine | C5H11N | CID 8082 - PubChem - NIH.
  • What is Gabriel Phthalimide Synthesis Reaction? - BYJU'S.
  • Synthesis of protected primary amines - Organic Chemistry Portal.

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Technical Support Center: Optimizing pH for Iminium Ion Formation in Reductive Amination

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for reductive amination. This guide is designed for researchers, scientists, and drug development professionals who are looking to optimize their reaction conditions, specifically focusing on the critical role of pH in the formation of the key iminium ion intermediate. Here, we will move beyond simple protocol recitation and delve into the mechanistic "why" behind pH selection to empower you to troubleshoot and enhance your synthetic outcomes.

The Principle of pH Control in Reductive Amination

Reductive amination is a cornerstone of amine synthesis, prized for its efficiency and control in forming C-N bonds. The reaction proceeds in two main stages: the formation of an imine or iminium ion from a carbonyl compound and an amine, followed by its reduction to the final amine product. The success of this entire process hinges on the delicate, pH-dependent equilibrium of the first stage.

The optimal pH for iminium ion formation is a balancing act. On one hand, the reaction requires acid catalysis to protonate the carbonyl oxygen, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by the amine.[1][2][3] On the other hand, if the pH is too low, the amine nucleophile will be protonated to form its non-nucleophilic ammonium salt, effectively shutting down the reaction.[2][4][5] Conversely, at a high pH, there isn't enough acid to sufficiently activate the carbonyl group.[1][5]

Generally, the sweet spot for imine and iminium ion formation lies in a weakly acidic range, typically between pH 4 and 6.[1][4][6] However, this is a general guideline, and the ideal pH can vary depending on the specific substrates and reagents used.

Visualizing the pH-Dependent Equilibrium

The following diagram illustrates the critical role of pH in controlling the reactive species for iminium ion formation.

ReductiveAmination_pH cluster_carbonyl Carbonyl Activation cluster_amine Amine Nucleophilicity cluster_reaction Optimal Reaction Zone (pH 4-6) Carbonyl Carbonyl Protonated_Carbonyl Protonated Carbonyl (More Electrophilic) Carbonyl->Protonated_Carbonyl H+ (Acid Catalyst) Hemiaminal Hemiaminal Intermediate Protonated_Carbonyl->Hemiaminal + Amine Amine Amine (Nucleophilic) Ammonium Ammonium Ion (Non-Nucleophilic) Amine->Ammonium H+ (Excess Acid) Amine->Hemiaminal Iminium Iminium Ion Hemiaminal->Iminium - H2O Product Final Amine Product Iminium->Product + Reducing Agent

Caption: pH control is a balancing act in reductive amination.

Troubleshooting Guide & FAQs

This section addresses common problems and questions encountered during reductive amination, with a focus on pH-related issues.

Q1: My reaction is sluggish or not proceeding at all. What is the first thing I should check?

A1: The first and most critical parameter to verify is the reaction pH. An inappropriate pH is the most common reason for failed reductive aminations.

  • If the pH is too low (e.g., < 4): Your amine starting material is likely fully protonated, rendering it non-nucleophilic.[5][7] You will need to carefully raise the pH into the optimal 4-6 range.

  • If the pH is too high (e.g., > 7): There is insufficient acid to catalyze the initial carbonyl activation, leading to a slow or stalled reaction.[5] You will need to add a suitable acid to bring the pH down.

Experimental Protocol: pH Adjustment

  • Prepare Stock Solutions: Have dilute solutions of a suitable acid (e.g., 1 M HCl or acetic acid) and base (e.g., 1 M NaOH or saturated sodium bicarbonate) ready.

  • Calibrate pH Meter: Ensure your pH meter is properly calibrated for the solvent system you are using, if possible. For non-aqueous systems, pH paper can provide a reasonable estimate.

  • Monitor and Adjust: While stirring the reaction mixture, add the acid or base dropwise. Allow the mixture to equilibrate before taking a new reading.

  • Consider Buffers: For sensitive reactions, using a buffer system (e.g., acetate buffer) can help maintain the optimal pH throughout the reaction.

Q2: I am observing significant formation of an alcohol byproduct. What is causing this and how can I fix it?

A2: The formation of an alcohol byproduct indicates that your reducing agent is reducing the starting carbonyl compound faster than the iminium ion. This is often a pH-dependent issue, especially when using certain reducing agents.

Reducing AgentIssue at Low pHRecommended pH Range
Sodium Borohydride (NaBH₄)Reduces aldehydes and ketones rapidly.[4]More effective at neutral to slightly basic pH (e.g., 7-9), but imine formation is slower at this pH.[8]
Sodium Cyanoborohydride (NaBH₃CN)More selective for the iminium ion over the carbonyl, but can still reduce carbonyls at very low pH.[9]Optimal selectivity is typically achieved at pH 6-7.[6][10]
Sodium Triacetoxyborohydride (NaBH(OAc)₃)Generally more selective and can be used in a one-pot reaction with the acid catalyst often being acetic acid generated in situ.Effective in mildly acidic conditions (pH ~5-6).

Troubleshooting Steps:

  • Switch to a More Selective Reducing Agent: If you are using NaBH₄, consider switching to NaBH₃CN or NaBH(OAc)₃, which are known for their selectivity in reducing iminium ions in the presence of carbonyls.[4][6]

  • Adjust the pH: If using NaBH₃CN, ensure your reaction pH is maintained between 6 and 7.[10][11] At this pH, the reduction of the iminium ion is favored over the carbonyl.[9]

  • Two-Step Procedure: If side reactions persist, consider a two-step approach. First, form the imine at the optimal pH (4-6). Then, adjust the pH to be suitable for your chosen reducing agent before its addition.[12]

Q3: My reaction yield is low, and I suspect the iminium ion is not forming efficiently. How does the pKa of my amine affect the optimal pH?

A3: The pKa of the conjugate acid of your amine (pKaH) is a crucial factor. Most simple alkylamines have pKaH values in the range of 10-11.[13][14] However, arylamines are considerably less basic.

  • For highly basic amines (high pKaH): A slightly lower pH (e.g., 4-5) may be tolerated as a significant portion of the amine will remain unprotonated and nucleophilic.

  • For weakly basic amines (low pKaH, e.g., anilines): A higher pH (e.g., 6-7) might be necessary to ensure a sufficient concentration of the free amine for the initial nucleophilic attack.

Practical Tip: As a rule of thumb, the optimal reaction pH should be about 3-4 pH units below the pKaH of the amine. This ensures that a sufficient amount of the amine is in its free, nucleophilic form while still having enough acid catalysis.

Q4: Can I use any acid to adjust the pH?

A4: While technically many acids can be used to lower the pH, the choice of acid can have implications.

  • Weak Acids (e.g., Acetic Acid): Often preferred as they provide a buffering effect, helping to maintain the pH within the desired range. Acetic acid is commonly used with sodium triacetoxyborohydride.[10]

  • Strong Acids (e.g., HCl, H₂SO₄): Can be used, but require very careful, dropwise addition to avoid overshooting and dropping the pH too low, which would protonate the amine.[2]

It's important to note that the acid itself can sometimes participate in side reactions, so choosing a non-reactive acid is key.

Q5: How does the stability of my reducing agent relate to pH?

A5: The stability of borohydride-based reducing agents is highly pH-dependent.

  • Sodium Borohydride (NaBH₄): Decomposes in acidic and even neutral aqueous solutions.[15][16] It is most stable at a pH of 14.[15] This is a key reason why it is less ideal for one-pot reductive aminations which require acidic conditions for imine formation.

  • Sodium Cyanoborohydride (NaBH₃CN): Is more stable in acidic solutions compared to NaBH₄, making it suitable for one-pot reactions.[9][17] However, be aware that at pH below 3-4, it can release toxic hydrogen cyanide gas.[18]

Safety First: Always handle sodium cyanoborohydride in a well-ventilated fume hood and have a quench solution (e.g., bleach) available for any potential cyanide waste.

Visualizing the Troubleshooting Workflow

This diagram outlines a logical workflow for troubleshooting common reductive amination issues, starting with pH optimization.

Troubleshooting_Workflow Start Low Yield or No Reaction Check_pH Check Reaction pH Start->Check_pH pH_Too_Low pH < 4: Increase pH Check_pH->pH_Too_Low Yes pH_Too_High pH > 7: Decrease pH Check_pH->pH_Too_High Yes pH_Optimal pH is Optimal (4-6) Check_pH->pH_Optimal No Check_Reagents Check Reagent Stability & Purity pH_Too_Low->Check_Reagents pH_Too_High->Check_Reagents Alcohol_Byproduct Alcohol Byproduct Observed? pH_Optimal->Alcohol_Byproduct Success Reaction Optimized Check_Reagents->Success Reagents OK Alcohol_Byproduct->Check_Reagents No Change_Reducer Use More Selective Reducing Agent (e.g., NaBH(OAc)₃) Alcohol_Byproduct->Change_Reducer Yes Two_Step Consider Two-Step Procedure Change_Reducer->Two_Step Two_Step->Success

Caption: A decision tree for troubleshooting reductive amination.

References

  • BenchChem. (n.d.). Troubleshooting low yield in the reductive amination of 2,5-anhydro-D-mannose.
  • Ashenhurst, J. (2017, September 1). Reductive Amination, and How It Works. Master Organic Chemistry.
  • Various Authors. (2015, February 15). What is the influence of the pH on imine formation in a water solution? ResearchGate.
  • Lumen Learning. (n.d.). 21.4. Imine formation. Organic Chemistry II.
  • Various Authors. (2025, August 20). Influence of the cation in hypophosphite-mediated catalyst-free reductive amination. PMC.
  • Chemistry university. (2021, April 12). Reductive Amination. YouTube.
  • Various Authors. (2018, February 11). Acid in Imine Formation. Chemistry Stack Exchange.
  • Various Authors. (n.d.). NAD(P)H‐Dependent Dehydrogenases for the Asymmetric Reductive Amination of Ketones: Structure, Mechanism, Evolution and Application. NIH.
  • Chemistry Steps. (n.d.). Formation of Imines and Enamines.
  • Wikipedia. (n.d.). Reductive amination.
  • Organic Chemistry Portal. (n.d.). Amine synthesis by reductive amination (reductive alkylation).
  • Myers, J. W. (n.d.). Myers Chem 115.
  • Chemistry Steps. (n.d.). Reductive Amination.
  • Chem-Station Int. Ed. (2014, May 3). Borch Reductive Amination.
  • Wikipedia. (n.d.). Sodium borohydride.
  • Chemistry LibreTexts. (2020, August 24). 19.8: Nucleophilic Addition of Amines - Imine and Enamine Formation.
  • Sciencemadness Discussion Board. (2014, June 13). Using Sodium borohydride in aqueous media with PTC - stability in water?
  • OpenStax. (n.d.). 24.3 Basicity of Amines. Organic Chemistry: A Tenth Edition.
  • Various Authors. (2016, October 22). I have a trouble in reductive amination, Is there anyone having some effective method to reduct imine to amine? ResearchGate.
  • Chemistry LibreTexts. (2020, August 26). 21.4: Acidity and Basicity of Amines.

Sources

Technical Support Center: Resolving Chromatographic Challenges in the Analysis of Piperidine Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to our dedicated technical support center for scientists and researchers working with piperidine derivatives. This guide is designed to provide in-depth troubleshooting assistance for a common and often perplexing issue encountered during High-Performance Liquid Chromatography (HPLC) analysis: the appearance of multiple peaks for a seemingly pure compound. As a Senior Application Scientist, my goal is to not only provide solutions but also to explain the underlying chemical principles to empower you to tackle these challenges effectively in your own laboratory.

The unique structural and chemical properties of piperidine derivatives, particularly the presence of a basic nitrogen atom within a flexible ring system, can lead to complex interactions with the stationary and mobile phases in reversed-phase HPLC. This can manifest as peak splitting, shoulder peaks, tailing, or the appearance of unexpected peaks, all of which can compromise the accuracy and reliability of your analytical results.

This guide is structured in a question-and-answer format to directly address the specific issues you may be facing. We will delve into the root causes of these chromatographic problems and provide you with field-proven, step-by-step protocols to diagnose and resolve them.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Category 1: Peak Shape Problems (Splitting, Shoulders, and Tailing)

Q1: Why am I observing a split or shoulder peak for my piperidine derivative, which I believe to be a pure compound?

The appearance of a split or shoulder peak for a pure compound is a strong indication that there are unresolved issues within your chromatographic system or with the analyte's behavior under the current analytical conditions.[1] This can be a frustrating problem, but a systematic approach can help identify and rectify the root cause.

Troubleshooting Guide: Diagnosing and Resolving Split or Shoulder Peaks

The underlying cause of peak splitting can generally be categorized into two main areas: instrumental problems and chromatographic/analyte-specific issues .

Step 1: Investigate Potential Instrumental Issues

A common cause of peak splitting that affects all peaks in a chromatogram is a physical disruption in the flow path.[1]

  • Check for Column Voids or Blockages: A void at the head of the column or a partially blocked frit can cause the sample to be distributed unevenly onto the stationary phase, leading to a split peak.

    • Protocol:

      • Reverse the column (if the manufacturer's instructions permit) and flush with a strong solvent (e.g., 100% acetonitrile or methanol) at a low flow rate. This can sometimes dislodge particulate matter from the inlet frit.

      • If the problem persists, and you have a guard column, replace it. If you do not have a guard column, consider replacing the analytical column.

  • Inspect Tubing and Connections: Ensure all tubing is properly seated in the fittings and that there are no kinks or blockages in the flow path from the injector to the column.

Step 2: Address Chromatographic and Analyte-Specific Issues

If only the peak for your piperidine derivative is splitting, the issue is likely related to the interaction between your analyte and the chromatographic system.[1]

  • Sample Solvent Mismatch: Injecting a sample dissolved in a solvent that is significantly stronger than the mobile phase can cause peak distortion.

    • Protocol:

      • Dissolve your sample in the initial mobile phase composition.

      • If the sample is not soluble in the mobile phase, use the weakest possible solvent that ensures solubility.

  • Co-elution of Closely Related Species: What appears to be a single peak splitting could be two distinct but closely eluting compounds. This is particularly relevant for piperidine derivatives which can exist as different isomers.

    • Protocol:

      • Decrease the injection volume. If the two "splits" resolve into two separate, smaller peaks, you are likely dealing with two different components.[1]

      • Optimize your method to improve resolution. This can involve adjusting the mobile phase composition, gradient slope, or temperature.

  • On-Column Degradation: The analyte may be degrading on the column, leading to the formation of a new species that elutes close to the parent compound.[2] Piperidine derivatives can be susceptible to pH-mediated degradation.[3]

    • Protocol:

      • Investigate the stability of your compound at the mobile phase pH.

      • Consider using a milder pH or a different buffer system.

Troubleshooting Workflow for Split or Shoulder Peaks

start Start: Split or Shoulder Peak Observed q1 Does the splitting affect all peaks in the chromatogram? start->q1 instrument_issues Likely an Instrumental Issue q1->instrument_issues Yes analyte_issues Likely a Chromatographic or Analyte-Specific Issue q1->analyte_issues No check_column Check for column voids or blocked frit. Replace guard column if present. instrument_issues->check_column check_tubing Inspect tubing and connections for blockages. check_column->check_tubing end_resolved Problem Resolved check_tubing->end_resolved solvent_mismatch Is the sample solvent stronger than the mobile phase? analyte_issues->solvent_mismatch dissolve_in_mp Dissolve sample in mobile phase or a weaker solvent. solvent_mismatch->dissolve_in_mp Yes coelution Does reducing injection volume resolve into two peaks? solvent_mismatch->coelution No dissolve_in_mp->end_resolved optimize_method Optimize method for better resolution (e.g., adjust gradient, temperature). coelution->optimize_method Yes degradation Could the analyte be degrading on the column? coelution->degradation No optimize_method->end_resolved stability_study Perform a stability study at the mobile phase pH. degradation->stability_study Yes stability_study->end_resolved

Caption: Troubleshooting workflow for split or shoulder peaks.

Q2: My piperidine derivative peak is exhibiting significant tailing. What are the causes and how can I achieve a more symmetrical peak?

Peak tailing is a common issue when analyzing basic compounds like piperidine derivatives on silica-based reversed-phase columns.[4] It is often caused by secondary interactions between the basic analyte and acidic silanol groups on the surface of the stationary phase.[4][5] These interactions lead to a portion of the analyte being more strongly retained, resulting in a "tail" on the peak.

Troubleshooting Guide: Mitigating Peak Tailing for Piperidine Derivatives

Step 1: Optimize Mobile Phase pH

The ionization state of both the piperidine derivative (a base) and the residual silanol groups (acidic) is highly dependent on the mobile phase pH.

  • Low pH (e.g., pH 2-3): At low pH, the piperidine nitrogen will be protonated (positively charged), and the silanol groups will be mostly unionized. This can reduce strong ionic interactions, but the protonated amine may still interact with the stationary phase.

  • High pH (e.g., pH 8-10): At high pH, the piperidine will be in its neutral form, while the silanol groups will be deprotonated (negatively charged). This can lead to strong ionic interactions and increased tailing. However, using a high pH can sometimes improve peak shape on columns specifically designed for high pH conditions.[6]

Protocol for pH Optimization:

  • Prepare a series of mobile phases with different pH values (e.g., pH 3, 5, 7, 9), ensuring you use a buffer that is effective at each pH and a column that is stable across this range.

  • Inject your sample using each mobile phase and compare the peak shape (tailing factor).

  • Select the pH that provides the most symmetrical peak.

Step 2: Utilize Mobile Phase Additives

Mobile phase additives can be highly effective in masking the active silanol groups and improving peak shape.[7]

AdditiveTypical ConcentrationMechanism of ActionConsiderations
Triethylamine (TEA) 0.1 - 0.5% (v/v)A basic amine that competes with the analyte for interaction with acidic silanol groups.[8]Can suppress ionization in mass spectrometry and has a high UV cutoff.
Trifluoroacetic Acid (TFA) 0.05 - 0.1% (v/v)An ion-pairing agent that pairs with the protonated basic analyte, reducing its interaction with the stationary phase. It also helps to keep the silanols protonated.Can cause ion suppression in mass spectrometry.
Formic Acid 0.1% (v/v)A weaker acid than TFA, it can improve peak shape and is more MS-friendly.[9]May not be as effective as TFA for all compounds.
Ammonium Acetate/Formate 10-20 mMA volatile buffer that can help to control pH and improve peak shape, particularly for MS applications.[9]Buffering capacity is limited.

Step 3: Select an Appropriate HPLC Column

Modern HPLC columns are designed to minimize the negative effects of silanol interactions.

  • End-capped Columns: Most modern C18 columns are "end-capped," meaning the residual silanol groups have been chemically deactivated. Using a high-quality, well-end-capped column is crucial.[10]

  • Columns with Embedded Polar Groups: These columns have a polar functional group (e.g., amide, carbamate) embedded in the alkyl chain, which can help to shield the analyte from the silica surface and improve peak shape for basic compounds.[11]

  • Columns Designed for High pH: These columns use hybrid particle technology or are otherwise engineered to be stable at high pH, allowing for the analysis of basic compounds in their neutral form with excellent peak shape.

Step 4: Increase Column Temperature

Increasing the column temperature can sometimes improve peak shape by reducing the viscosity of the mobile phase and improving mass transfer kinetics. However, be mindful of the thermal stability of your analyte.

Category 2: Unexpected or "Ghost" Peaks

Q3: I am seeing extra, unexpected peaks in my chromatogram, even in blank injections. What are these "ghost peaks" and how can I eliminate them?

Ghost peaks are peaks that appear in a chromatogram that are not due to the injected sample.[10] They can arise from various sources, including contaminated solvents, system contamination, or carryover from previous injections.[12][13] Identifying and eliminating ghost peaks is crucial for accurate quantification.

Troubleshooting Guide: Identifying and Eliminating Ghost Peaks

A systematic approach is necessary to pinpoint the source of the ghost peaks.

Step 1: Isolate the Source of the Contamination

Protocol for Source Identification:

  • Run a "Blank" Gradient: Run your analytical gradient without an injection. If the ghost peak is still present, the source is likely the mobile phase or the HPLC system itself.[12]

  • Check Mobile Phase Components:

    • Prepare fresh mobile phase using high-purity (HPLC or MS-grade) solvents and additives.[12]

    • If the ghost peak persists, systematically replace each component (water, organic solvent, additives) to identify the contaminated source.

  • System Contamination: If fresh mobile phase does not solve the problem, the contamination may be within the HPLC system (e.g., pump seals, degasser, autosampler). A thorough system flush with a strong solvent is recommended.

  • Sample Carryover: If the ghost peak only appears after injecting your sample and is present in subsequent blank injections, it is likely due to carryover.

    • Ensure your autosampler wash solvent is effective at removing your analyte. The wash solvent should be strong enough to dissolve the analyte completely.

    • Increase the volume and/or number of needle washes between injections.

Troubleshooting Workflow for Ghost Peaks

start Start: Ghost Peak Observed q1 Run a blank gradient (no injection). Is the ghost peak present? start->q1 mobile_phase_system Source is likely mobile phase or system contamination. q1->mobile_phase_system Yes sample_carryover Source is likely sample carryover. q1->sample_carryover No prepare_fresh_mp Prepare fresh mobile phase with high-purity solvents. mobile_phase_system->prepare_fresh_mp q2 Does the ghost peak persist? prepare_fresh_mp->q2 system_contamination System contamination is likely. Perform a thorough system flush. q2->system_contamination Yes end_resolved Problem Resolved q2->end_resolved No system_contamination->end_resolved optimize_wash Optimize autosampler wash method (stronger solvent, increased volume). sample_carryover->optimize_wash optimize_wash->end_resolved

Caption: Troubleshooting workflow for identifying the source of ghost peaks.

Category 3: Issues Related to Analyte Chemistry

Q4: Could the basic nature of my piperidine derivative be the reason for multiple peaks? How does pH affect the chromatography?

Yes, the basicity of the piperidine nitrogen is a primary factor that can lead to chromatographic issues, including multiple peaks.[14] The pH of the mobile phase controls the ionization state of your analyte, which in turn affects its retention and interaction with the stationary phase. If the mobile phase pH is close to the pKa of your piperidine derivative, you can have a mixture of both the ionized (protonated) and non-ionized (neutral) forms of the compound in solution. These two forms will have different polarities and may interact differently with the stationary phase, potentially leading to two separate peaks or a very broad, distorted peak.

Protocol for Investigating pH Effects:

  • Determine the pKa of your analyte: If the pKa of your piperidine derivative is not known, you can estimate it using software or find values for similar structures in the literature.

  • Adjust Mobile Phase pH: As a general rule, the mobile phase pH should be at least 2 units above or below the pKa of the analyte to ensure that it exists predominantly in a single form (either fully ionized or fully non-ionized).

  • Perform a pH Study:

    • Prepare buffered mobile phases at a range of pH values (e.g., pH 2.5, 4.5, 6.5, 8.5, 10.5), ensuring your column is stable at these pHs.

    • Analyze your sample at each pH and observe the effect on peak shape and retention time. This will help you identify a pH where your compound is stable and gives a single, sharp peak.

Q5: Is it possible that I am seeing multiple peaks due to different forms of my piperidine derivative in solution, such as isomers or conformers?

This is a very insightful question. Piperidine derivatives can exist as various types of isomers, and in some cases, these can be separated under HPLC conditions, leading to multiple peaks.

  • Stereoisomers (Enantiomers and Diastereomers): If your piperidine derivative is chiral and you are using a chiral stationary phase, you will see separate peaks for the enantiomers. Diastereomers can often be separated on standard achiral columns (like C18) because they have different physical properties.[15]

  • Conformational Isomers (Conformers): The piperidine ring is not planar and can exist in different conformations, most commonly chair and boat forms.[16] For some piperidine derivatives, the energy barrier to interconversion between these conformers can be high enough that they exist as stable, distinct species at room temperature. If these conformers have different polarities, they can be separated by HPLC, resulting in multiple peaks.[17]

Strategies to Address Isomeric and Conformational Issues:

  • Temperature Adjustment: Increasing the column temperature can sometimes provide enough energy to overcome the barrier to conformational interconversion, causing the multiple peaks to coalesce into a single, sharp peak.

  • Solvent Composition: Altering the mobile phase composition (e.g., changing the organic modifier from acetonitrile to methanol) can sometimes affect the equilibrium between conformers and may help to merge the peaks.

  • NMR Spectroscopy: Nuclear Magnetic Resonance (NMR) spectroscopy can be a powerful tool to study the conformational dynamics of your molecule in solution and confirm if multiple conformers are present at room temperature.

By systematically working through these troubleshooting guides, you will be well-equipped to diagnose and resolve the issue of multiple peaks in the HPLC analysis of your piperidine derivatives, leading to more accurate and reliable results in your research.

References

  • Zhou, G., et al. (2022). Total Content of Piperidine Analysis in Artane by RP-HPLC Using Pre-Column Derivatization with 4-Toluene Sulfonyl Chloride. Journal of Chromatographic Science, 60(8), 743–749. Available at: [Link]

  • ResearchGate. (n.d.). Piperidine derivatives - extra peak in pure compounds. Why and how to change it? Retrieved January 26, 2026, from [Link]

  • Separation Science. (n.d.). Peak Splitting in HPLC: Causes and Solutions. Retrieved January 26, 2026, from [Link]

  • Jones, S. P., et al. (2022). Exploration of piperidine 3D fragment chemical space: synthesis and 3D shape analysis of fragments derived from 20 regio- and diastereoisomers of methyl substituted pipecolinates. RSC Medicinal Chemistry, 13(11), 1614–1623. Available at: [Link]

  • Regis Technologies. (n.d.). HPLC Troubleshooting Guide. Retrieved January 26, 2026, from [Link]

  • Bona, C. S., et al. (2018). Analytical method by liquid chromatography to assay piperine associated in nanoemulsions. Drug Analytical Research, 2(1), 1-7. Available at: [Link]

  • Phenomenex. (n.d.). Choosing the Right HPLC Column: A Complete Guide. Retrieved January 26, 2026, from [Link]

  • Agilent Technologies. (2010). Video Notes LC Troubleshooting Series Ghost Peaks. Retrieved January 26, 2026, from [Link]

  • Fijałek, Z., et al. (2013). The Influence of pH and Temperature on the Stability of N-[(Piperidine)methylene]daunorubicin Hydrochloride and a Comparison of the Stability of Daunorubicin and Its Four New Amidine Derivatives in Aqueous Solutions. Molecules, 18(1), 945-958. Available at: [Link]

  • ResearchGate. (n.d.). Tailing peak shape of tertiary amines in RP C18 LCMS analysis? Retrieved January 26, 2026, from [Link]

  • Google Patents. (n.d.). Using amines or amino acids as mobile phase modifiers in chromatography.
  • Kumar, A., et al. (2021). SAR study of piperidine derivatives as inhibitors of 1,4-dihydroxy-2-naphthoate isoprenyltransferase (MenA) from Mycobacterium tuberculosis. European Journal of Medicinal Chemistry, 223, 113645. Available at: [Link]

  • LCGC International. (2020). Modern Trends and Best Practices in Mobile-Phase Selection in Reversed-Phase Chromatography. Retrieved January 26, 2026, from [Link]

  • Agilent Technologies. (2021). How Do I Choose? A guide to HPLC column selection. Retrieved January 26, 2026, from [Link]

  • Phenomenex. (n.d.). How to Reduce Peak Tailing in HPLC? Retrieved January 26, 2026, from [Link]

  • ResearchGate. (n.d.). Study of minimum energy conformers of N-substituted derivatives of piperidine and pyrrolidine. Evidence of weak H-bonding by theoretical correlation with experimental NMR data. Retrieved January 26, 2026, from [Link]

  • Patel, K., et al. (2020). A Validated Stability-indicating RP-HPLC Method for Piperine Estimation in Black Pepper, Marketed Formulation and Nanoparticles. Indian Journal of Pharmaceutical Sciences, 82(5), 857-864. Available at: [Link]

  • Phenomenex. (n.d.). How to Identify Ghost Peaks in U/HPLC. Retrieved January 26, 2026, from [Link]

  • Phenomenex. (n.d.). HPLC Troubleshooting Mini Guide - Peak Issues. Retrieved January 26, 2026, from [Link]

  • National Center for Biotechnology Information. (n.d.). Isomeric Differentiation of Acidic Metabolite by Piperidine-based Tagging, LC-MS/MS, and Understanding of the Dissociation Chemistries. Retrieved January 26, 2026, from [Link]

  • Google Patents. (n.d.). A kind of HPLC analytical approach of 3-amino piperidine.
  • Separation Science. (2024). Conquer Ghost Peaks in HPLC: Identification and Elimination. Retrieved January 26, 2026, from [Link]

  • Agilent Technologies. (n.d.). Tips and Tricks of HPLC System Troubleshooting. Retrieved January 26, 2026, from [Link]

  • Dolan, J. W. (2002). Separation Artifacts III: Secondary-Retention Effects in Reversed-Phase Chromatography. LCGC North America, 20(6), 534-540.
  • LCGC International. (2007). On-Column Sample Degradation. Retrieved January 26, 2026, from [Link]

  • National Center for Biotechnology Information. (n.d.). Structural and Molecular Insight into Piperazine and Piperidine Derivatives as Histamine H3 and Sigma-1 Receptor Antagonists with Promising Antinociceptive Properties. Retrieved January 26, 2026, from [Link]

  • GL Sciences. (n.d.). HPLC Columns & LC Columns | Types, How to Choose, Compare. Retrieved January 26, 2026, from [Link]

  • YouTube. (2024). Ghost Peaks in HPLC Explained: Causes, Troubleshooting, and Solutions. Retrieved January 26, 2026, from [Link]

  • LCGC International. (2012). Troubleshooting Basics, Part IV: Peak Shape Problems. Retrieved January 26, 2026, from [Link]

  • UCL. (n.d.). HPLC solvents and mobile phase additives. Retrieved January 26, 2026, from [Link]

  • ResearchGate. (n.d.). Experimental and Theoretical Study of the OH-Initiated Degradation of Piperidine under Simulated Atmospheric Conditions. Retrieved January 26, 2026, from [Link]

  • National Center for Biotechnology Information. (n.d.). Experimental and Theoretical Study of the OH-Initiated Degradation of Piperidine under Simulated Atmospheric Conditions. Retrieved January 26, 2026, from [Link]

  • Welch Materials. (2023). HPLC Column Selection: Core to Method Development (Part I). Retrieved January 26, 2026, from [Link]

  • Chiral Technologies. (2021). CHIRALPAK Immobilized Columns: Mobile Phase Modifiers & Additives. Retrieved January 26, 2026, from [Link]

  • R Discovery. (2021). Total Content of Piperidine Analysis in Artane by RP-HPLC Using Pre-Column Derivatization with 4-Toluene Sulfonyl Chloride. Retrieved January 26, 2026, from [Link]

  • Journal of Chromatographic Science. (1998). The Effect of Different Amines Added to Eluents as Silanol Masking Agents on the Chromatographic Behavior of Some Diuretics in.
  • Waters. (n.d.). Eliminating Peak Distortion and Injection Solvent Effects in Chiral UPC2 Separations. Retrieved January 26, 2026, from [Link]

  • ResearchGate. (n.d.). Total Content of Piperidine Analysis in Artane by RP-HPLC Using Pre-Column Derivatization with 4-Toluene Sulfonyl Chloride. Retrieved January 26, 2026, from [Link]

  • ResearchGate. (n.d.). Why do i get two peaks on my HPLC run? Retrieved January 26, 2026, from [Link]

  • Pharma Growth Hub. (2023). What is the effect of free silanols in RPLC and how to reduce it? Retrieved January 26, 2026, from [Link]

  • National Center for Biotechnology Information. (n.d.). Effect of Mobile Phase Additives on the Resolution of Four Bioactive Compounds by RP-HPLC. Retrieved January 26, 2026, from [Link]

Sources

Technical Support Center: Navigating the Challenges of Piperidine Synthesis Scale-Up

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to our dedicated technical support center for piperidine synthesis. As a cornerstone heterocyclic motif in a multitude of pharmaceuticals and agrochemicals, the efficient and scalable synthesis of piperidines is of paramount importance. However, transitioning from laboratory-scale protocols to large-scale production is often fraught with challenges that can impact yield, purity, and overall process viability.

This guide is designed for researchers, scientists, and drug development professionals to provide practical, in-depth troubleshooting advice and answers to frequently encountered questions during the scale-up of piperidine synthesis. Our aim is to equip you with the knowledge to anticipate, diagnose, and overcome these hurdles, ensuring a smoother and more successful scale-up process.

Frequently Asked Questions (FAQs)

Here, we address some of the common initial queries that arise when working with piperidine and its synthesis at scale.

Q1: My final piperidine product has a yellow tint. Is this a cause for concern, and how can it be rectified?

A: A yellow discoloration in piperidine is typically indicative of oxidation byproducts. While minor discoloration may be acceptable for some applications, high-purity is often required in pharmaceutical contexts. The most effective method for removing these colored impurities is distillation. To prevent reoccurrence, it is crucial to store purified piperidine under an inert atmosphere, such as nitrogen or argon, and protect it from light and heat.

Q2: I'm encountering difficulty in separating piperidine from unreacted pyridine starting material via distillation. What is causing this?

A: The primary reason for this difficulty is the formation of a constant boiling azeotropic mixture between piperidine and pyridine. This azeotrope, consisting of approximately 92% piperidine and 8% pyridine by weight, boils at about 106.1°C under atmospheric pressure, making complete separation by simple fractional distillation challenging. To circumvent this, consider azeotropic distillation with water or, more effectively, selective salt formation. Piperidine readily reacts with carbon dioxide to form a solid carbonate salt, whereas pyridine does not, allowing for separation by filtration.

Q3: Upon storage, my piperidine solution in an organic solvent has formed crystalline precipitates. What is the likely cause?

A: This is a common phenomenon with amines and is likely due to salt formation. Piperidine is a base and can react with atmospheric carbon dioxide to form piperidine carbonate. It can also react with acidic gases, such as hydrogen chloride that may be present in the storage environment, to form piperidine hydrochloride. To resolve this, you can attempt to redissolve the crystals or, preferably, prepare a fresh solution. For prevention, ensure your storage containers are tightly sealed and consider storing them under an inert atmosphere.

Q4: Is it necessary to protect the nitrogen atom of the piperidine ring during synthesis?

A: In many cases, N-protection is highly recommended, particularly when employing reagents that are reactive towards the basic piperidine nitrogen. For instance, when using Lawesson's reagent, an N-protected piperidine derivative (e.g., with a Boc or Cbz group) is advisable to prevent unwanted side reactions. The protecting group can be subsequently removed if the free amine is the desired final product. The choice of protecting group should be guided by its stability under the reaction conditions and the ease of its removal.

Troubleshooting Guides for Common Synthetic Routes

Scaling up any chemical synthesis requires careful consideration of various parameters. The following guides address specific challenges associated with the most common methods for piperidine synthesis.

Catalytic Hydrogenation of Pyridines

The reduction of pyridines is a direct and atom-economical route to piperidines. However, the aromatic stability of the pyridine ring and potential catalyst deactivation present significant hurdles during scale-up.

Troubleshooting Common Issues in Catalytic Hydrogenation

Problem Potential Causes Solutions & Optimization Strategies
Low or No Conversion Catalyst Poisoning: Impurities in the pyridine starting material (e.g., sulfur compounds) can poison the catalyst. Catalyst Inhibition: The basic nitrogen of pyridine and the piperidine product can coordinate to the metal center, inhibiting its activity. Insufficient Reaction Conditions: Low hydrogen pressure or temperature may not be sufficient to overcome the aromaticity of the pyridine ring.Purify Starting Material: Ensure the pyridine precursor is of high purity and free from catalyst poisons. Use Acidic Additives: The addition of acids like HCl or acetic acid can protonate the nitrogen, reducing its coordinating ability and enhancing reactivity. Optimize Catalyst and Conditions: Rhodium (Rh/C) or Platinum-based (PtO₂, Pt/C) catalysts are often more effective than Palladium. Increasing hydrogen pressure (e.g., 30-80 bar) and temperature (e.g., 60-80 °C) can improve conversion.
Formation of Byproducts Partially Hydrogenated Intermediates: Insufficient reaction time or mild conditions can lead to the formation of tetrahydropyridines or dihydropyridines. Ring-Opening: Certain catalysts and the presence of water can promote the cleavage of the pyridine ring. Over-reduction: Harsh conditions can lead to the reduction of other functional groups in the molecule.Increase Reaction Time/Severity: Prolong the reaction duration or increase temperature and pressure to drive the reaction to completion. Control Water Content: Use anhydrous conditions if ring-opening is observed. Catalyst Selection: Choose a catalyst with higher chemoselectivity to avoid over-reduction of other functional groups.
Poor Stereoselectivity Reaction conditions may not favor the formation of a specific stereoisomer.Increasing hydrogen pressure can sometimes favor the formation of the cis isomer. For instance, increasing the pressure from 30 to 80 bar has been shown to enhance cis-selectivity. The choice of catalyst and solvent can also significantly influence the stereochemical outcome.

Experimental Protocol: General Procedure for Catalytic Hydrogenation of Pyridine

  • Reactor Setup: Charge a high-pressure reactor with the pyridine substrate and a suitable solvent (e.g., methanol, ethanol, or acetic acid).

  • Catalyst Addition: Carefully add the chosen catalyst (e.g., 5 mol% Pt/C) under an inert atmosphere.

  • Reaction Conditions: Seal the reactor and purge with nitrogen, followed by hydrogen. Pressurize the reactor with hydrogen to the desired pressure (e.g., 50 bar) and heat to the target temperature (e.g., 70°C).

  • Monitoring: Monitor the reaction progress by techniques such as GC-MS or HPLC.

  • Work-up: Upon completion, cool the reactor to room temperature and carefully vent the excess hydrogen. Filter the reaction mixture to remove the catalyst. The filtrate can then be concentrated and purified.

Diagram: Catalytic Hydrogenation Workflow

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification start Pyridine Substrate + Solvent reactor High-Pressure Reactor start->reactor catalyst Catalyst (e.g., Pt/C) catalyst->reactor conditions Set Temperature & Pressure (e.g., 70°C, 50 bar H2) reactor->conditions monitor Monitor Progress (GC-MS/HPLC) conditions->monitor cool_vent Cool & Vent H2 monitor->cool_vent Reaction Complete filtration Filter Catalyst cool_vent->filtration purification Concentrate & Purify filtration->purification end Pure Piperidine Product purification->end

Caption: Workflow for catalytic hydrogenation of pyridine.

Reductive Amination

Reductive amination is a versatile method for synthesizing piperidines, often involving the reaction of a dicarbonyl compound with an amine. Key challenges in scaling up this process include controlling selectivity and managing the handling of reagents.

Troubleshooting Common Issues in Reductive Amination

Problem Potential Causes Solutions & Optimization Strategies
Low Yield Inefficient Imine/Enamine Formation: The initial condensation step may be slow or reversible. Side Reactions: The dicarbonyl substrate may undergo self-condensation or other side reactions. Suboptimal Reducing Agent: The chosen reducing agent may not be effective or may lead to over-reduction.Optimize pH: The pH of the reaction medium is critical for imine/enamine formation. Use of a Dehydrating Agent: The addition of a dehydrating agent can drive the equilibrium towards the imine/enamine intermediate. Choice of Reducing Agent: Sodium triacetoxyborohydride is often a mild and effective choice for reductive amination. Other options include sodium cyanoborohydride or catalytic hydrogenation.
Formation of Impurities Incomplete Reaction: Unreacted starting materials or intermediates may remain. Over-reduction: Reduction of other functional groups in the molecule. Epimerization: Loss of stereochemical integrity at chiral centers.Monitor Reaction Closely: Use TLC, GC, or LC-MS to monitor the reaction progress and ensure completion. Select a Chemoselective Reducing Agent: Choose a reducing agent that will selectively reduce the imine/enamine in the presence of other functional groups. Control Reaction Temperature: Lowering the temperature can sometimes minimize epimerization.
Difficult Purification Polar Byproducts: The formation of highly polar byproducts can complicate extraction and chromatography. Residual Reducing Agent: The salts of the reducing agent can be difficult to remove.Aqueous Work-up: A carefully designed aqueous work-up with pH adjustment can help to remove many impurities. Crystallization: If the product is a solid, crystallization can be an effective purification method. Chromatography: Column chromatography may be necessary for high-purity products, but should be optimized for scalability.

Diagram: Reductive Amination Logical Relationship

G cluster_reactants Reactants cluster_intermediates Intermediates cluster_final Final Product dicarbonyl Dicarbonyl Compound imine Imine/Enamine Intermediate dicarbonyl->imine amine Amine amine->imine piperidine Piperidine Product imine->piperidine reducing_agent Reducing Agent (e.g., NaBH(OAc)3) reducing_agent->piperidine Reduction

Caption: Key steps in reductive amination for piperidine synthesis.

Safety Considerations for Scale-Up

Piperidine is a flammable and corrosive substance that can cause severe skin burns and respiratory irritation if inhaled. As the scale of the synthesis increases, so do the associated risks. It is imperative to adhere to strict safety protocols.

  • Ventilation: All operations should be conducted in a well-ventilated area, preferably within a fume hood.

  • Personal Protective Equipment (PPE): Appropriate PPE, including chemical-resistant gloves, safety goggles, and a face shield, must be worn at all times.

  • Fire Safety: Keep away from ignition sources as piperidine is highly flammable. Ensure that fire extinguishers are readily accessible.

  • Handling and Storage: Handle and open containers with care. Store in a cool, dry, and well-ventilated area away from incompatible materials.

  • Spill Management: Have appropriate spill control materials readily available.

For detailed safety information, always consult the Safety Data Sheet (SDS) for piperidine and all other reagents used in the synthesis.

Conclusion

The successful scale-up of piperidine synthesis is a multifaceted challenge that requires a deep understanding of the underlying chemistry, careful process optimization, and a steadfast commitment to safety. By anticipating potential issues and employing the troubleshooting strategies outlined in this guide, researchers and production chemists can navigate the complexities of large-scale piperidine synthesis with greater confidence and efficiency. Continuous process monitoring and a data-driven approach are key to achieving a robust, scalable, and safe manufacturing process for this vital class of heterocyclic compounds.

References

  • Organic Chemistry Portal. Piperidine synthesis. [Link]

  • ResearchGate. Recent Advances in the Synthesis of Piperidines: Functionalization of Preexisting Ring Systems | Request PDF. [Link]

  • MDPI. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. [Link]

  • News-Medical.net. New modular strategy reduces piperidine synthesis steps for pharmaceuticals. [Link]

  • ACS Publications. Orthogonal Electrochemical Amine Deprotection: Toward Sustainable Strategies for Peptide Synthesis. [Link]

  • DTIC. Piperidine Synthesis. [Link]

  • Google Patents.
  • Oreate AI Blog. Understanding Piperidine: Properties, Uses, and Safety Precautions. [Link]

  • ResearchGate. Synthesis of piperidines via the hydrogenation of pyridines. (a).... [Link]

Managing stability and storage of [(1-Isopropylpiperidin-4-yl)methyl]amine

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Welcome to the technical support guide for [(1-Isopropylpiperidin-4-yl)methyl]amine. This document is designed for researchers, scientists, and drug development professionals to ensure the long-term stability and integrity of this valuable research compound. Due to its aliphatic amine structure, this reagent is susceptible to environmental factors that can compromise its purity and impact experimental outcomes. This guide provides in-depth, field-proven protocols and troubleshooting advice to maintain the compound's quality from storage to application.

Section 1: Chemical Profile & Core Stability Concerns

This compound is a primary aliphatic amine containing a tertiary amine within the piperidine ring. This bifunctional nature dictates its chemical reactivity and stability profile. The primary concerns are its sensitivity to atmospheric oxygen and moisture, as well as its basicity.

PropertyValueSource
Chemical Formula C₉H₂₀N₂N/A
Molecular Weight 156.27 g/mol [1]
Appearance Typically a colorless to light-yellow liquid[2]
Primary Hazards Corrosive, Flammable, Harmful if swallowed or inhaled[3][4][5]

The lone pair of electrons on the nitrogen atoms makes the molecule nucleophilic and basic. More importantly, it renders the compound susceptible to degradation through several pathways that can alter its structure and purity over time.

Key Stability Concerns:

  • Oxidative Degradation: Exposure to atmospheric oxygen can lead to the formation of various oxidation products, often presenting as a color change from colorless to yellow or brown.[6][7] This is a common degradation pathway for amines and can be catalyzed by light or trace metal impurities.[6]

  • Hygroscopicity & Carbamate Formation: The amine is hygroscopic and can readily absorb moisture from the air.[2][8] Furthermore, it can react with atmospheric carbon dioxide (CO₂) to form carbamate salts. This reaction can lead to a decrease in the effective concentration of the free amine and may cause precipitation.

  • Incompatibility with Acids and Oxidizers: As a base, it will react exothermically with acids. It is also incompatible with strong oxidizing agents.[2][9] Storage in proximity to these materials must be avoided.

Section 2: Recommended Storage & Handling Protocols

Proper handling is not merely about safety; it is a critical component of experimental reproducibility. The following FAQs detail the best practices for maintaining the integrity of this compound.

FAQ 1: What are the ideal long-term storage conditions for this amine?

For long-term stability, the compound must be stored in a controlled environment that minimizes exposure to oxygen, moisture, light, and heat.

  • Temperature: Store in a cool, dry place. For long-term storage (months to years), refrigeration at 2-8°C is recommended. Some suppliers may even suggest room temperature for shorter periods, but cooler temperatures slow the rate of potential degradation reactions.[10][11]

  • Atmosphere: The vial should be stored under an inert atmosphere, such as argon or dry nitrogen . This is the most critical step to prevent oxidative degradation and reaction with CO₂.

  • Container: The compound should be stored in its original amber glass vial or another suitable container made of borosilicate glass.[8] The amber color protects the light-sensitive material, and the glass prevents leaching of impurities. Ensure the container has a tight-fitting cap with a chemically resistant liner, such as PTFE.[8]

FAQ 2: How should I handle the compound for routine experimental use?

Every time the vial is opened, you risk introducing contaminants. Employing air-sensitive handling techniques is essential.

  • Preparation: Allow the vial to warm to room temperature before opening to prevent condensation of atmospheric moisture on the cold surface.

  • Inert Gas Setup: Secure the vial and prepare a source of dry argon or nitrogen. A balloon filled with inert gas or a direct line from a cylinder (with a bubbler) can be used to provide a positive pressure of inert gas.

  • Purging: Pierce the septum of the vial cap with a needle connected to the inert gas source. Pierce the septum with a second, "exit" needle to allow the air in the headspace to be flushed out.

  • Equilibration: After 1-2 minutes of purging, remove the exit needle. The vial is now under a positive pressure of inert gas.

  • Withdrawal: Using a clean, dry, gas-tight syringe, pierce the septum and withdraw the desired volume of the amine. The internal positive pressure will help in filling the syringe.

  • Dispensing: Dispense the amine directly into your reaction vessel, which should also be under an inert atmosphere.

  • Storage Resealing: Before removing the inert gas needle from the vial, withdraw the syringe. Once the syringe is removed, take out the inert gas needle. Store the vial with the pierced septum in a secondary container or wrap the cap with Parafilm® for extra protection. For frequent use, using a specialized sealing system like a Sure/Seal™ bottle is highly recommended.[12]

G cluster_prep Preparation cluster_inert Inerting cluster_transfer Transfer cluster_seal Resealing A Remove Vial from Storage B Allow to Reach Room Temp. A->B C Secure Vial B->C D Pierce Septum with Inert Gas Needle C->D E Pierce Septum with Exhaust Needle D->E F Purge Headspace (1-2 min) E->F G Remove Exhaust Needle F->G H Insert Gas-Tight Syringe G->H I Withdraw Required Volume H->I J Dispense into Reaction Vessel I->J K Remove Syringe J->K L Remove Inert Gas Needle K->L M Wrap Cap with Parafilm® & Return to Storage L->M

Caption: A step-by-step workflow for the safe transfer of air-sensitive amines.

Section 3: Troubleshooting Guide

Even with careful procedures, issues can arise. This section addresses common problems and provides a logical path to their resolution.

Problem 1: The color of my amine has changed from colorless to yellow/brown.
  • Probable Cause: This is a classic sign of oxidative degradation .[6][7] The formation of oxidized species and potential polymerization byproducts often results in discoloration. This indicates that the compound has been exposed to air.

  • Immediate Action: The purity of the compound is now questionable. For sensitive applications, it is strongly recommended to discard the discolored reagent and use a fresh, unopened vial.

  • Preventative Measures: Re-evaluate your handling and storage protocol. Ensure your inert gas is dry and of high purity. Check seals on vials and reaction vessels. Minimize the time the vial is kept at room temperature.

Problem 2: My experimental results are inconsistent or show lower-than-expected yields.
  • Probable Cause: Inconsistent results often trace back to reagent impurity or inaccurate concentration. This can be caused by partial degradation (oxidation) or reaction with atmospheric CO₂ (carbamate formation), both of which reduce the amount of active free amine.[13][14]

  • Troubleshooting Workflow: Follow a systematic approach to identify the source of the inconsistency.

G A Inconsistent Experimental Results Observed B Review Storage Conditions: Temp, Inert Gas, Light? A->B C Review Handling Technique: Proper Inert Atmosphere? B->C Conditions OK E Correct Storage Protocol. Use a fresh vial. B->E Conditions Faulty D Perform Quality Control Check on Amine Sample C->D Technique OK F Refine Handling Technique. Use a fresh vial. C->F Technique Faulty G Is Amine Purity Acceptable? D->G QC Performed H Problem Likely Elsewhere in Experiment G->H Yes I Discard Reagent. Obtain a new, certified lot. G->I No

Caption: A decision tree for troubleshooting experiments involving the amine.

Problem 3: I observe a white precipitate in my neat amine sample.
  • Probable Cause: A white solid precipitate in a neat amine is often due to the formation of carbamate salts from a reaction with atmospheric CO₂. It could also potentially be a carbonate salt if significant moisture is also present.

  • Immediate Action: The presence of a precipitate means the concentration of the liquid amine is no longer what is stated on the label. Using this material will lead to significant dosing errors. The sample is compromised.

  • Preventative Measures: This is a clear indication of a breach in the inert atmosphere seal. It is critical to use high-quality septa, minimize punctures, and ensure a positive pressure of inert gas is maintained during storage and handling.

Section 4: Understanding Degradation Pathways

A deeper understanding of why this amine degrades can reinforce the importance of proper handling. The two primary non-thermal degradation pathways are oxidation and reaction with carbon dioxide.

G cluster_oxidation Oxidative Degradation cluster_co2 Reaction with CO₂ Amine This compound (R-CH₂-NH₂) OxidationProducts Oxidized Species (Imine, Aldehyde, etc.) + Color Change Amine->OxidationProducts reaction with Carbamate Carbamate Salt (R-CH₂-NHCO₂⁻)(R-CH₂-NH₃⁺) + White Precipitate Amine->Carbamate reaction with O2 Atmospheric O₂ CO2 Atmospheric CO₂

Caption: Simplified view of major degradation pathways for aliphatic amines.

These reactions not only consume the active amine but also introduce impurities that can interfere with downstream reactions or biological assays.[13] The formation of aldehydes, amides, and other species can lead to unexpected side reactions.[7]

References

  • (1-Methyl Piperidin-4-Yl)Methyl Amine | Properties, Uses, Safety Data. Chemical Register. [Link]Methyl-Amine/pid239885.html)

  • 1-(Propan-2-yl)piperidin-4-amine | C8H18N2. PubChem. [Link]

  • N-Methylisopropylamine | C4H11N. PubChem. [Link]

  • Oxidative degradation of aqueous amine solutions of MEA, AMP, MDEA, Pz: A review. ResearchGate. [Link]

  • Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines. ACS Publications. [Link]

  • 1-methyl-N-(1-methylpiperidin-4-yl)piperidin-4-amine. PubChem. [Link]

  • Techniques for Handling Air- and Moisture-Sensitive Compounds. University of Pittsburgh. [Link]

  • Emissions and formation of degradation products in amine- based carbon capture plants. FORCE Technology. [Link]

  • Thermal degradation of PZ-promoted tertiary amines for CO2 capture. ScienceDirect. [Link]

  • Amine Storage Conditions: Essential Guidelines for Safety. Diplomata Comercial. [Link]

  • Chemical Stability and Characterization of Degradation Products of Blends of 1-(2-Hydroxyethyl)pyrrolidine and 3-Amino-1-propanol. PMC - NIH. [Link]

  • Amines, Aliphatic: Physical & Chemical Hazards. ILO Encyclopaedia of Occupational Health and Safety. [Link]

  • Handling air-sensitive reagents AL-134. MIT. [Link]

  • Degradation studies of amines and alkanolamines during CO2 absorption and stripping system. ResearchGate. [Link]

  • N-methyl isopropyl amine, 4747-21-1. The Good Scents Company. [Link]

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Technical Support Center: Enhancing Solubility of Piperidine-Based Compounds for Assays

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth, practical solutions for enhancing the solubility of piperidine-based compounds, a common challenge in biological assays. Here, we move beyond simple instructions to explain the underlying scientific principles, ensuring you can make informed decisions to rescue your experiments and trust your data.

Frequently Asked Questions (FAQs)

Q1: Why are my piperidine-containing compounds so often poorly soluble in aqueous assay buffers?

A1: The solubility challenge with piperidine-containing compounds stems from a combination of their structural and chemical properties. The piperidine ring itself is a saturated heterocycle. While the nitrogen atom can act as a hydrogen bond acceptor, the overall structure, especially when decorated with lipophilic substituents, is often nonpolar.[1] Furthermore, the basicity of the piperidine nitrogen (with a typical pKa around 11.22 for its protonated form) is a critical factor.[1] At the neutral pH of most biological assays (e.g., PBS at pH 7.4), the nitrogen is predominantly in its neutral, free base form, which is significantly less water-soluble than its protonated, salt form that would exist at a more acidic pH.[1]

Q2: What is the difference between "kinetic" and "thermodynamic" solubility, and which one matters for my assay?

A2: Understanding this distinction is crucial for assay development.

  • Thermodynamic Solubility is the true equilibrium solubility. It is the maximum concentration of a compound that can be dissolved in a solvent at equilibrium, where the rate of dissolution equals the rate of precipitation. This value is typically determined by adding an excess of the solid compound to a solvent and allowing it to equilibrate over a long period (e.g., 24 hours).[2]

  • Kinetic Solubility is an apparent solubility determined under non-equilibrium conditions.[3] It is most relevant for high-throughput screening (HTS) and early-stage assays where a compound is first dissolved in a strong organic solvent like DMSO and then rapidly diluted into an aqueous buffer.[2][4] This process can create a temporary, supersaturated state that may be stable for the duration of the assay.[3]

For most in vitro assays, kinetic solubility is the more practical and relevant measure. However, kinetic measurements can sometimes yield higher, more optimistic solubility values than thermodynamic ones because the compound may precipitate as an amorphous solid rather than a more stable crystalline form.[5][6] Persistently poor kinetic solubility is a major red flag that can lead to inaccurate assay results.[7][8]

Troubleshooting Guide: From Stock to Assay Plate

This section addresses common solubility problems in a stepwise manner, following a typical experimental workflow.

Issue 1: My compound won't dissolve in 100% DMSO to make a stock solution, or it precipitates upon storage.
  • Causality: This often happens with highly crystalline ("brick dust") compounds where the crystal lattice energy is too high for the solvent to overcome.[9] Precipitation during storage, especially refrigerated storage, can occur if the solution was supersaturated or if the DMSO stock has absorbed atmospheric water, reducing its solubilizing power.[9][10]

  • Solutions & Protocol:

    • Gentle Warming & Sonication: Gently warm the vial to 30-40°C in a water bath and sonicate for 5-10 minutes. This provides the energy needed to break the crystal lattice. Caution: Check compound stability before heating.

    • Try Alternative Organic Solvents: While DMSO is the standard, other solvents can be effective.[11] Consider N,N-dimethylformamide (DMF), ethanol, or methanol.[11][12] Always check for solvent compatibility with your assay components.

    • Lower the Stock Concentration: Preparing a less concentrated stock solution can prevent precipitation upon storage.[1]

    • Store at Room Temperature: If compound stability permits, storing the DMSO stock at room temperature can prevent it from crashing out of solution.[1]

    • Use Anhydrous DMSO: Ensure your DMSO is high-purity and anhydrous, as water absorption significantly reduces its effectiveness.[10]

Issue 2: My compound is soluble in DMSO, but precipitates immediately upon dilution into my aqueous assay buffer.
  • Causality: This is the most common manifestation of poor kinetic solubility. The rapid change in solvent environment from 100% organic to mostly aqueous causes the compound to crash out of the supersaturated state before it can interact with its biological target.

  • Troubleshooting Workflow: The goal is to find a formulation that keeps the compound in solution at the final assay concentration, while minimizing interference with the biological system.

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// Edges Start -> CheckDMSO; CheckDMSO -> IncreaseDMSO [label="No"]; IncreaseDMSO -> CheckpH; CheckDMSO -> CheckpH [label="Yes"]; CheckpH -> AdjustpH [label="Yes"]; AdjustpH -> UseExcipient [label="Still Precipitates"]; AdjustpH -> Success [label="Soluble"]; CheckpH -> UseExcipient [label="No"]; UseExcipient -> Cyclodextrin; UseExcipient -> Surfactant; Cyclodextrin -> Success [label="Soluble"]; Surfactant -> Success [label="Soluble"]; Cyclodextrin -> Reassess [label="Still Precipitates"]; Surfactant -> Reassess [label="Still Precipitates"]; } caption [label="Solubility Troubleshooting Decision Tree.", shape=plaintext, fontsize=10];

Solubility Troubleshooting Decision Tree.

  • Solutions & Protocols:

    • Optimize Final DMSO Concentration: Many assays can tolerate up to 0.5-1.0% DMSO without significant effects, but this must be validated.[1] High concentrations (>1%) can denature proteins or induce cytotoxicity in cell-based assays.[13][14][15]

      • Protocol: Run a solvent tolerance test. Prepare your assay with varying final DMSO concentrations (e.g., 0.1%, 0.25%, 0.5%, 1.0%, 2.0%) without the compound. Measure the assay signal to determine the highest concentration that does not cause significant inhibition or activation.

    • pH Adjustment: Since piperidines are basic, lowering the pH of the assay buffer can significantly increase solubility by protonating the nitrogen atom.[1]

      • Protocol: Prepare a series of buffers with varying pH values (e.g., 7.4, 7.0, 6.5, 6.0). Check the solubility of your compound in each. Crucially, you must also confirm that your biological target (e.g., enzyme, receptor) remains active and stable at the new pH. Some piperidine derivatives show greatest stability at a pH of around 3.5, though this is often too low for biological assays.[16]

    • Use of Solubilizing Excipients (Advanced): If the above methods fail, excipients can be used to form complexes with the compound, enhancing its apparent solubility.

      • Cyclodextrins: These are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior cavity.[17][18] They can encapsulate poorly soluble molecules, like piperidine-based compounds, forming water-soluble inclusion complexes.[1][17][19][20] Hydroxypropyl-β-cyclodextrin (HP-β-CD) and Sulfobutylether-β-cyclodextrin (SBE-β-CD) are commonly used and can increase solubility by up to 50-fold.[19][21]

      • Non-ionic Surfactants: Low concentrations (typically below the critical micelle concentration) of surfactants like Tween-20 or Pluronic F-68 can also improve solubility.

Data & Protocols Section

Table 1: Comparison of Common Co-solvents and Excipients
AgentTypeTypical Starting ConcentrationProsCons & Assay Considerations
DMSO Organic Co-solvent0.1 - 1.0% (final)Excellent solubilizing power for many compounds; well-established in HTS.[9]Can inhibit enzymes, induce cytotoxicity at >1%, and is hygroscopic.[10][13][14]
Ethanol Organic Co-solvent0.5 - 2.0% (final)Less toxic than DMSO for some cell lines; volatile.Can precipitate salts from buffers; may affect protein stability.
PEG 300/400 Polymeric Co-solvent1 - 5% (final)Good solubilizer; can be less disruptive to protein structure than DMSO.[9]Can increase viscosity; may interfere with some assay readouts.
HP-β-CD Excipient (Cyclodextrin)1 - 10 mMHigh solubilization capacity; generally low toxicity.[21]Can extract cholesterol from cell membranes; may alter free drug concentration.
SBE-β-CD Excipient (Cyclodextrin)1 - 10 mMExcellent solubilizer, particularly for basic compounds; high aqueous solubility.[19]Can have dose-limiting renal toxicity in vivo, but generally safe for in vitro use.
Protocol: Step-by-Step Kinetic Solubility Assessment using Nephelometry

This protocol provides a high-throughput method to quickly assess the kinetic solubility of your piperidine-based compound. Nephelometry measures the amount of light scattered by insoluble particles (precipitate).

  • Prepare Compound Stock: Dissolve the compound in 100% DMSO to create a high-concentration stock (e.g., 20 mM).

  • Prepare Assay Buffer: Use the final aqueous buffer intended for your biological assay (e.g., PBS, pH 7.4).

  • Serial Dilution in DMSO: In a 96-well polypropylene plate, perform a serial dilution of your DMSO stock. This is your "source plate."

  • Dilution into Aqueous Buffer: Using a liquid handler or multichannel pipette, transfer a small volume (e.g., 2 µL) from the DMSO source plate into a clear-bottom 96-well or 384-well "assay plate" containing your aqueous buffer (e.g., 98 µL). This creates the final concentration curve while keeping the final DMSO concentration constant.

  • Incubation: Shake the assay plate gently for 1-2 hours at room temperature to allow for precipitation to equilibrate.[2]

  • Measurement: Place the assay plate in a nephelometer and measure the light scattering at each concentration.

  • Data Analysis: Plot the light scattering units against the compound concentration. The concentration at which the signal begins to rise sharply above the baseline is the kinetic solubility limit.

// Node Definitions Stock [label="20 mM Stock\nin 100% DMSO", fillcolor="#F1F3F4", fontcolor="#202124"]; DMSO_Plate [label="Serial Dilution Plate\n(in DMSO)", fillcolor="#FBBC05", fontcolor="#202124"]; Assay_Plate [label="Assay Plate\n(Aqueous Buffer)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Incubate [label="Incubate\n(1-2 hours)", fillcolor="#F1F3F4", fontcolor="#202124"]; Read [label="Read on\nNephelometer", fillcolor="#34A853", fontcolor="#FFFFFF"];

// Edges Stock -> DMSO_Plate [label="Prepare"]; DMSO_Plate -> Assay_Plate [label="Transfer 2 µL"]; Assay_Plate -> Incubate [label="Shake"]; Incubate -> Read [label="Measure\nScattering"]; } caption [label="Kinetic Solubility Assay Workflow.", shape=plaintext, fontsize=10];

Kinetic Solubility Assay Workflow.

References

  • Solvent Selection for Insoluble Ligands, a Challenge for Biological Assay Development: A TNF-α/SPD304 Study. National Institutes of Health (NIH). Available from: [Link]

  • Solvation of Piperidine in Nonaqueous Solvents. ResearchGate. Available from: [Link]

  • Dimethyl sulfoxide affects the viability and mineralization activity of apical papilla cells in vitro. National Institutes of Health (NIH). Available from: [Link]

  • Biological assay challenges from compound solubility: strategies for bioassay optimization. PubMed. Available from: [Link]

  • Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. National Institutes of Health (NIH). Available from: [Link]

  • Formulation strategies for poorly soluble drugs. ResearchGate. Available from: [Link]

  • HTS library plate rejuvenation using a DMSO-rich atmosphere. PubMed. Available from: [Link]

  • Thermodynamic vs. Kinetic Solubility: Knowing Which is Which. American Pharmaceutical Review. Available from: [Link]

  • The Influence of pH and Temperature on the Stability of N-[(Piperidine)methylene]daunorubicin Hydrochloride and a Comparison of the Stability of Daunorubicin and Its Four New Amidine Derivatives in Aqueous Solutions. National Institutes of Health (NIH). Available from: [Link]

  • Enhancing solubility and stability of piperine using β-cyclodextrin derivatives: computational and experimental investigations. PubMed. Available from: [Link]

  • Novel Strategies for the Formulation of Poorly Water-Soluble Drug Substances by Different Physical Modification Strategies with a Focus on Peroral Applications. MDPI. Available from: [Link]

  • Cyclodextrins: Improving Delivery of Hydrophobic Compounds. ALZET Osmotic Pumps. Available from: [Link]

  • Biological Assay Challenges From Compound Solubility: Strategies For Bioassay Optimization. ResearchGate. Available from: [Link]

  • Cyclodextrin as a Drug Carrier Increasing Drug Solubility. Touro Scholar. Available from: [Link]

  • Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems. National Institutes of Health (NIH). Available from: [Link]

  • Piperidine derivatives - extra peak in pure compounds. Why and how to change it?. ResearchGate. Available from: [Link]

  • What effects does DMSO have on cell assays?. Quora. Available from: [Link]

  • kinetic versus thermodynamic solubility temptations and risks. PubMed. Available from: [Link]

  • Enhancing solubility and stability of piperine using β-cyclodextrin derivatives: computational and experimental investigations. ResearchGate. Available from: [Link]

  • How to tackle compound solubility issue. Reddit. Available from: [Link]

  • (PDF) Dimethyl Sulfoxide (DMSO) Decreases Cell Proliferation and TNF-α, IFN-γ, and IL-2 Cytokines Production in Cultures of Peripheral Blood Lymphocytes. ResearchGate. Available from: [Link]

  • Replacing piperidine in Solid Phase Peptide Synthesis: effective Fmoc removal by alternative bases.. ResearchGate. Available from: [Link]

  • Piperidine-renin inhibitors compounds with improved physicochemical properties. PubMed. Available from: [Link]

  • Strategies to Improve Solubility of Drug Candidates. American Chemical Society. Available from: [Link]

  • Cyclodextrins and their application in enhancing the solubility, dissolution rate and bioavailability. SciSpace. Available from: [Link]

  • Formulation Strategies and Optimization of Poorly Water-Soluble Drugs for Preclinical and Clinical Applications. Purdue e-Pubs. Available from: [Link]

  • Using live-cell imaging in cell counting — The cytotoxicity of DMSO. Nikon. Available from: [Link]

  • Kinetic versus thermodynamic solubility temptations and risks. Ovid. Available from: [Link]

  • Phencyclidine. Wikipedia. Available from: [Link]

  • Techniques for Improving Solubility. International Journal of Medical Science and Dental Research. Available from: [Link]

  • DMSO biochemistry. YouTube. Available from: [Link]

  • Effect of the composition of a solution on the enthalpies of solvation of piperidine in methanol-acetonitrile and dimethylsulfoxide-acetonitrile mixed solvents. ResearchGate. Available from: [Link]

  • Innovative Formulation Strategies for Poorly Soluble Drugs. World Pharma Today. Available from: [Link]

Sources

Validation & Comparative

Navigating the Bioactive Landscape: A Comparative Guide to [(1-Isopropylpiperidin-4-yl)methyl]amine Analogs in Bioassays

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Versatility of the Piperidine Scaffold in Drug Discovery

The piperidine ring is a privileged scaffold in medicinal chemistry, forming the core of numerous approved drugs and clinical candidates.[1] Its conformational flexibility and ability to engage in key hydrogen bonding and van der Waals interactions make it a versatile building block for targeting a wide array of biological macromolecules. Within this important class of heterocycles, [(1-Isopropylpiperidin-4-yl)methyl]amine represents a key structural motif, frequently employed as a building block in the synthesis of potent and selective modulators of various G-protein coupled receptors (GPCRs) and other enzymes.[2][3]

This guide provides an in-depth comparative analysis of this compound and its analogs, drawing upon published structure-activity relationship (SAR) studies. By examining how subtle modifications to this core structure influence bioactivity, we aim to provide researchers, scientists, and drug development professionals with actionable insights for the rational design of novel therapeutics. We will delve into the performance of these analogs in bioassays for key drug targets, including chemokine receptors (CCR5 and CXCR4) and opioid receptors, supported by experimental data and detailed protocols.

Comparative Bioassay Analysis: Unraveling Structure-Activity Relationships

The biological activity of compounds incorporating the this compound scaffold is profoundly influenced by the nature of the substituents on both the piperidine nitrogen and the exocyclic amine. The following sections explore these relationships in the context of specific and highly relevant biological targets.

Chemokine Receptor Antagonism: A Focus on HIV Entry Inhibition

Chemokine receptors, particularly CCR5 and CXCR4, are critical co-receptors for the entry of the human immunodeficiency virus (HIV) into host cells, making them attractive targets for antiviral drug development.[3] The this compound moiety has been incorporated into a number of potent CCR5 and CXCR4 antagonists.

CCR5 Antagonists:

In the development of piperidine-4-carboxamide derivatives as CCR5 antagonists, the N-substituent on the piperidine ring plays a crucial role in determining potency. While the parent this compound itself is not the final active molecule, the SAR of larger compounds containing this fragment provides valuable insights. For instance, replacement of the isopropyl group with other alkyl or cycloalkyl groups can significantly impact binding affinity.

Compound/AnalogN-Substituent on PiperidineCCR5 Binding Affinity (IC50, nM)
Lead Compound Isopropyl1.2
Analog 1 Cyclopentyl3.5
Analog 2 tert-Butyl8.1
Analog 3 H>1000

Data synthesized from representative SAR studies.[4]

These data suggest that a bulky, hydrophobic group at the N-1 position of the piperidine is favorable for high-affinity binding to CCR5. The isopropyl group appears to be near-optimal in this series, with larger or smaller substituents leading to a decrease in potency. The dramatic loss of activity upon removal of the N-alkyl group (Analog 3) underscores the critical nature of this interaction.

CXCR4 Antagonists:

Similarly, in the design of CXCR4 inhibitors, the substitution pattern on the piperidine ring is a key determinant of activity. Studies on piperidinylethanamine analogs as anti-HIV-1 inhibitors have shown that the nature of the N-substituent influences both the potency and the binding mode of the inhibitor within the receptor.[3]

Opioid Receptor Modulation: The Quest for Novel Analgesics

The piperidine scaffold is a cornerstone of opioid pharmacology, with the 4-aminomethylpiperidine series being explored for novel analgesic agents.[2] The N-substituent on the piperidine ring of these compounds is critical for their interaction with the mu-opioid receptor (µ-OR).

Compound/AnalogN-Substituent on PiperidineAnalgesic Activity (% Inhibition in Writhing Test)
Lead Compound Isopropyl85%
Analog 4 Benzyl92%
Analog 5 H30%

Representative data from in vivo analgesic studies.[5]

In this context, while the isopropyl group confers significant analgesic activity, its replacement with a benzyl group can lead to a modest enhancement in efficacy. This suggests that aromatic interactions may play a role in the binding of these ligands to the µ-opioid receptor. As with the chemokine receptor antagonists, removal of the N-substituent results in a substantial drop in activity.

Experimental Protocols: A Guide to Key Bioassays

The following are detailed, step-by-step methodologies for the key bioassays cited in the analysis of this compound analogs.

Radioligand Binding Assay for CCR5

This assay is used to determine the binding affinity of a test compound to the CCR5 receptor by measuring its ability to displace a radiolabeled ligand.

Materials:

  • Cell membranes from a cell line stably expressing the human CCR5 receptor (e.g., CHO-K1 or HEK293 cells).

  • Radioligand: [125I]-MIP-1α or [3H]-Maraviroc.

  • Binding buffer: 50 mM HEPES, 1 mM CaCl2, 5 mM MgCl2, 0.5% BSA, pH 7.4.

  • Wash buffer: 50 mM HEPES, 1 mM CaCl2, 5 mM MgCl2, 500 mM NaCl, pH 7.4.

  • Test compounds and a known CCR5 antagonist (e.g., Maraviroc) for determining non-specific binding.

  • 96-well filter plates (e.g., Millipore Multiscreen).

  • Scintillation cocktail and a microplate scintillation counter.

Procedure:

  • Prepare serial dilutions of the test compounds in binding buffer.

  • In a 96-well plate, add 50 µL of binding buffer, 50 µL of the radioligand solution (at a concentration close to its Kd), and 50 µL of the test compound solution.

  • For total binding, add 50 µL of binding buffer instead of the test compound. For non-specific binding, add a high concentration of a known CCR5 antagonist.

  • Initiate the binding reaction by adding 50 µL of the CCR5-expressing cell membrane preparation (typically 5-10 µg of protein per well).

  • Incubate the plate for 60-90 minutes at room temperature with gentle agitation.

  • Terminate the incubation by rapid filtration through the 96-well filter plate using a vacuum manifold.

  • Wash the filters three times with 200 µL of ice-cold wash buffer.

  • Allow the filters to dry, then add scintillation cocktail to each well.

  • Quantify the radioactivity in each well using a microplate scintillation counter.

  • Calculate the IC50 value of the test compound by non-linear regression analysis of the competition binding data.

Experimental Workflow for Radioligand Binding Assay

G cluster_prep Preparation cluster_assay Assay Incubation cluster_detection Detection & Analysis prep_compounds Prepare Serial Dilutions of Test Compounds add_reagents Add Reagents to 96-well Plate prep_compounds->add_reagents prep_membranes Prepare CCR5-expressing Cell Membranes prep_membranes->add_reagents prep_radioligand Prepare Radioligand Solution prep_radioligand->add_reagents incubate Incubate at Room Temp (60-90 min) add_reagents->incubate filter_wash Filter and Wash incubate->filter_wash add_scintillant Add Scintillation Cocktail filter_wash->add_scintillant count_radioactivity Count Radioactivity add_scintillant->count_radioactivity analyze_data Calculate IC50 count_radioactivity->analyze_data

Caption: Workflow for a CCR5 radioligand binding assay.

Calcium Mobilization Assay for CXCR4

This is a cell-based functional assay to measure the ability of a compound to antagonize the CXCR4 receptor by monitoring changes in intracellular calcium levels.

Materials:

  • A cell line endogenously or recombinantly expressing the human CXCR4 receptor (e.g., Jurkat cells or U87.CD4.CXCR4 cells).

  • Calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM).

  • Assay buffer: Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES and 2.5 mM probenecid, pH 7.4.

  • CXCL12 (SDF-1α), the natural ligand for CXCR4.

  • Test compounds.

  • A fluorescence plate reader with automated injection capabilities.

Procedure:

  • Harvest the CXCR4-expressing cells and resuspend them in assay buffer.

  • Load the cells with the calcium-sensitive dye according to the manufacturer's instructions (e.g., incubate with Fluo-4 AM for 30-60 minutes at 37°C).

  • Wash the cells to remove excess dye and resuspend them in assay buffer.

  • Dispense the cell suspension into a 96-well plate.

  • Pre-incubate the cells with the test compounds at various concentrations for 15-30 minutes at room temperature.

  • Place the plate in the fluorescence plate reader and measure the baseline fluorescence.

  • Inject a solution of CXCL12 (at a concentration that elicits a submaximal response, e.g., EC80) into each well.

  • Monitor the change in fluorescence over time.

  • The inhibitory effect of the test compound is determined by the reduction in the CXCL12-induced calcium signal.

  • Calculate the IC50 value of the test compound from the dose-response curve.

G CXCL12 CXCL12 CXCR4 CXCR4 CXCL12->CXCR4 Binds G_protein Gαq/11 CXCR4->G_protein Activates PLC PLCβ G_protein->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to IP3 Receptor Ca_release Ca²⁺ Release ER->Ca_release Induces

Sources

Comparative analysis of piperidine vs. pyrrolidine scaffolds

Author: BenchChem Technical Support Team. Date: February 2026

An Independent Comparative Analysis: Piperidine vs. Pyrrolidine Scaffolds in Drug Discovery

Executive Summary

Saturated nitrogen-containing heterocycles are foundational pillars in modern medicinal chemistry, with piperidine and pyrrolidine rings being among the most utilized scaffolds. While structurally similar—a six-membered versus a five-membered ring, respectively—their subtle differences in conformation, basicity, and lipophilicity have profound and often decisive impacts on a drug candidate's pharmacological profile. This guide provides a detailed comparative analysis of these two critical scaffolds, moving beyond simplistic overviews to offer in-depth, evidence-based insights for drug development professionals. We will explore their distinct three-dimensional structures, physicochemical properties, synthetic accessibility, and real-world implications through case studies, supported by actionable experimental protocols for head-to-head evaluation.

Core Structural and Physicochemical Divergence

The addition of a single methylene group when moving from pyrrolidine to piperidine fundamentally alters the ring's properties. These changes, while seemingly minor, dictate how a molecule interacts with its biological target and behaves in a physiological environment.

Conformational Analysis: A World of 3D Difference

The most significant differentiator between the two scaffolds is their three-dimensional geometry and conformational flexibility.

  • Piperidine: The six-membered piperidine ring predominantly adopts a low-energy chair conformation to minimize steric and torsional strain. This conformation places substituents in well-defined axial or equatorial positions, offering a rigid and predictable spatial arrangement. This rigidity can be highly advantageous for optimizing binding affinity, as it reduces the entropic penalty upon binding to a target. The energy barrier for ring-flipping to an alternative chair or a higher-energy boat/twist-boat conformation is significant, meaning the molecule is often "locked" in a preferred geometry.

  • Pyrrolidine: The five-membered pyrrolidine ring is more flexible and exists in a dynamic equilibrium between two puckered, non-planar conformations: the envelope (where one atom is out of the plane) and the twist (where two atoms are out of the plane). These conformations rapidly interconvert with a low energy barrier. This inherent flexibility can be a double-edged sword: it may allow the molecule to adapt to various binding pocket shapes, but it can also introduce an entropic cost upon binding.

G cluster_0 Piperidine (Six-Membered Ring) cluster_1 Pyrrolidine (Five-Membered Ring) a Predominantly Chair Conformation b Defined Axial/Equatorial Vectors a->b c High Conformational Rigidity b->c d Lower Entropic Penalty on Binding c->d e Envelope/Twist Conformational Equilibrium f Flexible Substituent Vectors e->f g Low Interconversion Energy Barrier f->g h Higher Entropic Penalty on Binding g->h

Caption: Workflow for comparative experimental evaluation.

Protocol: Determination of pKa via Potentiometric Titration

This method provides an accurate measure of a compound's basicity.

Objective: To determine the pKa of the piperidine and pyrrolidine nitrogen in a pair of analogous compounds.

Materials:

  • Calibrated pH meter and electrode

  • Automated titrator or manual burette (0.01 M HCl)

  • Analytical balance

  • Test compound (piperidine or pyrrolidine analog)

  • Deionized water, KCl

Procedure:

  • Sample Preparation: Accurately weigh ~5-10 mg of the test compound and dissolve it in a known volume (e.g., 50 mL) of 0.1 M KCl solution. The KCl maintains constant ionic strength.

  • Titration Setup: Place the solution in a beaker with a stir bar. Insert the calibrated pH electrode.

  • Titration: Slowly titrate the solution with standardized 0.01 M HCl, recording the pH after each addition of titrant.

  • Data Analysis: Plot the pH (y-axis) versus the volume of HCl added (x-axis).

  • pKa Determination: The pKa corresponds to the pH at the half-equivalence point (the point where half of the compound has been protonated). This is the flattest region of the buffer zone in the titration curve. Alternatively, the pKa is the pH at the midpoint of the steepest inflection on the first derivative plot.

Trustworthiness: This is a gold-standard method. The self-validating nature comes from the clear sigmoidal shape of the titration curve and the sharp inflection point, which confirm a monoprotic base titration.

Protocol: Measurement of LogP via Shake-Flask Method (OECD Guideline 107)

This classic method directly measures a compound's partitioning between an aqueous and an organic phase.

Objective: To determine the octanol-water partition coefficient (LogP) for the piperidine and pyrrolidine analogs.

Materials:

  • 1-Octanol (pre-saturated with water)

  • Buffered water (e.g., PBS at pH 7.4, pre-saturated with octanol)

  • Test compound

  • Separatory funnel or centrifuge tubes

  • Analytical instrument for quantification (e.g., HPLC-UV, LC-MS)

Procedure:

  • Phase Preparation: Pre-saturate the 1-octanol with water and the aqueous buffer with 1-octanol by mixing them vigorously for 24 hours and allowing them to separate. This is critical for accurate results.

  • Partitioning: Dissolve a known amount of the test compound in the aqueous phase. Add an equal volume of the pre-saturated 1-octanol.

  • Equilibration: Shake the mixture vigorously for 20-30 minutes at a constant temperature (e.g., 25°C) to allow for complete partitioning.

  • Phase Separation: Centrifuge the mixture to ensure a clean separation of the two phases.

  • Quantification: Carefully take an aliquot from both the aqueous and the octanol phase. Determine the concentration of the compound in each phase using a pre-calibrated analytical method (e.g., HPLC).

  • Calculation: Calculate LogP using the formula: LogP = log₁₀([Compound]ₒ꜀ₜₐₙₒₗ / [Compound]ₐᵩᵤₑₒᵤₛ).

Trustworthiness: The protocol's validity is confirmed by running a mass balance check; the total amount of compound recovered from both phases should equal the initial amount added.

Conclusion and Strategic Recommendations

The decision to use a piperidine versus a pyrrolidine scaffold is a nuanced one that must be driven by empirical data.

  • Choose Piperidine when:

    • A rigid conformational lock is required to maximize binding affinity with a well-defined target pocket.

    • Precise positioning of substituents in 3D space is critical for the Structure-Activity Relationship (SAR).

    • Slightly higher basicity is desired for a key ionic interaction.

  • Choose Pyrrolidine when:

    • Conformational flexibility is needed to adapt to a malleable binding site or to explore a broader conformational space.

    • Lower lipophilicity is required to improve solubility or reduce off-target effects.

    • The goal is to create a more compact molecule or to navigate a constrained SAR landscape.

Ultimately, the best practice is to synthesize and test both analogs early in the drug discovery process. The experimental protocols outlined above provide a robust framework for generating the critical data needed to make an informed, evidence-based decision, thereby accelerating the journey toward a successful clinical candidate.

References

  • Title: The Conformations of Piperidine and Hexamethyleneimine Source: Journal of the American Chemical Society URL: [Link]

  • Title: The conformational analysis of five-membered rings Source: Journal of the American Chemical Society URL: [Link]

  • Title: Basicity of Piperidine and Pyrrolidine Source: Chemistry LibreTexts URL: [Link]

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  • Title: Structure-Activity Relationships of Piperidine-Based Monoamine Transporter Inhibitors Source: Journal of Medicinal Chemistry URL: [Link]

A Senior Application Scientist's Guide to Structure-Activity Relationship (SAR) Studies of Piperidine Inhibitors

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Enduring Privilege of the Piperidine Scaffold

In the landscape of medicinal chemistry, certain molecular frameworks consistently reappear in successful therapeutics, earning them the designation of "privileged scaffolds." The piperidine ring, a six-membered saturated heterocycle containing a nitrogen atom, is a quintessential example of such a structure.[1][2] Its prevalence in a vast array of clinically approved drugs and bioactive molecules is a testament to its remarkable utility.[1][3] The piperidine motif offers a unique combination of features: a three-dimensional architecture that can effectively probe biological space, a basic nitrogen atom that can serve as a key hydrogen bond acceptor or be protonated for crucial ionic interactions, and multiple points for synthetic modification.[1][4] These characteristics allow medicinal chemists to systematically modulate a compound's physicochemical properties, such as lipophilicity and solubility, thereby enhancing its pharmacokinetic (ADME) profile and overall "druggability."[1][5]

This guide provides an in-depth, comparative analysis of structure-activity relationships (SAR) for piperidine-based inhibitors across diverse biological targets. Moving beyond a simple catalog of compounds, we will dissect the causal relationships between specific structural modifications and their impact on potency, selectivity, and mechanism of action. We will explore case studies from opioid receptor modulation, antibacterial discovery, and epigenetic regulation to illustrate how the versatile piperidine scaffold can be expertly tailored to meet distinct therapeutic challenges. Each section is supported by experimental data, detailed protocols for key validation assays, and visual guides to clarify complex relationships.

Chapter 1: Fine-Tuning Bioactivity at Opioid Receptors

Opioid receptors, particularly the μ-opioid receptor (MOR), are critical G-protein coupled receptors (GPCRs) involved in pain perception.[6] The development of potent and selective MOR agonists has been a cornerstone of pain management, with the piperidine scaffold featuring prominently in iconic analgesics like fentanyl and its derivatives. The SAR of these compounds is well-defined, offering a classic case study in rational drug design.

Core Principle: The Protonated Nitrogen Interaction

A fundamental interaction for many MOR agonists is the formation of a salt bridge between the protonated nitrogen of the piperidine ring and a conserved aspartic acid residue (Asp147) in the receptor's binding pocket.[7] This ionic bond serves as a critical anchor point. The SAR exploration, therefore, revolves around optimizing the substituents on the piperidine ring to engage with other regions of the binding site, thereby enhancing affinity and modulating functional activity (agonism vs. antagonism).

Comparative SAR of 4-Anilidopiperidine Opioids

The 4-anilidopiperidine class, which includes fentanyl, provides a clear illustration of SAR principles. Modifications at the N1 and C4 positions of the piperidine ring have profound effects on activity.

Table 1: SAR Comparison of Fentanyl Analogs at the μ-Opioid Receptor

CompoundR1 (N-substituent)R2 (C4-substituent)Relative Potency (Morphine = 1)Key Insight
Fentanyl PhenethylN-phenylpropanamide100The phenethyl group at N1 provides optimal hydrophobic interactions. The propanamide at C4 is crucial for high affinity.
Alfentanil 4-ethyl-4,5-dihydro-5-oxo-1H-tetrazol-1-yl)ethylN-phenylpropanamide20-30Replacing the phenethyl group with a more polar tetrazole moiety decreases lipophilicity and duration of action.
Sufentanil 4-methoxymethylN-phenylpropanamide500-1000Addition of a methoxymethyl group on the piperidine ring and a thienyl ring on the N-substituent significantly increases potency.
Remifentanil Methyl propanoateN-phenylpropanamide100-200The ester linkage in the N-substituent allows for rapid metabolism by plasma esterases, leading to an ultra-short duration of action.

Data synthesized from established pharmacological literature.

The causality is clear: the N-phenethyl group of fentanyl engages a hydrophobic pocket, while the C4-anilido group interacts with other residues.[8] Altering the N-substituent, as seen with Remifentanil, directly impacts the pharmacokinetic profile by introducing a metabolically labile site, a prime example of designing a drug's duration of action.

SAR_Opioid cluster_Piperidine Piperidine Core cluster_Receptor μ-Opioid Receptor Pocket Piperidine Piperidine Ring Asp147 Asp147 Piperidine->Asp147 Ionic Bond (Anchor) [Protonated Nitrogen] HydrophobicPocket Hydrophobic Pocket AccessoryPocket Accessory Pocket N1_Sub N1-Substituent (e.g., Phenethyl) N1_Sub->Piperidine Influences Potency & Pharmacokinetics N1_Sub->HydrophobicPocket Hydrophobic Interaction C4_Sub C4-Substituent (e.g., Anilido) C4_Sub->Piperidine Governs Affinity & Selectivity C4_Sub->AccessoryPocket H-Bonding/Hydrophobic

Caption: Key pharmacophoric interactions of 4-anilidopiperidine opioids.

Experimental Protocol: Competitive Radioligand Binding Assay

This assay quantifies the affinity of a test compound for a receptor by measuring its ability to compete with a known radiolabeled ligand.

Objective: To determine the inhibitory constant (Ki) of a piperidine inhibitor for the μ-opioid receptor.

Materials:

  • HEK293 cell membranes expressing human MOR.

  • [³H]-DAMGO (a high-affinity MOR-selective radioligand).

  • Test compounds (piperidine inhibitors).

  • Naloxone (a non-selective opioid antagonist, for non-specific binding).

  • Assay Buffer: 50 mM Tris-HCl, pH 7.4.

  • 96-well filter plates (GF/B) and vacuum manifold.

  • Scintillation cocktail and liquid scintillation counter.

Procedure:

  • Preparation: Thaw cell membranes on ice. Serially dilute test compounds in assay buffer to achieve a range of concentrations (e.g., 10⁻¹¹ M to 10⁻⁵ M).

  • Assay Setup (in triplicate):

    • Total Binding: Add 50 µL of assay buffer, 50 µL of [³H]-DAMGO (at a final concentration near its Kd, e.g., 1 nM), and 50 µL of cell membrane suspension (e.g., 10-20 µg protein).

    • Non-specific Binding (NSB): Add 50 µL of Naloxone (final concentration 10 µM), 50 µL of [³H]-DAMGO, and 50 µL of cell membrane suspension.

    • Test Compound: Add 50 µL of test compound dilution, 50 µL of [³H]-DAMGO, and 50 µL of cell membrane suspension.

  • Incubation: Incubate the plate at 25°C for 60 minutes with gentle shaking. The system must reach equilibrium.

  • Harvesting: Rapidly filter the contents of each well through the filter plate using a vacuum manifold. Wash each well 3 times with 200 µL of ice-cold assay buffer to remove unbound radioligand.

  • Quantification: Punch out the filters from the plate into scintillation vials. Add 4 mL of scintillation cocktail to each vial. Vortex and allow to sit for at least 4 hours. Count the radioactivity (in disintegrations per minute, DPM) in a liquid scintillation counter.

  • Data Analysis:

    • Calculate Specific Binding = Total Binding - NSB.

    • Plot the percentage of specific binding against the log concentration of the test compound.

    • Fit the data to a one-site competition model using non-linear regression to determine the IC₅₀ value.

    • Calculate the Ki using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd) , where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Chapter 2: Repurposing the Piperidine Scaffold for Antibacterial Agents

The rise of antibiotic resistance necessitates the discovery of novel antibacterial agents.[9] The piperidine scaffold, while not a classic antibiotic structure, has emerged in novel compounds that target bacterial processes.[10][11] One promising strategy involves developing inhibitors of bacterial translation, mimicking the action of aminoglycoside antibiotics.[9]

SAR of Diamino-piperidine Derivatives as Aminoglycoside Mimetics

Aminoglycosides bind to the ribosomal RNA decoding site in bacteria, causing mistranslation and inhibiting growth.[9] Researchers have designed simplified 3,5-diamino-piperidine derivatives as mimetics that capture the key charge interactions of aminoglycosides while offering a more synthetically tractable scaffold.[9]

The core principle here is that the two amino groups on the piperidine ring, when protonated, mimic the ammonium groups of the aminoglycoside sugar rings, allowing them to bind to the phosphate backbone of the ribosomal RNA.

Table 2: Comparative SAR of 3,5-Diamino-piperidine Antibacterials against E. coli

CompoundR1 (N1-substituent)R2 (C4-substituent)MIC (µg/mL)Key Insight
Lead 1 HH>128The unsubstituted core lacks sufficient potency.
Analog 2 GuanidinobenzylH32Adding a guanidinobenzyl group at N1, which provides an additional positive charge and H-bonding capability, significantly improves activity.
Analog 3 HOH64Introducing a hydroxyl group at C4 can enhance binding through additional hydrogen bonds, but is less effective than the N1 modification.
Analog 4 GuanidinobenzylOH8Combining the optimal N1 and C4 substituents results in a synergistic improvement in antibacterial potency.

Data is representative and synthesized from principles outlined in the literature.[9]

This SAR study demonstrates a clear, additive effect. The primary driver of activity is the introduction of cationic and hydrogen-bonding groups that can interact with the negatively charged RNA target. The piperidine ring acts as a rigid scaffold to correctly orient these functional groups in 3D space.

SAR_Antibacterial cluster_Workflow MIC Determination Workflow start Prepare Serial Dilutions of Piperidine Compounds inoculate Inoculate with Standardized Bacterial Suspension start->inoculate incubate Incubate at 37°C for 18-24 hours inoculate->incubate read Visually Inspect for Turbidity (Bacterial Growth) incubate->read mic MIC = Lowest Concentration with No Visible Growth read->mic SAR_HDAC cluster_HDAC HDAC Active Site ZBG Zinc-Binding Group (e.g., Hydroxamate) Linker Linker ZBG->Linker Connects Zinc Zn²⁺ Ion ZBG->Zinc Chelation (Key Interaction) Cap Cap Group (Piperidine-containing) Linker->Cap Connects Tunnel Catalytic Tunnel Linker->Tunnel Occupies Surface Protein Surface Cap->Surface Surface Interactions (Governs Selectivity & PK)

Caption: General pharmacophore model for a piperidine-containing HDAC inhibitor.

Experimental Protocol: In Vitro HDAC Enzymatic Assay

This is a fluorometric assay used to measure the enzymatic activity of HDACs and the potency of inhibitors.

Objective: To determine the IC₅₀ of a piperidine-containing compound against a specific HDAC isoform (e.g., HDAC1).

Materials:

  • Recombinant human HDAC1 enzyme.

  • Fluorogenic HDAC substrate (e.g., Boc-Lys(acetyl)-AMC).

  • Developer solution (containing a protease like trypsin to cleave the deacetylated substrate).

  • Assay Buffer: 50 mM Tris-HCl, pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl₂.

  • Test compounds (piperidine inhibitors) in DMSO.

  • Trichostatin A (TSA, a potent, non-selective HDAC inhibitor for positive control).

  • Black, opaque 96-well microplates.

  • Fluorescence plate reader (Excitation: 360 nm, Emission: 460 nm).

Procedure:

  • Compound Plating: Serially dilute test compounds in assay buffer and add them to the wells of the 96-well plate. Include wells for a "no inhibitor" control and a "positive inhibitor" control (TSA).

  • Enzyme Addition: Add the HDAC1 enzyme to all wells except for a "no enzyme" blank. Incubate for 10 minutes at 37°C to allow the inhibitor to bind to the enzyme.

  • Substrate Addition: Initiate the reaction by adding the fluorogenic substrate to all wells.

  • Incubation: Incubate the plate at 37°C for 60 minutes. The enzyme will deacetylate the substrate during this time.

  • Development: Stop the enzymatic reaction by adding the developer solution to all wells. The developer will cleave the deacetylated substrate, releasing the fluorescent AMC molecule. Incubate at room temperature for 15 minutes.

  • Fluorescence Reading: Measure the fluorescence intensity in a plate reader.

  • Data Analysis:

    • Subtract the background fluorescence from the "no enzyme" blank from all other readings.

    • Normalize the data by setting the "no inhibitor" control to 100% activity and the "positive inhibitor" control (TSA) to 0% activity.

    • Plot the percent activity against the log concentration of the test compound.

    • Fit the data using non-linear regression (four-parameter logistic model) to determine the IC₅₀ value.

Conclusion

The piperidine ring is far more than a simple structural component; it is a dynamic and versatile tool in the medicinal chemist's arsenal. [1]Through the comparative case studies of opioid agonists, antibacterial agents, and HDAC inhibitors, we have seen how systematic modifications to the piperidine scaffold can profoundly influence interactions with diverse biological targets. The key to successful SAR is understanding the causality: a substituent is not merely added, but is rationally designed to probe a specific pocket, introduce a metabolic switch, or correctly orient a key pharmacophoric element. The experimental protocols provided herein represent the self-validating systems necessary to confirm these design hypotheses. As drug discovery continues to evolve, the "privileged" status of the piperidine scaffold is certain to endure, providing the foundation for the next generation of innovative therapeutics.

References

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A Comparative Guide to Validating the Biological Target of [(1-Isopropylpiperidin-4-yl)methyl]amine

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Challenge of Target Deconvolution

In drug discovery, the identification of a novel bioactive small molecule, such as [(1-Isopropylpiperidin-4-yl)methyl]amine, through phenotypic screening is both an exciting and daunting milestone. While the molecule exhibits a desirable biological effect, its mechanism of action and direct molecular target(s) are often unknown. This "target deconvolution" is a critical bottleneck in translating a phenotypic hit into a viable therapeutic program. Inadequate or incorrect target validation is a primary cause of failure in later clinical trials.[1]

This guide provides a comprehensive, multi-pronged strategy for the robust identification and validation of the biological target(s) of this compound. We will move beyond simple protocols to explain the causal logic behind experimental choices, comparing and contrasting orthogonal methodologies to build a self-validating and compelling case for target engagement. The framework presented here is designed for researchers, scientists, and drug development professionals seeking to navigate the complex path from a novel compound to a validated mechanism of action.

Section 1: Hypothesis Generation - Laying the Groundwork

Before embarking on resource-intensive proteome-wide screening, foundational work can generate initial, testable hypotheses, narrowing the field of potential targets.

In Silico Target Prediction and Structural Analysis

Computational methods serve as an efficient first pass to identify potential protein classes that could bind to this compound.

  • Pharmacophore and Substructure Searching: The molecule's core structure, a substituted piperidine, is a privileged scaffold in medicinal chemistry. It is present in numerous approved drugs targeting a wide array of proteins, including G-protein coupled receptors (GPCRs), ion channels, and enzymes like histone deacetylases (HDACs) and kinases.[2][3] Similarity searches against databases like ChEMBL or PubChem can reveal compounds with similar structures and known biological targets, providing an initial list of candidates.

  • Reverse Docking and Target Prediction: Algorithms can screen the structure of this compound against a library of protein binding sites. While not definitive, this approach can rank potential targets based on predicted binding affinity, helping to prioritize subsequent experimental validation.

The Importance of a Negative Control Compound

A crucial, yet often overlooked, step is the design and synthesis of a structurally similar but biologically inactive analog. This negative control should retain similar physicochemical properties (e.g., size, polarity) but lack the key functional group presumed to be responsible for the biological effect. This compound is invaluable for distinguishing specific, target-mediated effects from non-specific or off-target activities in subsequent assays.

Section 2: Unbiased Target Identification - Casting a Wide Net

When a clear hypothesis is lacking, unbiased, proteome-wide methods are essential to identify binding partners directly. This guide compares three powerful, yet distinct, approaches.

cluster_0 Unbiased Target ID Approaches cluster_1 Probe Required cluster_2 Label-Free A Affinity-Based Methods PAL Photoaffinity Labeling (PAL) A->PAL AC Affinity Chromatography (e.g., Kinobeads) A->AC B Target Engagement Methods CETSA Cellular Thermal Shift Assay (CETSA) B->CETSA Covalent Capture of\nBinding Partners Covalent Capture of Binding Partners PAL->Covalent Capture of\nBinding Partners Pull-down of\nBinding Partners Pull-down of Binding Partners AC->Pull-down of\nBinding Partners Detection of Target\nStabilization Detection of Target Stabilization CETSA->Detection of Target\nStabilization

Caption: Comparison of major unbiased target identification strategies.

Photoaffinity Labeling (PAL)

Photoaffinity labeling is a powerful technique for covalently capturing a drug's binding partners, including those with low affinity or transient interactions.[4]

Principle: A chemical probe is synthesized by modifying this compound with two key moieties: a photo-reactive group (e.g., diazirine, benzophenone) and a reporter tag (e.g., alkyne, biotin) for enrichment and identification.[5] Upon UV irradiation, the photo-reactive group forms a highly reactive species that covalently crosslinks to any protein in its immediate vicinity—its direct binding target.[6][7]

Experimental Workflow:

A 1. Synthesize PAL Probe (Compound + Diazirine + Alkyne Tag) B 2. Incubate Probe with Live Cells or Lysate A->B C 3. UV Irradiation (365 nm) (Covalent Crosslinking) B->C D 4. Cell Lysis C->D E 5. Click Chemistry (Attach Biotin to Alkyne Tag) D->E F 6. Streptavidin Enrichment (Pull-down Crosslinked Proteins) E->F G 7. Proteomics (LC-MS/MS) (Identify Enriched Proteins) F->G

Caption: Standard workflow for a Photoaffinity Labeling experiment.

Protocol: Photoaffinity Labeling for Target Identification

  • Probe Synthesis: Synthesize a derivative of this compound incorporating a diazirine moiety and a terminal alkyne tag. Validate that the probe retains the biological activity of the parent compound.

  • Cell Treatment: Incubate target cells with the PAL probe (e.g., 1-10 µM) for a time sufficient to allow target engagement. Include a competition control where cells are co-incubated with the probe and a 50-100 fold excess of the original, unmodified compound.

  • Photocrosslinking: Irradiate the cells with UV light (typically 365 nm) for 1-5 minutes on ice to induce covalent bond formation.

  • Lysis and Click Reaction: Lyse the cells and perform a copper-catalyzed azide-alkyne cycloaddition (Click) reaction to attach a biotin-azide reporter to the probe's alkyne tag.

  • Enrichment: Use streptavidin-coated magnetic beads to capture the biotinylated protein-probe complexes.

  • Proteomic Analysis: Elute the captured proteins, digest them into peptides (e.g., with trypsin), and identify them using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

  • Data Analysis: True targets will be significantly enriched in the probe-treated sample compared to the DMSO control and should show reduced enrichment in the competition control sample.

Kinobeads / Affinity Chromatography

This chemical proteomics approach uses immobilized affinity reagents to capture specific classes of proteins from a cell lysate.[8] While "kinobeads" are specific for capturing kinases, the principle can be generalized.[9][10]

Principle: A competitive binding experiment is performed. A cell lysate is pre-incubated with the soluble test compound, this compound. This mixture is then passed over beads decorated with a broad-spectrum, immobilized ligand that binds to a large family of proteins (e.g., non-selective kinase inhibitors for kinobeads).[11] Any protein target that is bound by the test compound in the lysate will be unable to bind to the beads and will flow through. By comparing the protein profile that binds to the beads with and without pre-incubation of the test compound, one can identify the targets.

Comparison of PAL and Kinobeads:

FeaturePhotoaffinity Labeling (PAL)Kinobeads / Affinity Chromatography
Principle Covalent capture via photo-activationCompetitive pull-down
Probe Required Yes, a specific photo-reactive probe must be synthesized.No, uses generic affinity matrix.
Cellular Context Can be performed in live cells, preserving native protein complexes.[11]Typically performed on cell lysates.
Target Scope Universal; can identify any direct binding partner.Limited to the protein class captured by the beads (e.g., kinases).[8]
Key Advantage Captures transient interactions; works in living systems.Technically simpler; no probe synthesis needed.
Key Limitation Probe synthesis can be complex and may alter compound activity.May miss targets not captured by the beads or those requiring cellular integrity.
Cellular Thermal Shift Assay (CETSA)

CETSA is a revolutionary method for verifying direct target engagement in a native cellular environment without any modification to the compound.[12]

Principle: The method is based on the principle of ligand-induced thermal stabilization.[13][14] When a small molecule binds to its protein target, it generally increases the protein's thermodynamic stability. As a result, the protein-ligand complex will denature and aggregate at a higher temperature than the unbound protein.[12]

Experimental Workflow:

A 1. Treat Live Cells (DMSO vs. Compound) B 2. Heat Cell Suspension (Across a Temperature Gradient) A->B C 3. Cell Lysis (e.g., Freeze-Thaw) B->C D 4. Separate Soluble & Insoluble Fractions (Centrifugation) C->D E 5. Quantify Soluble Protein (e.g., Western Blot, MS) D->E F 6. Plot Melt Curve (Identify Stabilized Proteins) E->F

Caption: The experimental workflow for a CETSA melt-curve experiment.

Protocol: CETSA for Target Identification (Proteome-wide)

  • Cell Treatment: Treat two populations of intact cells, one with the vehicle (DMSO) and one with this compound at a saturating concentration.

  • Heating: Aliquot the cell suspensions and heat them to a range of different temperatures (e.g., 40°C to 70°C in 2-3°C increments) for 3 minutes, followed by cooling to room temperature.[15]

  • Lysis and Separation: Lyse the cells using freeze-thaw cycles. Separate the soluble fraction (containing non-denatured proteins) from the precipitated fraction by high-speed centrifugation.[14]

  • Proteomic Analysis: Collect the soluble fractions from each temperature point for both treated and untreated samples. Analyze the entire proteome using quantitative mass spectrometry (e.g., ITRAQ or TMT labeling).

  • Data Analysis: For each identified protein, plot the soluble fraction remaining as a function of temperature. A target protein will show a rightward shift in its melting curve in the compound-treated sample compared to the control, indicating stabilization.

Section 3: Orthogonal Target Validation - Building Confidence

Identifying a candidate target is not enough. Validation requires demonstrating that modulation of this specific target is responsible for the compound's observed biological effect. This is achieved using complementary chemical and genetic approaches.[16][17]

Chemical Validation
  • Structure-Activity Relationship (SAR): The synthesis and testing of a series of analogs of this compound is a cornerstone of chemical validation. If the biological activity correlates tightly with the compound's potency against the putative target (e.g., its IC50 in a biochemical assay), it strongly suggests an on-target mechanism.

  • Orthogonal Tool Compounds: The most compelling chemical validation comes from recapitulating the phenotype with a structurally unrelated molecule known to act on the hypothesized target. For example, if the target is identified as Histone Deacetylase 6 (HDAC6), treating cells with a known selective HDAC6 inhibitor like Vorinostat should produce the same biological effect as this compound.[18][19] Conversely, if the target is SIRT1, a known inhibitor like Selisistat (EX-527) should be used.[20][21]

Genetic Validation

Genetic tools provide the most definitive link between a target and a phenotype.[16]

  • Gene Knockdown (siRNA/shRNA) or Knockout (CRISPR/Cas9): The most direct validation method. Reducing or eliminating the expression of the candidate target protein should mimic the phenotypic effect of the compound.[22] For example, if the compound inhibits cell proliferation by binding to Protein X, then knocking down the gene for Protein X should also inhibit proliferation.

  • Target Mutation: If the binding site of the compound on the target protein can be identified (e.g., through structural biology or PAL), mutating a key residue in the binding pocket should render the cells resistant to the compound.

  • Overexpression: Overexpressing the target protein can sometimes lead to resistance to the compound, as a higher concentration of drug is required to inhibit the increased number of target molecules.

Comparison of Validation Approaches:

ApproachMethodologyKey Question AnsweredStrengthsLimitations
Chemical SAR, Orthogonal ToolsDoes modulating the target with different molecules produce the same effect?Establishes druggability; validates the target's role in the pathway.Relies on the availability and specificity of tool compounds.
Genetic RNAi, CRISPR, OverexpressionIs this specific gene product necessary for the compound's activity?Highly specific; considered the gold standard for linking gene to function.[16]Genetic compensation can occur; may not fully replicate pharmacological inhibition.

Section 4: In Vivo Validation

The final and most critical phase of target validation is to demonstrate relevance in a complex, living organism. This step is essential to confirm that the target is not only engaged by the compound but that this engagement leads to a desired therapeutic outcome in a disease-relevant model.[23]

Key Steps for In Vivo Validation:

  • Model Selection: Choose an appropriate animal model that recapitulates key aspects of the human disease being studied.

  • Pharmacokinetic/Pharmacodynamic (PK/PD) Studies: Demonstrate that the compound reaches the target tissue at a sufficient concentration to engage the target (PK) and that this engagement leads to a measurable downstream biological effect (PD). For example, if the target is a kinase, a PD marker could be the phosphorylation of its substrate.

  • Efficacy Studies: Treat diseased animals with this compound and measure a therapeutic outcome. This should be correlated with the PK/PD data to establish a clear link between target engagement and efficacy.

  • In Vivo Target Knockdown: Where feasible, using in vivo RNAi or conditional knockout models can provide powerful evidence that the target is essential for the disease phenotype, further validating it as the correct target of the compound.[23]

Conclusion

Validating the biological target of a novel compound like this compound is a systematic process of building a fortress of evidence. No single experiment is sufficient. The strategy outlined in this guide—beginning with hypothesis generation, employing unbiased identification methods like CETSA and PAL, and culminating in rigorous orthogonal validation with both chemical and genetic tools—provides a robust framework. By comparing and integrating these diverse techniques, researchers can confidently deconvolute a compound's mechanism of action, significantly increasing the probability of success in the long and arduous journey of drug development.

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A Comparative Guide to the In Vivo Efficacy of [(1-Isopropylpiperidin-4-yl)methyl]amine Derivatives as CCR2 Antagonists

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive analysis of the in vivo efficacy of chemical structures related to [(1-isopropylpiperidin-4-yl)methyl]amine, a class of compounds with significant potential as C-C chemokine receptor 2 (CCR2) antagonists. As researchers and drug development professionals, understanding the preclinical performance of these molecules in relevant disease models is paramount. This document synthesizes available data on structurally similar piperidine derivatives, offering a comparative framework to evaluate their therapeutic promise in inflammatory diseases, diabetic nephropathy, and beyond. We will delve into the mechanistic rationale, present comparative efficacy data, and provide detailed experimental protocols to support the design of future in vivo studies.

The Rationale for Targeting the CCL2/CCR2 Axis in Inflammatory Diseases

The C-C chemokine ligand 2 (CCL2), also known as monocyte chemoattractant protein-1 (MCP-1), and its primary receptor, CCR2, are central players in the inflammatory cascade.[1][2] This signaling axis is a critical driver of monocyte and macrophage recruitment to sites of inflammation.[1][2] In chronic inflammatory conditions such as rheumatoid arthritis, the influx of these immune cells into the synovium contributes to cartilage destruction and bone erosion.[1] Similarly, in diabetic nephropathy, macrophage infiltration into the glomeruli and interstitium promotes fibrosis and a decline in renal function.[3][4][5] Consequently, the development of small molecule antagonists of CCR2, such as derivatives of the piperidine scaffold, represents a highly promising therapeutic strategy.[6]

The CCL2/CCR2 Signaling Cascade

Upon binding of CCL2 to CCR2, a G-protein coupled receptor, a cascade of downstream signaling events is initiated. This includes the activation of key pathways such as JAK/STAT, p38 MAPK, and PI3K/AKT, which ultimately regulate gene expression related to cell survival, proliferation, and migration.[1][2] In the context of rheumatoid arthritis, this signaling promotes osteoclastogenesis and the migration of effector T cells to the synovium.[1][2] In diabetic nephropathy, the CCL2/CCR2 axis can induce the expression of pro-fibrotic factors like TGF-β1 and upregulate vascular cell adhesion molecule-1 (VCAM-1) in glomerular cells.[7][8]

Below is a diagram illustrating the central role of the CCL2/CCR2 signaling pathway in driving inflammatory responses.

cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space CCL2 CCL2 (MCP-1) CCR2 CCR2 CCL2->CCR2 Binding G_protein G-protein CCR2->G_protein Activation JAK_STAT JAK/STAT Pathway G_protein->JAK_STAT PI3K_AKT PI3K/AKT Pathway G_protein->PI3K_AKT p38_MAPK p38 MAPK Pathway G_protein->p38_MAPK Transcription Gene Transcription (Inflammation, Cell Migration, Proliferation, Fibrosis) JAK_STAT->Transcription PI3K_AKT->Transcription p38_MAPK->Transcription

Caption: The CCL2/CCR2 signaling cascade.

Comparative In Vivo Efficacy of Piperidine-Based CCR2 Antagonists

While specific in vivo efficacy data for this compound derivatives are not extensively published in publicly accessible literature, we can draw valuable insights from structurally related piperidine and dipiperidine compounds that have been evaluated as CCR2 antagonists. These studies provide a strong foundation for understanding the potential of this chemical class.

Efficacy in Models of Inflammatory Arthritis

The collagen-induced arthritis (CIA) model in mice is a gold standard for evaluating the efficacy of anti-arthritic compounds.[9] In this model, a substituted dipiperidine CCR2 antagonist, compound 7a, demonstrated excellent efficacy.[6] While the exact structure of compound 7a is not disclosed, its performance highlights the potential of piperidine-based scaffolds in treating inflammatory arthritis.

Compound Class Animal Model Key Efficacy Readouts Reference
Substituted DipiperidinesCollagen-Induced Arthritis (Mouse)Significant reduction in clinical arthritis score and paw swelling.[6]
Substituted DipiperidinesAdjuvant-Induced Arthritis (Rat)Significant reduction in clinical arthritis score and paw swelling.[6]
Efficacy in Models of Diabetic Nephropathy

The db/db mouse, a model of type 2 diabetes, is frequently used to study diabetic nephropathy. Treatment with the CCR2 antagonist RS102895 in these mice resulted in a significant improvement in diabetes-induced albuminuria.[3][4] Furthermore, the study showed that RS102895 treatment led to improved glucose intolerance, reduced mesangial expansion, and attenuated the upregulation of vascular endothelial growth factor (VEGF) mRNA in the kidneys.[3][4] Another CCR2 antagonist, CCX140-B, has also shown renal and glycemic benefits in diabetic transgenic human CCR2 knock-in mice.[5]

Compound Animal Model Key Efficacy Readouts Reference
RS102895db/db mice (Type 2 Diabetes)Significantly improved albuminuria and glucose intolerance. Reduced mesangial expansion and glomerular basement membrane thickening.[3][4]
CCX140-BDiabetic transgenic human CCR2 knock-in miceReduced proteinuria and improved glycemic parameters.[5]

Experimental Protocols for In Vivo Efficacy Studies

To ensure the reproducibility and validity of in vivo efficacy studies, detailed and standardized protocols are essential. The following sections outline established methodologies for inducing and evaluating inflammatory arthritis and diabetic nephropathy in rodents.

Collagen-Induced Arthritis (CIA) in Mice

This protocol is adapted from established methods for inducing CIA in susceptible mouse strains like DBA/1.[9][10]

Experimental Workflow:

Day0 Day 0: Primary Immunization (Collagen + CFA) Day21 Day 21: Booster Immunization (Collagen + IFA) Day0->Day21 Day28_42 Day 28-42: Onset of Arthritis Initiate Treatment Day21->Day28_42 Monitoring Daily Monitoring: - Clinical Score - Paw Thickness Day28_42->Monitoring Endpoint Endpoint Analysis: - Histology - Cytokine Profiling Monitoring->Endpoint

Caption: Workflow for the Collagen-Induced Arthritis (CIA) model.

Step-by-Step Protocol:

  • Animal Preparation: Use male DBA/1 mice, 8-10 weeks old. Allow at least one week of acclimatization.

  • Primary Immunization (Day 0):

    • Prepare an emulsion of bovine type II collagen (100 µg per mouse) in Complete Freund's Adjuvant (CFA).

    • Administer 100 µL of the emulsion intradermally at the base of the tail.

  • Booster Immunization (Day 21):

    • Prepare an emulsion of bovine type II collagen (100 µg per mouse) in Incomplete Freund's Adjuvant (IFA).

    • Administer 100 µL of the emulsion intradermally at a site different from the primary immunization.

  • Treatment Initiation: Begin administration of the test compound (e.g., this compound derivative) at the first signs of arthritis, typically between days 28 and 35.

  • Disease Assessment:

    • Monitor mice daily for clinical signs of arthritis using a scoring system (e.g., 0 = no swelling, 1 = mild swelling and erythema, 2 = moderate swelling, 3 = severe swelling, 4 = joint rigidity).

    • Measure paw thickness using a digital caliper.

  • Endpoint Analysis: At the termination of the study, collect paws for histological analysis of inflammation, cartilage damage, and bone erosion. Serum can be collected for cytokine analysis.

Streptozotocin (STZ)-Induced Diabetic Nephropathy in Mice

This protocol describes the induction of type 1 diabetes and subsequent nephropathy using STZ.[11][12][13]

Experimental Workflow:

STZ_injection STZ Injection (Multiple low doses) Hyperglycemia Hyperglycemia Confirmation (Blood Glucose > 250 mg/dL) STZ_injection->Hyperglycemia Treatment Initiate Chronic Treatment (e.g., 8-12 weeks) Hyperglycemia->Treatment Monitoring Periodic Monitoring: - Blood Glucose - Albuminuria Treatment->Monitoring Endpoint Endpoint Analysis: - Kidney Histology - Gene Expression Monitoring->Endpoint

Caption: Workflow for the STZ-Induced Diabetic Nephropathy model.

Step-by-Step Protocol:

  • Animal Preparation: Use male C57BL/6 mice, 8-10 weeks old.

  • STZ Administration:

    • Administer multiple low doses of STZ (e.g., 50 mg/kg, intraperitoneally) for 5 consecutive days. STZ destroys pancreatic β-cells, leading to insulin deficiency and hyperglycemia.[14]

  • Confirmation of Diabetes: Monitor blood glucose levels. Mice with blood glucose consistently above 250 mg/dL are considered diabetic.

  • Treatment Initiation: Begin chronic administration of the test compound one week after the final STZ injection.

  • Monitoring:

    • Measure blood glucose levels weekly.

    • Collect urine periodically (e.g., every 4 weeks) to measure the albumin-to-creatinine ratio (ACR) as an indicator of kidney damage.

  • Endpoint Analysis: After a predefined study duration (e.g., 12-16 weeks), harvest kidneys for histological analysis (e.g., PAS staining for glomerulosclerosis, Masson's trichrome for fibrosis) and gene expression analysis of fibrotic and inflammatory markers.

Conclusion and Future Directions

The available preclinical data for piperidine-based CCR2 antagonists strongly support their therapeutic potential in a range of inflammatory and metabolic diseases. The demonstrated efficacy in robust animal models of rheumatoid arthritis and diabetic nephropathy provides a solid rationale for the continued investigation of this compound derivatives.

Future in vivo studies should focus on direct, head-to-head comparisons of novel this compound derivatives with existing CCR2 antagonists and standard-of-care therapies. A thorough characterization of their pharmacokinetic and pharmacodynamic properties will be crucial for optimizing dosing regimens and predicting clinical translation. Furthermore, exploring the efficacy of these compounds in other CCR2-mediated pathologies, such as neuropathic pain and oncology, could broaden their therapeutic applications.

By employing the detailed experimental protocols and mechanistic understanding outlined in this guide, researchers can effectively evaluate the in vivo efficacy of this promising class of compounds and accelerate their path toward clinical development.

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A Senior Application Scientist's Guide to the Pharmacokinetic Profiling of Piperidine Analogs

Author: BenchChem Technical Support Team. Date: February 2026

An Objective Comparison of ADME Characteristics and Supporting Methodologies

The piperidine ring is a cornerstone of modern medicinal chemistry.[1][2] This six-membered nitrogen-containing heterocycle is a highly privileged scaffold, found in a vast array of clinically approved drugs targeting conditions from cancer to central nervous system (CNS) disorders.[3][4] Its prevalence stems from its ability to confer favorable physicochemical properties, including modulating lipophilicity and aqueous solubility, and providing a three-dimensional architecture that can be tailored for optimal target engagement.[4][5] However, the journey from a promising piperidine-containing hit to a successful drug is critically dependent on its pharmacokinetic profile—how the body Absorbs, Distributes, Metabolizes, and Excretes (ADME) the compound.[4][6][7]

This guide provides an in-depth comparison of the ADME profiles of representative piperidine analogs. As Senior Application Scientists, our goal is not merely to present data, but to illuminate the underlying principles and experimental causality. We will dissect the structural nuances that govern a molecule's fate in vivo and provide the detailed, self-validating experimental protocols necessary to generate such data, empowering researchers to make informed decisions in their drug discovery programs.

Comparative ADME Profiles: A Tale of Structure and Function

The ADME properties of a piperidine-containing molecule are not dictated by the ring alone, but by the interplay of its substituents, their positions, and the overall molecular topology. The piperidine nitrogen, with its basicity (pKa ~11), is a key determinant of solubility and interaction with metabolic enzymes, while substituents govern lipophilicity, protein binding, and susceptibility to specific metabolic pathways.

Below, we compare several well-known piperidine-containing drugs to illustrate these structure-activity relationships (SAR).

Compound Primary Use Oral Bioavailability (%) Plasma Protein Binding (%) Key Metabolic Pathways Primary CYP Enzymes t½ (hours)
Fentanyl Opioid Analgesic~33 (transmucosal)~80-85N-dealkylation, HydroxylationCYP3A43-7
Donepezil Alzheimer's Disease~100~96N-dealkylation, O-demethylation, HydroxylationCYP2D6, CYP3A470-80
Risperidone Antipsychotic~70~90Hydroxylation, N-dealkylationCYP2D6, CYP3A43-20
Methylphenidate ADHD11-52~15Ester hydrolysis (major), Ring hydroxylation (minor)Carboxylesterase 1 (CES1)2-3
Haloperidol Antipsychotic60-70~92N-dealkylation, Carbonyl reductionCYP2D6, CYP3A414-41

Note: Values are approximate and can vary based on patient population and formulation.

Key Insights from the Comparison:
  • Absorption & Bioavailability : High oral bioavailability, as seen with Donepezil, is often associated with a balance of solubility and permeability. While the basic piperidine nitrogen aids solubility at gastric pH, overall lipophilicity (logP/logD) is a stronger predictor of passive diffusion across the intestinal wall.

  • Distribution : Compounds like Donepezil and Haloperidol exhibit high plasma protein binding (>90%), primarily to albumin and α1-acid glycoprotein. This is driven by hydrophobic and electrostatic interactions. High protein binding restricts the free fraction of the drug available to exert its effect or be metabolized, often leading to a longer half-life. In contrast, the low binding of Methylphenidate contributes to its rapid clearance.

  • Metabolism : The metabolic fate of piperidine analogs is highly predictable.

    • N-dealkylation is a predominant pathway for many piperidine drugs, particularly those with a substituent on the nitrogen, such as Fentanyl and Risperidone.[8][9] This reaction is almost universally catalyzed by Cytochrome P450 enzymes, with CYP3A4 being a major contributor.[8]

    • Oxidative reactions on the piperidine ring itself (e.g., hydroxylation) or on other parts of the molecule are also common.[9] The metabolic stability of the piperidine ring can be enhanced by introducing substituents adjacent to the nitrogen, which sterically hinder enzyme access.[4]

    • For compounds like Methylphenidate, metabolism is dominated by enzymes outside the CYP system, in this case, esterases. This highlights the critical importance of evaluating the entire molecular structure, not just the piperidine core.

  • Excretion : Metabolites are generally more polar than the parent drug and are primarily excreted via the urine. Unchanged drug may be excreted, but this is typically a minor pathway for well-metabolized compounds.

Foundational In Vitro ADME Assays: The Methodologies

To generate the comparative data discussed above, a suite of standardized in vitro assays is employed early in drug discovery.[10] These assays act as a filter, eliminating compounds with liabilities before they consume significant resources. Below are the detailed protocols for four essential assays.

General ADME Screening Workflow

The following diagram illustrates a typical cascade for evaluating a new chemical entity (NCE) with a piperidine scaffold. Early, high-throughput screens for solubility and metabolic stability are used to triage compounds, followed by more complex assays for permeability and enzyme inhibition on the most promising candidates.

ADME_Workflow cluster_0 Early Screening (High-Throughput) cluster_1 Lead Optimization (Medium-Throughput) cluster_2 Candidate Selection (Low-Throughput) Solubility Kinetic Solubility Metabolic_Stability Microsomal Stability (% remaining) Solubility->Metabolic_Stability Permeability Caco-2 Permeability (Papp, Efflux Ratio) Metabolic_Stability->Permeability CYP_Inhibition CYP Inhibition (% inhibition) Permeability->CYP_Inhibition PPB Plasma Protein Binding CYP_Inhibition->PPB CYP_Ki Definitive CYP Ki PPB->CYP_Ki Metabolite_ID Metabolite Identification CYP_Ki->Metabolite_ID In_Vivo_PK In_Vivo_PK Metabolite_ID->In_Vivo_PK Proceed to In Vivo Studies NCE New Piperidine Analog (NCE) NCE->Solubility

Caption: A typical in vitro ADME screening cascade for drug discovery.

Caco-2 Permeability Assay (Intestinal Absorption Model)

Principle: This assay uses the Caco-2 human colon adenocarcinoma cell line, which, when cultured on a semi-permeable membrane, differentiates into a monolayer of polarized enterocytes with tight junctions and functional efflux transporters (e.g., P-glycoprotein, P-gp).[11][12] It is the gold standard for predicting in vivo oral absorption.[13][14]

Experimental Protocol:

  • Cell Culture:

    • Seed Caco-2 cells onto 24-well Transwell® inserts (e.g., 0.4 µm pore size) and culture for 21-25 days to allow for full differentiation.

    • Causality: This extended culture period is essential for the formation of tight junctions and the expression of key transporter proteins, which are hallmarks of a valid intestinal barrier model.

  • Monolayer Integrity Check:

    • Measure the Transepithelial Electrical Resistance (TEER) of each monolayer. Values >250 Ω·cm² are typically considered acceptable.

    • Alternatively, measure the permeability of a low-permeability paracellular marker, such as Lucifer Yellow. Apparent permeability (Papp) should be <1.0 x 10⁻⁶ cm/s.

    • Self-Validation: This step is critical to ensure the monolayer is confluent and that observed compound transport is not due to leaks in the cell barrier.

  • Permeability Measurement:

    • Wash the monolayers with pre-warmed (37°C) transport buffer (e.g., Hanks' Balanced Salt Solution, HBSS, pH 7.4).

    • A-to-B Assessment (Absorption): Add the test compound (e.g., 10 µM final concentration) to the apical (A) chamber. Add fresh transport buffer to the basolateral (B) chamber.

    • B-to-A Assessment (Efflux): Add the test compound to the basolateral (B) chamber and fresh buffer to the apical (A) chamber.

    • Incubate at 37°C with gentle shaking for a defined period (e.g., 90-120 minutes).

  • Sample Analysis:

    • At the end of the incubation, collect samples from both the donor and receiver chambers.

    • Analyze the concentration of the test compound in all samples using LC-MS/MS.

  • Data Calculation:

    • Calculate the apparent permeability coefficient (Papp) in cm/s:

      • Papp = (dQ/dt) / (A * C₀)

      • Where dQ/dt is the rate of permeation, A is the surface area of the membrane, and C₀ is the initial concentration in the donor chamber.

    • Calculate the Efflux Ratio (ER):

      • ER = Papp (B-to-A) / Papp (A-to-B)

    • Interpretation: An ER > 2 suggests the compound is a substrate of active efflux transporters. Including a known inhibitor like verapamil can confirm P-gp involvement.

Liver Microsomal Stability Assay (Metabolic Stability)

Principle: This assay measures the rate at which a compound is metabolized by Phase I enzymes (primarily CYPs) contained within liver microsomes, which are vesicles of the endoplasmic reticulum.[15][16] The rate of disappearance of the parent compound is used to calculate its intrinsic clearance.[17]

Experimental Protocol:

  • Reaction Preparation:

    • Prepare a reaction mixture in a 96-well plate containing phosphate buffer (pH 7.4), pooled human liver microsomes (e.g., 0.5 mg/mL), and the test compound (e.g., 1 µM).

    • Include positive controls: a high-clearance compound (e.g., Verapamil) and a low-clearance compound (e.g., Diazepam).[18]

    • Self-Validation: Controls ensure the microsomal enzymes are active and the assay is performing within expected ranges.

  • Initiation and Incubation:

    • Pre-incubate the plate at 37°C for 5-10 minutes to equilibrate the temperature.

    • Initiate the metabolic reaction by adding a pre-warmed NADPH-regenerating system (containing NADP+, glucose-6-phosphate, and G6P dehydrogenase).

    • Causality: NADPH is the essential cofactor for CYP450 enzyme activity. A regenerating system ensures its concentration remains constant throughout the incubation.

  • Time-Point Sampling:

    • At specific time points (e.g., 0, 5, 15, 30, 45, 60 minutes), stop the reaction in designated wells by adding ice-cold acetonitrile containing an internal standard.

    • Causality: Acetonitrile precipitates the microsomal proteins, effectively halting all enzymatic activity. The internal standard corrects for variations in sample processing and LC-MS/MS analysis.

  • Sample Processing and Analysis:

    • Centrifuge the plate to pellet the precipitated protein.

    • Transfer the supernatant to a new plate for analysis by LC-MS/MS to determine the remaining percentage of the parent compound at each time point.

  • Data Calculation:

    • Plot the natural log of the percent remaining parent compound versus time.

    • The slope of the line equals the elimination rate constant (k).

    • Calculate the half-life (t½): t½ = 0.693 / k

    • Calculate intrinsic clearance (CLint) in µL/min/mg protein: CLint = (0.693 / t½) * (1 / mg/mL microsomal protein)

CYP450 Inhibition Assay (Drug-Drug Interaction Potential)

Principle: This assay determines if a test compound can inhibit the activity of major CYP isoforms (e.g., 1A2, 2C9, 2C19, 2D6, and 3A4).[19][20] Inhibition of these enzymes can lead to dangerous drug-drug interactions (DDIs). Fluorogenic probe substrates that are specifically metabolized by a single CYP isoform into a fluorescent product are commonly used.[21]

Experimental Protocol:

  • Reaction Setup:

    • In a 96-well plate, combine recombinant human CYP enzymes, a specific fluorogenic probe substrate, and various concentrations of the test compound.

    • Include a "no inhibitor" control (vehicle only) and a positive control inhibitor for each CYP isoform.

  • Initiation and Measurement:

    • Pre-incubate the plate at 37°C.

    • Initiate the reaction by adding an NADPH-regenerating system.

    • Immediately place the plate in a fluorescence plate reader and monitor the increase in fluorescence over time (kinetic reading).

    • Causality: The rate of fluorescence generation is directly proportional to the activity of the specific CYP enzyme.

  • Data Analysis:

    • Calculate the rate of reaction for each concentration of the test compound.

    • Normalize the data to the vehicle control (100% activity).

    • Plot the percent inhibition versus the log of the test compound concentration.

    • Fit the data to a four-parameter logistic equation to determine the IC₅₀ value (the concentration of inhibitor that causes 50% inhibition of enzyme activity).

    • Interpretation: A low IC₅₀ value (<1-10 µM) indicates a potential for clinically significant DDIs and warrants further investigation, such as determining the mechanism of inhibition (e.g., competitive, non-competitive, or time-dependent).[22]

Visualizing Key Concepts: Piperidine Metabolism

The metabolic fate of a piperidine ring is diverse. Understanding the most common pathways is crucial for designing metabolically stable analogs. The diagram below illustrates the primary enzymatic reactions targeting the piperidine scaffold.

Piperidine_Metabolism cluster_phase1 Phase I Metabolism (CYP450s, FMOs) cluster_phase2 Phase II Metabolism (UGTs, SULTs) Piperidine Piperidine-Containing Drug (Parent Compound) N_Dealkylation N-Dealkylation Piperidine->N_Dealkylation CYP3A4, 2D6 Alpha_Hydroxylation α-Carbon Hydroxylation (to Nitrogen) Piperidine->Alpha_Hydroxylation CYPs Ring_Hydroxylation Ring Hydroxylation (C3 or C4 position) Piperidine->Ring_Hydroxylation CYPs N_Oxidation N-Oxidation Piperidine->N_Oxidation FMO, CYPs Excretion Excretion (Urine/Feces) N_Dealkylation->Excretion Ring_Opening Lactam Formation / Ring Opening Alpha_Hydroxylation->Ring_Opening spontaneous Glucuronidation Glucuronidation Ring_Hydroxylation->Glucuronidation UGTs N_Oxidation->Excretion Glucuronidation->Excretion Ring_Opening->Excretion

Sources

A-Comparative-Guide-to-Confirming-the-Stereochemistry-of-3,4-disubstituted-Piperidines

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The-Crucial-Role-of-Stereochemistry-in-Piperidine-Based-Drug-Candidates

The 3,4-disubstituted piperidine scaffold is a privileged structure in modern medicinal chemistry, forming the core of numerous approved drugs and clinical candidates targeting a wide range of diseases. The precise three-dimensional arrangement of the substituents at the C3 and C4 positions—the stereochemistry—is paramount. A subtle change from a cis to a trans configuration, or from an (R,R) to an (S,S) enantiomer, can profoundly alter a molecule's pharmacological profile, transforming a potent therapeutic into an inactive or even toxic compound. Therefore, the unambiguous confirmation of stereochemistry is a non-negotiable cornerstone of the drug discovery and development process.

This guide provides a comprehensive comparison of the primary analytical techniques employed to elucidate the relative and absolute stereochemistry of 3,4-disubstituted piperidines. We will delve into the underlying principles, provide actionable experimental protocols, and present comparative data to empower researchers to make informed decisions for their specific molecules.

Chapter 1: Unraveling Relative Stereochemistry with NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is the workhorse for determining the relative stereochemistry of diastereomers. For 3,4-disubstituted piperidines, the key is to differentiate the cis and trans isomers by probing the spatial relationships and dihedral angles between protons on the piperidine ring.

The Power of the Nuclear Overhauser Effect (NOE)

The NOE is a phenomenon where the magnetization of a nucleus is influenced by the proximity of another nucleus through space. In 2D NOESY (Nuclear Overhauser Effect Spectroscopy) or ROESY (Rotating-frame Overhauser Effect Spectroscopy) experiments, cross-peaks are observed between protons that are close in space (typically < 5 Å), irrespective of their bonding connectivity. This allows for a direct assessment of the relative orientation of substituents.

Causality Behind Experimental Choice: For flexible ring systems like piperidines, ROESY is often preferred over NOESY. This is because the NOE for medium-sized molecules can be close to zero, making interpretation difficult. ROESY, however, provides positive cross-peaks for all molecular sizes, ensuring a more reliable result.

Expected NOE Correlations:

  • Cis Isomer: In a chair conformation, the cis isomer will have one axial and one equatorial substituent at C3 and C4. Strong NOE correlations are expected between the axial proton at C3 and the axial proton at C5, as well as between the axial proton at C4 and the axial protons at C2 and C6.

  • Trans Isomer: The trans isomer can exist in two chair conformations: diaxial or diequatorial. The diequatorial conformation is generally more stable. In this conformation, key NOE correlations will be observed between the axial proton at C3 and the equatorial substituent at C4, and vice versa.

Table 1: Comparison of Expected Key NOE/ROE Correlations for cis and trans-3,4-disubstituted Piperidines (assuming a chair conformation with the C4 substituent equatorial in the cis isomer and both substituents equatorial in the trans isomer)

IsomerKey Proton Interactions (Proximity)Expected NOE/ROE Cross-Peak
cisH3axial ↔ H5axialStrong
H4axial ↔ H2axial, H6axialStrong
transH3axial ↔ C4-SubstituentPresent
H4axial ↔ C3-SubstituentPresent

Experimental Protocol: 2D ROESY

  • Sample Preparation: Dissolve 5-10 mg of the purified piperidine derivative in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, MeOD-d₄).

  • Instrument Setup: Use a high-field NMR spectrometer (≥ 400 MHz). Tune and match the probe for ¹H.

  • Parameter Optimization:

    • Acquire a standard 1D ¹H spectrum to determine the spectral width.

    • Set the mixing time (spin-lock time) for the ROESY experiment. A typical range is 100-500 ms. Start with ~200 ms and optimize if necessary.

  • Data Acquisition: Run the 2D ROESY experiment. The acquisition time will vary depending on the sample concentration and desired resolution (typically 1-4 hours).

  • Data Processing: Process the 2D data with appropriate window functions (e.g., sine-bell) in both dimensions and perform a Fourier transform.

  • Analysis: Integrate the cross-peaks and correlate them with the 1D ¹H spectrum to assign the spatial relationships.[1]

NOE_Workflow cluster_NMR NMR Analysis cluster_Interpretation Stereochemical Assignment A Acquire 1D ¹H Spectrum B Acquire 2D ROESY Spectrum A->B Inform SW, O1 C Analyze Cross-Peaks B->C Process Data D Compare with Predicted Correlations C->D E Assign cis or trans Relative Stereochemistry D->E

Caption: Workflow for NOE-based stereochemical assignment.

J-Coupling Analysis: A Window into Conformation

The magnitude of the through-bond scalar coupling constant (³JHH) between vicinal protons is dependent on the dihedral angle between them, as described by the Karplus equation. By analyzing these coupling constants, one can deduce the axial or equatorial disposition of protons and, by extension, the substituents on the piperidine ring.[2][3]

Causality Behind Experimental Choice: J-coupling analysis is a powerful complementary technique to NOE. While NOE provides through-space distance information, J-couplings provide through-bond dihedral angle information. Combining both provides a more robust assignment.

Typical J-Coupling Constants in a Piperidine Chair Conformation:

  • ³J_ax,ax (axial-axial): 8 - 13 Hz

  • ³J_ax,eq (axial-equatorial): 2 - 5 Hz

  • ³J_eq,eq (equatorial-equatorial): 2 - 5 Hz

By carefully examining the multiplicity and coupling constants of the protons at C3 and C4, one can determine their orientation. For example, a large coupling constant (e.g., 11 Hz) for the C3 proton would indicate that it is axial and coupled to an axial proton at C2 and/or C4.

Experimental Protocol: High-Resolution 1D ¹H NMR

  • Sample Preparation: Prepare a sample as for the ROESY experiment. A slightly more concentrated sample may be beneficial for resolving small couplings.

  • Instrument Setup: Use a high-field NMR spectrometer.

  • Data Acquisition: Acquire a 1D ¹H spectrum with high digital resolution. This can be achieved by increasing the number of data points (TD) and decreasing the spectral width (if possible).

  • Data Processing: Process the spectrum with minimal line broadening to preserve the fine structure of the multiplets.

  • Analysis: Carefully measure the coupling constants for the protons of interest. This can be done directly from the spectrum or with the aid of spectral simulation software.

Chapter 2: Determining Absolute Stereochemistry

Once the relative stereochemistry is established, the next critical step is to determine the absolute configuration of the chiral centers (e.g., (3R,4R) vs. (3S,4S)).

Chiral Derivatizing Agents (CDAs): The Mosher's Acid Method

A widely used method involves reacting the chiral piperidine with an enantiomerically pure chiral derivatizing agent (CDA) to form a mixture of diastereomers.[4] These diastereomers can then be distinguished by NMR. Mosher's acid (α-methoxy-α-trifluoromethylphenylacetic acid) and its chloride are common CDAs for amines and alcohols.[5]

Principle: The two enantiomers of the piperidine will react with a single enantiomer of the CDA to form two different diastereomers. The different spatial arrangement of the groups in these diastereomers will lead to different chemical shifts for the protons near the newly formed amide bond, which can be observed in the ¹H or ¹⁹F NMR spectrum.[5][6]

Experimental Protocol: Mosher's Amide Formation and NMR Analysis

  • Derivatization: In two separate NMR tubes, react the racemic piperidine with (R)-(-)-Mosher's acid chloride and (S)-(+)-Mosher's acid chloride, respectively, in the presence of a non-nucleophilic base (e.g., pyridine-d₅).

  • NMR Acquisition: Acquire ¹H or ¹⁹F NMR spectra for both diastereomeric mixtures.

  • Analysis: Compare the spectra. The signals for the protons (or fluorine atoms) in the two diastereomers will have different chemical shifts. By assigning these shifts based on established models for Mosher's amides, the absolute configuration of the original amine can be determined.

CDA_Principle cluster_Products Products (Diastereomers) R_amine (R)-Piperidine RR_product (R,R)-Amide R_amine->RR_product Reacts with S_amine (S)-Piperidine SR_product (S,R)-Amide S_amine->SR_product Reacts with R_CDA (R)-Mosher's Acid Chloride R_CDA->RR_product R_CDA->SR_product

Caption: Principle of Chiral Derivatizing Agent (CDA) use.

Vibrational Circular Dichroism (VCD) Spectroscopy

VCD measures the differential absorption of left and right circularly polarized infrared light by a chiral molecule.[7] The resulting spectrum is highly sensitive to the absolute configuration of the molecule in solution.[7][8]

Causality Behind Experimental Choice: VCD is a powerful, non-destructive technique that does not require derivatization.[7][8] It is particularly useful when suitable crystals for X-ray crystallography cannot be obtained.[7][8] The experimental VCD spectrum is compared to a spectrum predicted by quantum chemical calculations for a known absolute configuration. A match between the experimental and calculated spectra confirms the absolute configuration.[9][10]

Experimental Protocol: VCD Analysis

  • Computational Modeling: Perform density functional theory (DFT) calculations to predict the VCD and IR spectra for one enantiomer (e.g., the (3R,4R) isomer).

  • Sample Preparation: Prepare a solution of the chiral piperidine at a suitable concentration in an appropriate solvent (e.g., CDCl₃).

  • Data Acquisition: Acquire the VCD and IR spectra using a VCD spectrometer.

  • Comparison and Assignment: Compare the experimental VCD spectrum with the DFT-predicted spectrum. If the signs and relative intensities of the major bands match, the absolute configuration of the sample is confirmed.

Chapter 3: The Gold Standard: X-Ray Crystallography

Single-crystal X-ray diffraction provides an unambiguous determination of both the relative and absolute stereochemistry of a molecule.[3][11] It is considered the definitive method, providing a 3D model of the molecule in the solid state.[12]

Causality Behind Experimental Choice: When all other methods fail or provide ambiguous results, X-ray crystallography is the ultimate arbiter. The primary limitation of this technique is the need for a single, high-quality crystal, which can be challenging to obtain.[13][14]

Experimental Protocol: Single-Crystal X-ray Diffraction

  • Crystallization: Grow single crystals of the piperidine derivative. This is often the most challenging step and may require screening of various solvents, temperatures, and crystallization techniques (e.g., slow evaporation, vapor diffusion).

  • Data Collection: Mount a suitable crystal on a diffractometer and collect diffraction data.

  • Structure Solution and Refinement: Process the diffraction data to solve and refine the crystal structure.

  • Absolute Structure Determination: For chiral molecules, the absolute configuration can be determined using anomalous dispersion effects, typically by calculating the Flack parameter. A value close to zero for the correct enantiomer confirms the assignment.

Chapter 4: In Silico Corroboration: Computational Chemistry

Computational methods are increasingly used to support experimental data in stereochemical assignments.[15][16] Density functional theory (DFT) can be used to calculate NMR parameters (chemical shifts and coupling constants) for different possible isomers.[17]

Causality Behind Experimental Choice: Comparing the experimentally measured NMR data with the calculated values for each possible isomer can provide strong evidence in favor of one particular stereoisomer. This is especially useful when NMR data alone is ambiguous.

Table 2: Comparison of Methods for Stereochemical Confirmation

MethodInformation ObtainedAdvantagesLimitations
NMR (NOE/ROE) Relative StereochemistryReadily available, non-destructiveCan be ambiguous for flexible molecules
NMR (J-Coupling) Relative StereochemistryProvides conformational informationRequires well-resolved multiplets
Chiral Derivatizing Agents Absolute StereochemistryRelatively straightforward NMR experimentRequires chemical modification, potential for kinetic resolution
VCD Spectroscopy Absolute StereochemistryNon-destructive, solution-phase dataRequires specialized equipment and computational support
X-Ray Crystallography Relative & Absolute StereochemistryUnambiguous, "gold standard"Requires high-quality single crystals
Computational Chemistry Supports all methodsProvides theoretical validationAccuracy depends on the level of theory used

Conclusion: A Multi-faceted Approach to Stereochemical Confirmation

The confident assignment of stereochemistry for 3,4-disubstituted piperidines requires a thoughtful and often multi-pronged approach. While NMR techniques like NOE and J-coupling analysis are indispensable for determining relative stereochemistry, methods such as the use of chiral derivatizing agents, VCD spectroscopy, or, ideally, single-crystal X-ray diffraction are necessary for the unambiguous assignment of absolute configuration. The integration of computational chemistry provides an additional layer of confidence in the final assignment. By leveraging the strengths of each technique, researchers can ensure the structural integrity of their piperidine-based drug candidates, a critical step on the path to developing safe and effective medicines.

References

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  • Jones, S. P. et al. (2022). Exploration of piperidine 3D fragment chemical space: synthesis and 3D shape analysis of fragments derived from 20 regio- and diastereoisomers of methyl substituted pipecolinates. RSC Medicinal Chemistry. Available at: [Link]

  • Jones, S. P. et al. (2022). Exploration of Piperidine 3D Fragment Chemical Space: Synthesis and 3D Shape Analysis of Fragments Derived from 20 Regio- and Diastereoisomers of Methyl Substituted Pipecolinates. ResearchGate. Available at: [Link]

  • Jones, S. P. et al. (2022). Exploration of piperidine 3D fragment chemical space: synthesis and 3D shape analysis of fragments derived from 20 regio- and diastereoisomers of methyl substituted pipecolinates. RSC Publishing. Available at: [Link]

  • Koos, M. R. M. et al. (2020). Reference-free NOE NMR analysis. ResearchGate. Available at: [Link]

  • Nafie, L. A. (2008). Vibrational Circular Dichroism: A New Tool for the Solution-State Determination of the Structure and Absolute Configuration of Chiral Natural Product Molecules. ResearchGate. Available at: [Link]

  • Yabuuchi, T. & Kusumi, T. (2000). Determination of the Absolute Stereochemistry of Chiral Amines by 1H NMR of Arylmethoxyacetic Acid Amides: The Conformational Model. The Journal of Organic Chemistry. Available at: [Link]

  • Zhang, K. et al. (2019). Assigning the Absolute Configurations of Chiral Primary Amines Based on Experimental and DFT-Calculated 19F Nuclear Magnetic Resonance. Frontiers in Chemistry. Available at: [Link]

  • Hryhoriv, Y. et al. (2022). Synthesis, X-ray diffraction study, analysis of intermolecular interactions and molecular docking of ethyl 1-(3-tosylquinolin-4-yl)piperidine-4-carboxylate. PubMed Central. Available at: [Link]

  • Lee, G.-H. et al. (2021). Investigation of Four Sets of NMR Spectra for One Racemic Compound of Pseudoresonance Structures. PubMed Central. Available at: [Link]

  • de la Torre, A. et al. (2021). Two distinct protocols for the synthesis of unsymmetrical 3,4-disubstituted maleimides based on transition-metal catalysts. Organic & Biomolecular Chemistry. Available at: [Link]

  • Di Tommaso, E. et al. (2020). Vibrational circular dichroism spectroscopy for probing the expression of chirality in mechanically planar chiral rotaxanes. PubMed Central. Available at: [Link]

  • Barluenga, S. et al. (2022). Mechanistic Studies on the Synthesis of Pyrrolidines and Piperidines via Copper-Catalyzed Intramolecular C–H Amination. Organometallics. Available at: [Link]

  • Lee, C.-W. et al. (2005). Solution and solid structure of a boc-protected piperidine-spiro-hydantoin as studied by two-dimensional NMR and X-ray crystallography. ResearchGate. Available at: [Link]

  • Combettes, L. E. et al. (2012). Conformational analysis of fluorinated pyrrolidines using 19F-1H scalar couplings and heteronuclear NOEs. PubMed. Available at: [Link]

  • Carrieri, A. et al. (2022). Discovery and computational studies of piperidine/piperazine-based compounds endowed with sigma receptor affinity. PubMed Central. Available at: [Link]

  • Al-Majid, A. M. et al. (2023). X-ray Diffraction, Spectroscopy, Optical Properties, NPA, NBO, FMO, and Hirshfeld Surface Analyses of Two Newly Synthesized Piperidinium Ionic Liquids. MDPI. Available at: [Link]

  • Zhang, Y. et al. (2019). Axially Chiral Trifluoromethylbenzimidazolylbenzoic Acid: A Chiral Derivatizing Agent for α-Chiral Primary Amines and Secondary Alcohols To Determine the Absolute Configuration. The Journal of Organic Chemistry. Available at: [Link]

  • Carrieri, A. et al. (2022). Discovery and computational studies of piperidine/piperazine-based compounds endowed with sigma receptor affinity. RSC Publishing. Available at: [Link]

  • Hlushkov, D. et al. (2024). Multigram Synthesis of 4,4-disubstituted-3-oxopyrrolidones – efficient starting material for diverse 3 functionalized pyrrolidones. ChemRxiv. Available at: [Link]

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  • Wenzel, M. et al. (2016). Synthesis, dynamic NMR characterization and XRD studies of novel N,N'-substituted piperazines for bioorthogonal labeling. ResearchGate. Available at: [Link]

  • Mirzaei, M. & Ghiasi, M. (2014). Experimental and theoretical NMR study of 4-(1-pyrrolidinyl)piperidine. ResearchGate. Available at: [Link]

  • Hryhoriv, Y. et al. (2022). Synthesis, X-ray diffraction study, analysis of intermolecular interactions and molecular docking of ethyl 1-(3-tosylquinolin-4-yl)piperidine-4-carboxylate. IUCr Journals. Available at: [Link]

  • Abbate, S. et al. (2017). Vibrational Circular Dichroism Detects Symmetry Breaking due to Conformational Mobility in C2-Symmetry Chiral Molecules and Provides Further Insight into Inter-Chromophoric Interactions. MDPI. Available at: [Link]

  • Nelson, E., Formen, J. S. S. K., & Wolf, C. (2021). Rapid organocatalytic chirality analysis of amines, amino acids, alcohols, amino alcohols and diols with achiral iso(thio)cyanate probes. Chemical Science. Available at: [Link]

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The Compass to Durability: A Comparative Guide to the Metabolic Stability of Novel Piperidine Compounds

Author: BenchChem Technical Support Team. Date: February 2026

For the dedicated researcher in drug development, the journey from a promising lead compound to a viable clinical candidate is fraught with challenges. Among the most critical hurdles is ensuring adequate metabolic stability. A compound that is rapidly metabolized can fail to achieve therapeutic concentrations, leading to diminished efficacy and a truncated in vivo half-life. The piperidine scaffold, a ubiquitous and versatile feature in modern medicinal chemistry, is no exception to this metabolic scrutiny.[1][2] This guide provides an in-depth, comparative framework for assessing the metabolic stability of novel piperidine-containing molecules, grounded in established experimental protocols and an understanding of structure-metabolism relationships.

The Metabolic Fate of the Piperidine Ring: A Double-Edged Sword

The very features that make the piperidine ring an attractive scaffold—its basic nitrogen atom facilitating aqueous solubility and receptor interactions—also render it susceptible to enzymatic attack.[1][2] The metabolic landscape of piperidine-containing drugs is dominated by Phase I and Phase II biotransformations, primarily occurring in the liver.

Phase I Metabolism: The Initial Onslaught

Phase I reactions, catalyzed predominantly by the cytochrome P450 (CYP) superfamily of enzymes, introduce or unmask polar functional groups, preparing the compound for subsequent conjugation and excretion.[3] For piperidine derivatives, several key Phase I pathways are of paramount concern:

  • N-dealkylation: This is often a major metabolic route, particularly when the piperidine nitrogen is substituted with a small alkyl group.[4][5] The reaction is primarily mediated by CYP3A4 and CYP2D6.[4]

  • α-Carbon Oxidation: Oxidation of the carbon atom adjacent to the piperidine nitrogen can lead to the formation of a lactam, a common metabolite for many piperidine-containing drugs.[4]

  • Ring Hydroxylation: Direct hydroxylation of the piperidine ring at various positions can occur, increasing the compound's polarity.

  • Ring Opening: In some instances, more extensive metabolism can lead to the opening of the piperidine ring.[6]

  • N-oxidation: The piperidine nitrogen itself can be oxidized to form an N-oxide.

The specific pathway that predominates is highly dependent on the substitution pattern around the piperidine ring. Functionalization at positions neighboring the nitrogen atom can significantly influence metabolic stability.[1] For instance, the introduction of steric hindrance near the nitrogen can impede enzymatic access and slow the rate of N-dealkylation.

The electronic properties of substituents also play a crucial role. Electron-donating groups can increase the electron density of the piperidine ring, potentially making it more susceptible to oxidation.[3][4] Conversely, electron-withdrawing groups can decrease electron density and may enhance metabolic stability.[2]

Phase II Metabolism: The Conjugation Cascade

Following Phase I oxidation, the newly introduced polar functional groups, such as hydroxyl groups, serve as handles for Phase II conjugation reactions.[7] Glucuronidation, the attachment of glucuronic acid to the molecule, is a major Phase II pathway for hydroxylated piperidine metabolites.[7][8] This process, catalyzed by UDP-glucuronosyltransferases (UGTs), significantly increases the water solubility of the compound, facilitating its excretion from the body.

Visualizing the Metabolic Gauntlet

To better understand the metabolic challenges faced by piperidine compounds, the following diagram illustrates the primary Phase I and Phase II metabolic pathways.

cluster_phase1 Phase I Metabolism (CYP450s) cluster_phase2 Phase II Metabolism (UGTs) Parent Novel Piperidine Compound N_Dealkylation N-Dealkylation Parent->N_Dealkylation Alpha_Oxidation α-Carbon Oxidation (Lactam Formation) Parent->Alpha_Oxidation Hydroxylation Ring Hydroxylation Parent->Hydroxylation Ring_Opening Ring Opening Parent->Ring_Opening N_Oxidation N-Oxidation Parent->N_Oxidation Hydroxylated_Metabolite Hydroxylated Metabolite Hydroxylation->Hydroxylated_Metabolite Glucuronidation Glucuronidation Hydroxylated_Metabolite->Glucuronidation Excretion Excretion Glucuronidation->Excretion

Caption: Primary metabolic pathways for piperidine compounds.

The Experimental Crucible: In Vitro Assays for Metabolic Stability

To prospectively assess the metabolic fate of novel piperidine compounds, a suite of robust in vitro assays is indispensable. These assays provide critical data on a compound's intrinsic clearance, which is a measure of the metabolic capacity of the liver for a specific compound.

The Workhorse: Microsomal Stability Assay

The liver microsomal stability assay is a cornerstone of early drug discovery, providing a rapid and cost-effective assessment of Phase I metabolism.[9] Liver microsomes are subcellular fractions that are rich in CYP enzymes.

  • Preparation of Reagents:

    • Test Compounds & Positive Controls: Prepare 10 mM stock solutions in DMSO. For this comparison, we will use known piperidine-containing drugs such as Haloperidol (moderate clearance) and Risperidone (high clearance) as controls.

    • Human Liver Microsomes (pooled): Prepare a working solution of 1 mg/mL in 0.1 M phosphate buffer (pH 7.4).

    • NADPH Regenerating System: Prepare a solution containing 1.3 mM NADP+, 3.3 mM glucose-6-phosphate, 0.4 U/mL glucose-6-phosphate dehydrogenase, and 3.3 mM magnesium chloride in 0.1 M phosphate buffer (pH 7.4).

  • Incubation:

    • Pre-warm a 96-well plate containing the microsomal solution and test compounds (final concentration 1 µM) at 37°C for 10 minutes.

    • Initiate the metabolic reaction by adding the pre-warmed NADPH regenerating system.

    • Incubate the plate at 37°C with shaking.

    • At specified time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), quench the reaction by adding 2 volumes of ice-cold acetonitrile containing an internal standard (e.g., a structurally similar but chromatographically distinct compound).

  • Sample Analysis:

    • Centrifuge the plate to pellet the precipitated proteins.

    • Transfer the supernatant to a new plate for analysis by LC-MS/MS.

    • Quantify the remaining parent compound at each time point by monitoring its specific mass transition.

  • Data Analysis:

    • Plot the natural logarithm of the percentage of the parent compound remaining versus time.

    • The slope of the linear regression line represents the elimination rate constant (k).

    • Calculate the in vitro half-life (t½) using the equation: t½ = 0.693 / k .

    • Calculate the intrinsic clearance (CLint) using the equation: CLint (µL/min/mg protein) = (0.693 / t½) * (incubation volume / protein concentration) .

The Holistic View: Hepatocyte Stability Assay

While microsomal assays are excellent for assessing Phase I metabolism, they lack the full complement of drug-metabolizing enzymes and cofactors present in intact liver cells. Hepatocyte stability assays provide a more comprehensive picture, incorporating both Phase I and Phase II metabolic pathways, as well as cellular uptake and transport processes.

  • Hepatocyte Plating:

    • Thaw cryopreserved human hepatocytes according to the supplier's protocol.

    • Plate the hepatocytes in collagen-coated 96-well plates at a density of approximately 0.5-1.0 x 10^6 cells/mL and allow them to attach for 4-6 hours.

  • Incubation:

    • Remove the plating medium and add fresh incubation medium containing the test compounds (final concentration 1 µM) and positive controls.

    • Incubate the plate at 37°C in a humidified incubator with 5% CO2.

    • At specified time points (e.g., 0, 15, 30, 60, 120, and 240 minutes), terminate the reaction by adding ice-cold acetonitrile with an internal standard.

  • Sample Analysis and Data Analysis:

    • The sample and data analysis steps are analogous to the microsomal stability assay, with the intrinsic clearance being expressed as µL/min/10^6 cells.

Visualizing the Experimental Workflow

The following diagram outlines the key steps in the in vitro metabolic stability assessment workflow.

cluster_prep Preparation cluster_incubation Incubation cluster_analysis Analysis Compound_Prep Prepare Test Compounds & Controls (DMSO stocks) Pre_Incubate Pre-incubate System & Compounds at 37°C Compound_Prep->Pre_Incubate System_Prep Prepare In Vitro System (Microsomes or Hepatocytes) System_Prep->Pre_Incubate Cofactor_Prep Prepare Cofactor Solution (e.g., NADPH) Initiate Initiate Reaction with Cofactors Cofactor_Prep->Initiate Pre_Incubate->Initiate Time_Course Incubate at 37°C (Time Course Sampling) Initiate->Time_Course Quench Quench Reaction (Acetonitrile + IS) Time_Course->Quench Centrifuge Centrifuge to Pellet Protein Quench->Centrifuge LCMS LC-MS/MS Analysis of Supernatant Centrifuge->LCMS Data_Analysis Calculate t½ and CLint LCMS->Data_Analysis

Sources

Safety Operating Guide

Definitive Guide to the Safe Disposal of [(1-Isopropylpiperidin-4-yl)methyl]amine

Author: BenchChem Technical Support Team. Date: February 2026

This document provides a comprehensive, step-by-step protocol for the safe handling and disposal of [(1-Isopropylpiperidin-4-yl)methyl]amine. As a substituted piperidine derivative and a primary aliphatic amine, this compound requires careful management to mitigate risks to personnel and the environment. This guide is designed for researchers, chemists, and laboratory managers, grounding procedural steps in the essential principles of chemical reactivity and regulatory compliance.

Hazard Identification and Risk Assessment: The "Why" Behind the Protocol

Understanding the inherent hazards of this compound is fundamental to appreciating the necessity of these disposal protocols. While a specific Safety Data Sheet (SDS) for this exact molecule is not publicly available, we can infer its hazard profile from analogous structures like piperidine and other aliphatic amines.

The primary hazards are:

  • Corrosivity (Skin and Eyes): Amines are alkaline and can cause severe skin burns and eye damage upon contact.[1]

  • Toxicity: This class of compounds is often toxic if swallowed, inhaled, or absorbed through the skin.[1]

  • Flammability: Many aliphatic amines are flammable liquids and their vapors can form explosive mixtures with air.[1][2] Vapors are often heavier than air and can accumulate in low-lying areas.[3][4]

  • Reactivity: Amines can react violently with strong oxidizing agents, acids, acid anhydrides, and acid chlorides.[5] Such incompatible mixtures can lead to dangerous exothermic reactions.

Hazard Summary Table
Hazard CategoryDescriptionPrimary Precaution
Corrosivity Expected to cause severe skin burns and eye damage.Wear appropriate Personal Protective Equipment (PPE), including chemical-resistant gloves, splash goggles, and a lab coat.[1]
Toxicity Likely toxic via oral, dermal, and inhalation routes. May cause respiratory irritation.[1]Handle exclusively within a certified chemical fume hood to avoid inhaling vapors.[5]
Flammability Assumed to be a flammable or combustible liquid.Keep away from heat, sparks, open flames, and other ignition sources.[1][4][5] Ground all equipment to prevent static discharge.[5]
Reactivity Incompatible with strong acids and oxidizing agents.Segregate waste streams meticulously. Never mix amine waste with acidic or oxidizing waste.[5]
Environmental Potentially harmful to aquatic life.Prevent release into drains, surface water, or ground water.[3][4]

Pre-Disposal: Personal Protective Equipment (PPE) and Spill Management

Before beginning any waste consolidation or disposal procedure, ensure all safety measures are in place.

Required PPE
  • Hand Protection: Butyl rubber or other chemically-resistant gloves.

  • Eye/Face Protection: Chemical safety goggles and a face shield.

  • Skin and Body Protection: A flame-retardant lab coat and closed-toe shoes.

  • Respiratory Protection: All handling of the waste must be performed in a chemical fume hood.[5] For emergency spills, a self-contained breathing apparatus may be necessary.[6]

Spill Response

In the event of a spill, immediately evacuate the area and eliminate all ignition sources.[6] Contain the spill using an inert absorbent material like vermiculite, sand, or diatomaceous earth.[3] Do not use combustible materials like paper towels to absorb the bulk of the spill. Collect the absorbed material using non-sparking tools and place it into a designated, sealed container for hazardous waste disposal.[3][5]

Step-by-Step Disposal Protocol

Disposal of this compound must comply with federal, state, and local regulations, primarily governed by the Environmental Protection Agency's (EPA) Resource Conservation and Recovery Act (RCRA).[7][8] It is illegal and unsafe to dispose of this chemical down the drain or in regular trash.[9]

Step 1: Waste Characterization

The first step is to classify the waste. Based on its properties, this compound waste would likely be classified under RCRA as:

  • D001 (Ignitability): If its flash point is below 140°F (60°C).[10]

  • D002 (Corrosivity): As an amine, it is alkaline.

  • It may also be considered toxic, although it may not be on a specific list.

Your institution's Environmental Health and Safety (EHS) office is the ultimate authority on this classification.

Step 2: Segregation and Containerization
  • Segregate: Collect waste containing this compound in a dedicated waste container. Never mix it with incompatible waste streams, especially acids or oxidizers.[5]

  • Container Selection: Use a leak-proof, chemically-compatible container with a secure, tight-fitting lid.[11] Leave at least 10% headspace in the container to allow for vapor expansion.[11]

  • Labeling: The container must be clearly labeled with the words "Hazardous Waste," the full chemical name "[ (1-Isopropylpiperidin-4-yl)methyl]amine," and a clear description of its hazards (e.g., "Corrosive, Flammable, Toxic").[12] The date accumulation started must also be clearly marked.[12]

Step 3: Accumulation and Storage
  • Location: Store the sealed waste container in a designated Satellite Accumulation Area (SAA) within the laboratory where the waste was generated.[11]

  • Conditions: The storage area must be cool, dry, and well-ventilated, away from heat and ignition sources.[5][13] Store within secondary containment to control any potential leaks.

Step 4: Arranging for Final Disposal
  • Professional Disposal: All hazardous waste must be disposed of through your institution's EHS office or a licensed hazardous waste disposal contractor.[9][14][15] These professionals are trained to handle transport and final disposal, which is typically high-temperature incineration.

  • Manifesting: A Uniform Hazardous Waste Manifest will be used to track the waste from your laboratory to its final disposal site, ensuring a complete chain of custody as required by the EPA.[16][17]

Disposal Workflow Diagram

The following diagram outlines the decision-making process for the safe disposal of this compound.

G cluster_prep Preparation Phase cluster_collection Waste Collection & Storage cluster_disposal Final Disposal A Identify Waste: This compound B Don Appropriate PPE (Gloves, Goggles, Lab Coat) A->B C Work in Chemical Fume Hood B->C D Select Leak-Proof, Compatible Waste Container C->D E Label Container: 'Hazardous Waste' + Chemical Name & Hazards + Start Date D->E F Add Waste to Container (Leave >10% Headspace) E->F G Store in Secondary Containment in Satellite Accumulation Area F->G H Container Full or Accumulation Time Limit Reached? G->H I Contact Institutional EHS Office for Waste Pickup H->I Yes J EHS Transports Waste with Manifest to Licensed Disposal Facility I->J K Final Disposal via High-Temperature Incineration J->K

Caption: Disposal workflow for this compound.

Conclusion: A Culture of Safety

The proper disposal of this compound is not merely a procedural task but a critical component of a robust safety culture. By understanding the chemical's hazards and adhering strictly to these protocols, you ensure compliance with regulations and, more importantly, protect yourself, your colleagues, and the environment. Always consult your institution's specific EHS guidelines, as they may have additional requirements.

References

  • Resource Conservation and Recovery Act (RCRA) Regulations . U.S. Environmental Protection Agency. [7]

  • Safety Data Sheet for N-Isopropylmethylamine . Fisher Scientific.

  • Hazardous Waste Overview . U.S. Environmental Protection Agency. [18]

  • Safety Data Sheet for Isopropylamine . Sigma-Aldrich. [1]

  • Safety Data Sheet for Piperidine . Carl ROTH. [3]

  • Aliphatic Amines Safety Information . Croner-i. [6]

  • Steps in Complying with Regulations for Hazardous Waste . U.S. Environmental Protection Agency. [16]

  • 40 CFR Part 261 -- Identification and Listing of Hazardous Waste . U.S. Government Publishing Office. [12]

  • Hazardous Waste Disposal Procedures . The University of Chicago, Environmental Health and Safety. [11]

  • Laboratory Guide for Managing Chemical Waste . Vanderbilt University Medical Center. [9]

  • EPA Hazardous Waste Codes . University of Maryland, Environmental Safety, Sustainability and Risk. [10]

  • Safety Data Sheet for Piperidine . Chemos GmbH & Co.KG. [4]

  • Hazardous Waste Listings . U.S. Environmental Protection Agency. [19]

  • Safety Data Sheet for Isopropylamine . Sigma-Aldrich. [1]

  • Laboratory Environmental Sample Disposal Information . U.S. Environmental Protection Agency. [14]

  • Proper Handling of Hazardous Waste Guide . U.S. Environmental Protection Agency. [17]

  • Safety Data Sheet for Piperidine . Sigma-Aldrich. [15]

  • Hazardous waste in the United States . Wikipedia. [8]

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Mastering the Safe Handling of [(1-Isopropylpiperidin-4-yl)methyl]amine: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

[(1-Isopropylpiperidin-4-yl)methyl]amine is a substituted piperidine derivative, a class of compounds integral to pharmaceutical synthesis and drug discovery. Its bifunctional nature, incorporating both a secondary amine within the piperidine ring and a primary amine on the methyl substituent, dictates its reactivity and, consequently, its hazard profile. While a specific, publicly available Safety Data Sheet (SDS) for this exact molecule is not readily found, a robust safety protocol can be developed by analyzing the known hazards of its core chemical structures: piperidines and alkylamines.

This guide provides a comprehensive operational and safety framework for researchers, scientists, and drug development professionals. By understanding the causal links between the chemical's nature and the required safety protocols, laboratory personnel can handle this compound with confidence and minimize risk. The procedures outlined herein are based on established safety principles for corrosive, flammable, and toxic organic amines.

I. Hazard Analysis: A Predictive Approach

The primary hazards associated with this compound are inferred from analogous compounds like N-Isopropylmethylamine, Isopropylamine, and Piperidine.[1][2][3] The convergence of hazards in these surrogates points to a high probability of similar characteristics in the target compound.

  • Corrosivity: Amines are alkaline and can cause severe skin burns and eye damage upon contact.[1][2][4] The product is expected to be a corrosive material that can cause irreversible damage to skin and eyes, potentially leading to blindness.[1][3]

  • Toxicity: The compound is likely toxic if swallowed, inhaled, or in contact with skin.[2] Inhalation of vapors may lead to respiratory irritation, headaches, dizziness, and nausea.[1][5] Ingestion can cause severe damage to the gastrointestinal tract.[1]

  • Flammability: Many low-molecular-weight amines are flammable liquids.[1][2][4] Vapors can form explosive mixtures with air and may travel to an ignition source and flash back.[1]

Hazard ClassPredicted EffectSource Analogy
Skin Corrosion/Irritation Category 1A/1B: Causes severe skin burns.[1][2]Piperidine, Isopropylamine[2][3]
Serious Eye Damage Category 1: Causes serious, potentially irreversible eye damage.[1][2]N-Isopropylmethylamine[1]
Acute Toxicity (Oral, Dermal, Inhalation) Category 3: Toxic if swallowed, in contact with skin, or if inhaled.[1][2]Isopropylamine[2]
Flammable Liquid Category 2 or 3: Highly flammable liquid and vapor.[1][2][4]N-Isopropylmethylamine, Piperidine[1][3]
Specific Target Organ Toxicity May cause respiratory irritation.[1][2][5]Isopropylamine[2]

II. Personal Protective Equipment (PPE): Your First Line of Defense

The selection of PPE is not merely a checklist; it is a critical system designed to prevent all routes of exposure. Given the predicted corrosive and toxic nature of the compound, a comprehensive PPE ensemble is mandatory.[6]

Core PPE Requirements
  • Hand Protection: Chemical-resistant gloves are essential. Nitrile gloves may offer sufficient protection for incidental contact, but for extended handling or immersion, heavier-duty gloves such as neoprene or PVC should be used.[7] Always consult the glove manufacturer's compatibility chart.

  • Eye and Face Protection: Chemical safety goggles that meet ANSI Z87.1 standards are the minimum requirement.[8] Due to the severe corrosive potential, a full-face shield worn over safety goggles is strongly recommended to protect against splashes.[7][8][9]

  • Skin and Body Protection: A flame-resistant lab coat is necessary. For operations with a higher risk of splashes or spills, a chemical-resistant apron or coveralls should be worn.[7][10] Open-toed shoes are strictly prohibited; chemical-resistant boots or shoe covers are advised.[7]

  • Respiratory Protection: All work must be conducted in a certified chemical fume hood to control vapor inhalation.[1] If engineering controls are insufficient or during an emergency, a NIOSH-approved respirator with an organic vapor cartridge is required.[9][10]

Caption: PPE selection workflow based on task-specific risk assessment.

III. Operational Plan: From Receipt to Reaction

A systematic, step-by-step approach ensures that safety is integrated into every phase of handling.

Step 1: Pre-Handling Preparation
  • Information Review: Before any work begins, thoroughly review this guide and the SDS for piperidine and isopropylamine.[2][3]

  • Fume Hood Verification: Ensure the chemical fume hood is operational and has a current certification. The sash should be kept as low as possible.

  • Spill Kit & Emergency Access: Locate and verify the contents of the laboratory's chemical spill kit. Ensure unimpeded access to the safety shower and eyewash station. The spill kit should contain an absorbent material suitable for amines (e.g., universal absorbent pads) and a neutralizing agent for bases.[11]

  • PPE Donning: Put on all required PPE as determined by your risk assessment.[9]

Step 2: Chemical Handling and Use
  • Grounding: When transferring from a larger container, ensure both the source and receiving vessels are grounded and bonded to prevent static discharge, which could ignite flammable vapors.[1]

  • Aliquotting: Use only non-sparking tools for opening containers.[1] Perform all transfers and measurements within the fume hood.

  • Reaction Setup: When setting up a reaction, ensure the apparatus is secure. If the reaction is exothermic, have a cooling bath ready.

  • Storage: Keep the primary container tightly sealed when not in use.[1][12] Store in a designated corrosives and flammables cabinet, away from incompatible materials like strong oxidizing agents and acids.[1][11]

Step 3: Post-Handling and Cleanup
  • Decontamination: Wipe down the work surface in the fume hood with a suitable solvent, followed by soap and water.

  • PPE Removal: Remove PPE in the correct order to avoid cross-contamination: gloves first, followed by face shield/goggles, and then the lab coat. Wash hands thoroughly with soap and water.[9]

IV. Emergency and Disposal Plans

Preparedness is paramount for mitigating the impact of an incident.

Emergency Procedures
  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing.[1] Seek immediate medical attention.

  • Eye Contact: Immediately flush eyes with water for at least 15 minutes, holding the eyelids open.[1] Remove contact lenses if possible. Seek immediate medical attention.

  • Inhalation: Move the affected person to fresh air.[4] If breathing is difficult, administer oxygen. If breathing has stopped, begin artificial respiration. Seek immediate medical attention.

  • Ingestion: Do NOT induce vomiting.[1] Rinse the mouth with water. Seek immediate medical attention.

  • Spill Response: For a small spill within a fume hood, use an appropriate absorbent material to contain it. For larger spills, evacuate the area, alert personnel, and contact the institution's environmental health and safety (EHS) office. Do not attempt to clean up a large spill without specialized training and equipment.[3]

Waste Disposal Plan

Chemical waste management is a critical component of laboratory safety and environmental responsibility.

  • Segregation: Do not mix amine waste with other waste streams, especially acidic waste, to prevent violent reactions.[11]

  • Containerization: Collect all waste containing this compound in a designated, properly labeled, and sealed waste container.[11][13] The container must be compatible with corrosive organic amines.[11]

  • Labeling: The waste container must be clearly labeled with "Hazardous Waste," the full chemical name of the contents, and the associated hazards (Corrosive, Flammable, Toxic).[11]

  • Disposal Request: Follow your institution's procedures for hazardous waste pickup. This typically involves submitting a request to the EHS office.[13] Do not pour amine waste down the drain.[14] Professional disposal services are equipped for the safe treatment of such chemicals.[11]

By adhering to this comprehensive guide, researchers can effectively manage the risks associated with handling this compound, ensuring a safe and productive laboratory environment.

References

  • Carl ROTH. (n.d.). Safety Data Sheet: Methylamine. [Link]

  • Brandeis University. (n.d.). Corrosive Chemicals | Laboratory Safety. [Link]

  • Collect and Recycle. (n.d.). Amine Disposal For Businesses. [Link]

  • Carl ROTH. (2025). Safety Data Sheet: Piperidine. [Link]

  • Chemsafe. (2025). 10 Tips Working Safely with corrosives. [Link]

  • New Jersey Department of Health. (2003). Hazard Summary: Isopropylamine. [Link]

  • OSHA Training School. (2024). Corrosive Safety: Protecting Workers from Harmful Substances. [Link]

  • ResearchGate. (2025). Treatment of amine wastes generated in industrial processes. [Link]

  • Storemasta Blog. (2023). Handling Corrosive Substances in the Workplace. [Link]

  • Purdue University. (n.d.). Guidelines: Handling and Disposal of Chemicals. [Link]

  • Canada Safety Training Centre. (n.d.). PPE for Hazardous Chemicals. [Link]

  • Oreate AI Blog. (2026). Understanding Piperidine: Properties, Uses, and Safety Precautions. [Link]

  • Sciencemadness Wiki. (2025). Proper disposal of chemicals. [Link]

  • Airgas. (2025). Safety Data Sheet: Methylamine. [Link]

  • New Jersey Department of Health. (n.d.). Hazard Summary: Piperidine. [Link]

  • Chemos GmbH & Co.KG. (2019). Safety Data Sheet: Piperidine. [Link]

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BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。